molecular formula C5H10O4 B145961 2,2-Bis(hydroxymethyl)propionic acid CAS No. 4767-03-7

2,2-Bis(hydroxymethyl)propionic acid

Numéro de catalogue: B145961
Numéro CAS: 4767-03-7
Poids moléculaire: 134.13 g/mol
Clé InChI: PTBDIHRZYDMNKB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid, also known as 2, 2-bis(me-OH)-propionic acid or dihydroxymethyl propionic acid, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid
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InChI

InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBDIHRZYDMNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34590-77-7
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID4027577
Record name 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-
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CAS No.

4767-03-7
Record name Dimethylolpropionic acid
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Record name Dimethylolpropionic acid
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Record name Dimethylolpropionic acid
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Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-
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Record name 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid
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Record name 2,2-bis(hydroxymethyl)propionic acid
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Record name DIMETHYLOLPROPIONIC ACID
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Foundational & Exploratory

2,2-Bis(hydroxymethyl)propionic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of 2,2-Bis(hydroxymethyl)propionic acid (DMPA). It is intended to be a core resource for researchers, scientists, and professionals in drug development who are utilizing or considering this versatile molecule in their work. This guide covers its chemical and physical properties, detailed experimental protocols for their determination, and its applications, particularly in the realm of polymer chemistry and drug delivery.

Core Properties

This compound, also known as Dimethylolpropionic acid (DMPA), is a trifunctional molecule possessing a carboxylic acid group and two primary hydroxyl groups.[1] This unique structure makes it an invaluable building block in the synthesis of a wide array of polymers and functionalized materials.[2]

Chemical and Physical Data

The fundamental chemical and physical properties of DMPA are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Information

PropertyValueReference
IUPAC Name 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid[1][3]
Synonyms Dimethylolpropionic acid, bis-MPA[4]
CAS Number 4767-03-7[1]
Molecular Formula C₅H₁₀O₄[4]
Molecular Weight 134.13 g/mol [3]
Appearance White crystalline powder/solid[2][4]
Odor Odorless

Table 2: Physicochemical Properties

PropertyValueReference
Melting Point 185 - 191 °C[5]
Boiling Point No information available
pKa (Predicted) 4.16 ± 0.15[2]
Solubility
   WaterSoluble[6]
   MethanolSoluble[6]
   Dimethylformamide (DMF)Soluble[6]
   AcetoneSlightly soluble
   BenzeneInsoluble
   TolueneInsoluble
Vapor Density <1 (vs air)

Applications in Research and Drug Development

The unique trifunctional nature of DMPA makes it a versatile building block for the synthesis of complex macromolecules. Its biocompatibility and biodegradability have led to significant interest in its use for biomedical applications.

Dendrimer Synthesis

DMPA is a key monomer in the divergent synthesis of dendrimers and hyperbranched polymers.[2] The AB₂ structure (one carboxylic acid and two hydroxyl groups) allows for the controlled, generational growth of highly branched, well-defined macromolecular architectures.[2] These dendrimers are being extensively investigated as drug delivery vehicles due to their monodispersity, high surface functionality, and internal cavities that can encapsulate therapeutic agents.[7][8]

Drug Delivery Systems

DMPA-based dendrimers are promising candidates for advanced drug delivery systems.[9] Their surfaces can be functionalized with targeting ligands to direct the delivery of encapsulated drugs to specific cells or tissues. The polyester (B1180765) backbone of these dendrimers is biodegradable, which is a significant advantage for in vivo applications.[10] Cationic modifications of DMPA-based dendrimers have also been explored for gene delivery applications, where they can form complexes with nucleic acids and facilitate their entry into cells.[9]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample of DMPA.

Materials:

  • DMPA sample (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus with a heating block and thermometer/digital temperature sensor

  • Mortar and pestle (if the sample is not already powdered)

Procedure:

  • Sample Preparation: Ensure the DMPA sample is completely dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[11]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.[12]

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[6]

  • Heating:

    • If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.[6]

    • Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.[13]

    • If the melting point is unknown, perform a rapid preliminary determination to find an approximate range, then repeat with a fresh sample using a slower heating rate.[13]

  • Observation and Recording:

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears. This is the initial melting point.[12]

    • Record the temperature at which the entire sample has melted and become a clear liquid. This is the final melting point.[12]

    • The melting point is reported as a range from the initial to the final temperature.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of DMPA in water at a specific temperature.

Materials:

  • DMPA sample

  • Distilled or deionized water

  • Screw-capped vials or flasks

  • Shaking incubator or magnetic stirrer with a temperature-controlled bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical method for quantification (e.g., HPLC, titration)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid DMPA to a known volume of water in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the container and place it in a shaking incubator or a temperature-controlled water bath with stirring. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle by letting the container stand in the temperature-controlled environment for a period.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the aqueous solution.

  • Quantification: Accurately dilute the filtered saturated solution with a known volume of water. Determine the concentration of DMPA in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or by titration with a standardized base.

  • Calculation: Calculate the original concentration of DMPA in the saturated solution, taking into account the dilution factor. This concentration represents the aqueous solubility of DMPA at the specified temperature.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of DMPA-based materials.

Divergent synthesis of a dendrimer using DMPA.

Mechanism of DMPA-based dendrimer drug delivery.

References

An In-depth Technical Guide to Depot Medroxyprogesterone Acetate (DMPA): Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and signaling pathways of Depot Medroxyprogesterone (B1676146) Acetate (B1210297) (DMPA), a synthetic progestin widely used in long-acting injectable contraceptives and other hormonal therapies.

Chemical Identity and Physicochemical Properties

Depot Medroxyprogesterone Acetate, a derivative of progesterone (B1679170), is a white to off-white, odorless crystalline powder.[1] Its chemical structure is characterized by a methyl group at the C6α position and an acetoxy group at the C17α position of the progesterone backbone. This substitution enhances its progestational activity and metabolic stability.

Table 1: Chemical and Physical Properties of Medroxyprogesterone Acetate

PropertyValueReference(s)
IUPAC Name [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
CAS Number 71-58-9
Molecular Formula C₂₄H₃₄O₄[2]
Molecular Weight 386.52 g/mol [3]
Melting Point 200-210 °C[1][4]
Solubility Insoluble in water; Freely soluble in chloroform; Soluble in acetone (B3395972) and dioxane; Sparingly soluble in alcohol and methanol; Slightly soluble in ether.[1][4][5]
XLogP3 4.1[2]
Stability Stable in air. Sensitive to prolonged exposure to light. Incompatible with strong oxidizing agents.[1][5]

Chemical Reactivity and Stability

The chemical reactivity of DMPA is crucial for its formulation, stability, and in vivo behavior.

Stability and Degradation

DMPA is stable under normal storage conditions but can undergo degradation under stress conditions such as acidic, basic, oxidative, and photolytic exposure.[6] Forced degradation studies have shown that the most significant degradation occurs under basic conditions, followed by acidic, oxidative, and light exposure.[6] Thermal degradation is less pronounced.[6] Stability studies of injectable suspensions should monitor for degradation products, particle size distribution, and crystal form, especially if terminal sterilization is employed.[7]

Metabolism

DMPA is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[8][9][10] The metabolism of MPA is a CYP-dependent process.[10] Metabolic reactions include hydroxylation at the 1β, 2β, and 6β positions, followed by conjugation with glucuronic acid.[11] The major metabolites are excreted in the urine, with only minor amounts excreted as sulfates.[12] Co-administration of DMPA with strong CYP3A4 inducers can decrease MPA plasma concentrations, potentially reducing its efficacy, while co-administration with CYP3A4 inhibitors can increase its plasma concentrations.[13]

The primary metabolites identified are 6β-hydroxy MPA, 2β-hydroxy MPA, and 1β-hydroxy MPA.[11] The formation of these metabolites is predominantly catalyzed by CYP3A4.[8][11]

Signaling Pathways and Mechanism of Action

DMPA exerts its biological effects primarily by acting as an agonist at the progesterone receptor (PR).[14] The binding of DMPA to the PR initiates a cascade of molecular events that lead to the regulation of target gene expression.

Progesterone Receptor Signaling

The progesterone receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[15][16] Upon binding to DMPA in the cytoplasm, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[17][18] In the nucleus, the DMPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[17]

The PR can also mediate rapid, non-genomic effects through activation of cytoplasmic signaling pathways, such as the Src/MAPK pathway.[19] These rapid actions are initiated by a subpopulation of PR located outside the nucleus.[19]

Progesterone Receptor Signaling Pathway cluster_nucleus Nuclear Events DMPA DMPA PR_cytoplasm Progesterone Receptor (PR) DMPA->PR_cytoplasm Binds HSP Heat Shock Proteins PR_cytoplasm->HSP Associated with DMPA_PR_complex DMPA-PR Complex (Dimerized) PR_cytoplasm->DMPA_PR_complex Dimerization Src_MAPK Src/MAPK Pathway PR_cytoplasm->Src_MAPK Activates Nucleus Nucleus DMPA_PR_complex->Nucleus Translocation PRE Progesterone Response Element (PRE) DMPA_PR_complex->PRE Binds to Transcription Gene Transcription (mRNA synthesis) PRE->Transcription Regulates Translation Protein Synthesis Transcription->Translation Biological_Effects Biological Effects (e.g., Ovulation Inhibition, Endometrial Changes) Translation->Biological_Effects Rapid_Effects Rapid Cellular Responses Src_MAPK->Rapid_Effects DMPA_HPG_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH & FSH (+) Follicular_Development Follicular Development & Ovulation Ovary->Follicular_Development Progesterone_Estradiol Progesterone & Estradiol Ovary->Progesterone_Estradiol Produce DMPA DMPA DMPA->Hypothalamus (-) Inhibits DMPA->Pituitary (-) Inhibits GnRH GnRH LH_FSH LH & FSH Progesterone_Estradiol->Hypothalamus (-) Progesterone_Estradiol->Pituitary (-) Synthesis_of_DMPA Start 17α-Hydroxyprogesterone Step1 Ketalation (Ethylene glycol, p-TsOH) Start->Step1 Intermediate1 Ketal Intermediate Step1->Intermediate1 Step2 Epoxidation (Peroxyacetic acid, NaOAc) Intermediate1->Step2 Intermediate2 Epoxide Intermediate Step2->Intermediate2 Step3 Grignard Reaction (CH₃MgBr) Intermediate2->Step3 Intermediate3 6β-methyl Intermediate Step3->Intermediate3 Step4 Isomerization & Deprotection (HCl, Acetic Acid) Intermediate3->Step4 Intermediate4 6α-methyl-17α-hydroxyprogesterone Step4->Intermediate4 Step5 Acetylation (Acetic anhydride) Intermediate4->Step5 End Medroxyprogesterone Acetate Step5->End LC_MS_Quantification_Workflow cluster_lcms LC-MS/MS System Start Plasma Sample (+ Internal Standard) Step1 Liquid-Liquid Extraction (n-Hexane) Start->Step1 Step2 Evaporation Step1->Step2 Step3 Reconstitution (Mobile Phase) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 SubStep4a HPLC Separation (C18 Column) SubStep4b Tandem MS Detection (MRM Mode) End Quantification of DMPA Step4->End SubStep4a->SubStep4b

References

An In-Depth Technical Guide to the Synthesis of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Bis(hydroxymethyl)propionic acid (DMPA), also known as dimethylolpropionic acid, is a versatile trifunctional molecule possessing two primary hydroxyl groups and a sterically hindered carboxylic acid group. This unique structure makes it an invaluable building block in the synthesis of a wide array of polymers and materials. Its incorporation into polymer backbones, particularly in the production of waterborne polyurethanes and polyesters, imparts hydrophilicity and improves emulsifiability without the need for external surfactants. This technical guide provides a comprehensive overview of the primary synthetic route to DMPA, detailing the reaction mechanism, a step-by-step experimental protocol, and key characterization data.

Introduction

This compound (CAS No: 4767-03-7) is a white, crystalline solid that is soluble in water and polar organic solvents.[1][2] Its molecular structure, featuring both hydroxyl and carboxyl functional groups, allows it to act as a chain extender, crosslinking agent, and a hydrophilic monomer.[1] These properties have led to its widespread use in the formulation of environmentally friendly coatings, adhesives, and resins.[1][2] In the pharmaceutical and drug development sectors, the biocompatible nature of DMPA-containing polymers makes them attractive for applications in drug delivery systems and biomedical devices.

This guide focuses on the most common and industrially relevant synthesis of DMPA, which proceeds via a base-catalyzed condensation of propionaldehyde (B47417) with formaldehyde (B43269), followed by a crossed Cannizzaro reaction.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from propionaldehyde and formaldehyde is a two-stage process that occurs in a single pot under basic conditions. The overall reaction is as follows:

CH₃CH₂CHO + 2 HCHO + NaOH → (HOCH₂)₂C(CH₃)COOH + H₂

The reaction proceeds through an initial double aldol-type condensation followed by an intermolecular hydride transfer in a crossed Cannizzaro reaction.

Signaling Pathway of DMPA Synthesis

DMPA_Synthesis Propionaldehyde Propionaldehyde Intermediate1 3-Hydroxy-2-methylpropanal Propionaldehyde->Intermediate1 Aldol Condensation Formaldehyde1 Formaldehyde (1st eq.) Formaldehyde1->Intermediate1 Base1 Base (e.g., NaOH) Base1->Intermediate1 Intermediate2 2,2-Bis(hydroxymethyl)propanal Intermediate1->Intermediate2 Aldol Condensation Formaldehyde2 Formaldehyde (2nd eq.) Formaldehyde2->Intermediate2 Base2 Base (e.g., NaOH) Base2->Intermediate2 DMPA_Salt Sodium 2,2-Bis(hydroxymethyl)propionate Intermediate2->DMPA_Salt Crossed Cannizzaro Reaction Base3 Base (e.g., NaOH) Base3->DMPA_Salt DMPA This compound (DMPA) DMPA_Salt->DMPA Protonation Acid Acid Workup Acid->DMPA

Caption: Reaction pathway for the synthesis of DMPA.

Experimental Protocols

The following experimental protocol is adapted from a patented method for the synthesis of 2,2-dimethylolpropionic acid.

Materials and Equipment
  • Formaldehyde solution (e.g., 37 wt. % in H₂O)

  • Propionaldehyde

  • Sodium hydroxide (B78521) (or other suitable base)

  • Formic acid (for neutralization)

  • 30% Hydrogen peroxide

  • Four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer

  • pH meter

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

  • Drying oven

Synthetic Procedure

DMPA_Workflow Start Start Charge_Flask Charge flask with Formaldehyde and Catalyst Start->Charge_Flask Add_Propionaldehyde Add Propionaldehyde to dropping funnel Charge_Flask->Add_Propionaldehyde Reaction_Step1 Start stirring, control pH (10-11) and temperature (25 °C) Add_Propionaldehyde->Reaction_Step1 Slow_Addition Slowly add Propionaldehyde Reaction_Step1->Slow_Addition Reaction_Step2 Continue reaction for 5h (maintain pH 10-11) Slow_Addition->Reaction_Step2 Neutralization Neutralize to pH 7 with Formic Acid Reaction_Step2->Neutralization Distillation1 Reduced pressure distillation to remove unreacted aldehydes Neutralization->Distillation1 Oxidation_Prep Add water and heat to 50 °C Distillation1->Oxidation_Prep Oxidation Add 30% Hydrogen Peroxide Oxidation_Prep->Oxidation Distillation2 Reduced pressure distillation to remove unreacted substances Oxidation->Distillation2 Purification Cool, crystallize, filter, dry, and recrystallize Distillation2->Purification End Obtain DMPA crystals Purification->End

Caption: Experimental workflow for DMPA synthesis.

Step-by-step Protocol:

  • Reaction Setup: In a 250 ml four-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add formaldehyde and the catalyst. The molar ratio of formaldehyde to catalyst should be in the range of 2:0.03 to 2:0.05.

  • Addition of Propionaldehyde: Add propionaldehyde to the dropping funnel. The molar ratio of formaldehyde to propionaldehyde should be between 3:2 and 2:1.

  • Initial Reaction: Begin stirring and control the pH of the mixture to be between 10 and 11. Maintain the temperature at 25 °C. Slowly add the propionaldehyde dropwise from the funnel. After the addition is complete, continue the reaction for 5 hours, ensuring the pH is maintained between 10 and 11.

  • Neutralization and Removal of Unreacted Aldehydes: After the reaction period, neutralize the mixture to a pH of 7 using formic acid. Transfer the reaction mass to a round-bottom flask and perform a reduced pressure distillation (at approximately 0.5 atm) to remove any unreacted formaldehyde and propionaldehyde.

  • Oxidation: To the product from the previous step, add water and heat the mixture to 50 °C. Slowly add 30% hydrogen peroxide. The molar ratio of hydrogen peroxide to the initial amount of propionaldehyde should be 1:1. Allow the reaction to proceed for 8 hours.

  • Final Purification: Perform a reduced pressure distillation at approximately 0.6 atm to remove any unreacted substances. The resulting solution is then cooled to induce crystallization. The crystals are collected by filtration, dried, and then recrystallized to obtain pure, white crystals of 2,2-dimethylolpropionic acid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of DMPA based on the provided protocol.

Table 1: Reactant and Catalyst Molar Ratios

Reactant/CatalystMolar Ratio Range
Formaldehyde : Propionaldehyde1.5 : 1 to 2 : 1
Formaldehyde : Catalyst40 : 1 to 67 : 1
Hydrogen Peroxide : Propionaldehyde1 : 1

Table 2: Reaction Conditions

ParameterValue
Initial Reaction Temperature25 °C
Reaction pH10 - 11
Initial Reaction Time5 hours
Oxidation Temperature50 °C
Oxidation Time8 hours

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 3: Physicochemical Properties of DMPA

PropertyValue
CAS Number 4767-03-7
Molecular Formula C₅H₁₀O₄
Molecular Weight 134.13 g/mol
Appearance White crystalline powder
Melting Point 189-191 °C (lit.)[3][4]
Solubility Soluble in water and methanol
Spectroscopic Data
  • ¹H NMR Spectrum: The proton NMR spectrum of DMPA would show characteristic peaks for the methyl protons, the methylene (B1212753) protons of the hydroxymethyl groups, and the hydroxyl and carboxylic acid protons. The exact chemical shifts can vary depending on the solvent used.

  • ¹³C NMR Spectrum: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

  • IR Spectrum: The infrared spectrum of DMPA will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-O stretching vibrations.[5]

Conclusion

The synthesis of this compound via the base-catalyzed condensation of propionaldehyde and formaldehyde followed by a crossed Cannizzaro reaction is an efficient and industrially relevant method. This guide provides a detailed protocol, reaction mechanism, and characterization data to aid researchers and scientists in the successful synthesis and application of this important molecule. The versatility of DMPA continues to make it a key building block in the development of advanced materials for a wide range of applications, from industrial coatings to innovative drug delivery systems.

References

A Comprehensive Technical Guide to the Solubility of 2,2-Bis(hydroxymethyl)propionic Acid (CAS 4767-03-7) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2,2-Bis(hydroxymethyl)propionic acid (DMPA), CAS 4767-03-7, in a range of common organic solvents. This information is critical for professionals in various fields, including polymer chemistry, coatings, and drug delivery systems, where DMPA is utilized as a key building block for synthesizing water-dispersible resins and dendrimers.

Executive Summary

This compound is a white crystalline solid characterized by its dual functionality, possessing both two hydroxyl groups and a carboxylic acid group.[1] This unique structure makes it an essential monomer for introducing hydrophilicity into polymer backbones. Its solubility is a crucial parameter for reaction kinetics, purification, and formulation development. This guide consolidates available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and provides a visual representation of a standard experimental workflow.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of DMPA in various organic solvents at different temperatures, as determined by the gravimetric method.[2]

SolventTemperature (K)Mole Fraction Solubility (10³x₁)
Alcohols
Methanol288.1516.54
293.1519.91
298.1523.82
303.1528.36
308.1533.65
313.1539.81
318.1546.99
323.1555.38
328.1565.21
Ethanol288.157.43
293.159.03
298.1510.91
303.1513.14
308.1515.77
313.1518.85
318.1522.48
323.1526.74
328.1531.75
1-Propanol288.154.31
293.155.24
298.156.34
303.157.65
308.159.22
313.1511.10
318.1513.34
323.1515.99
328.1519.11
2-Propanol288.153.15
293.153.84
298.154.66
303.155.64
308.156.82
313.158.24
318.159.95
323.1511.99
328.1514.42
1-Butanol288.152.89
293.153.51
298.154.26
303.155.15
308.156.21
313.157.48
318.159.01
323.1510.83
328.1512.99
2-Butanol288.152.01
293.152.45
298.152.98
303.153.61
308.154.36
313.155.26
318.156.34
323.157.63
328.159.16
Esters
Methyl Ethanoate288.151.83
293.152.22
298.152.68
303.153.23
308.153.88
313.154.65
318.155.56
323.156.64
328.157.92
Ethyl Acetate288.151.15
293.151.39
298.151.68
303.152.02
308.152.43
313.152.91
318.153.48
323.154.16
328.154.97
Butyl Acetate288.150.49
293.150.60
298.150.73
303.150.88
308.151.06
313.151.28
318.151.54
323.151.85
328.152.22
Other Solvents
Acetone288.152.41
293.152.91
298.153.51
303.154.22
308.155.07
313.156.07
318.157.26
323.158.67
328.1510.34
N,N-Dimethylformamide288.1511.83
293.1514.32
298.1517.32
303.1520.94
308.1525.31
313.1530.59
318.1536.98
323.1544.71
328.1554.06

Qualitative Solubility Data

For a broader perspective, the following table summarizes the qualitative solubility of DMPA in various organic solvents.

SolventSolubilityReference(s)
WaterSoluble[3][4][5][6][7][8]
MethanolSoluble[3][6]
AcetoneSlightly Soluble[3]
BenzeneInsoluble[3][5][6]
TolueneInsoluble[5][6]
Dimethylformamide (DMF)Soluble[5][9]

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented in this guide was obtained using a standard gravimetric method.[2] This technique involves determining the mass of solute dissolved in a known mass of solvent at a specific temperature to establish a saturated solution.

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (±0.1 mg)

  • Drying oven

Procedure:

  • An excess amount of DMPA is added to a known mass of the selected organic solvent in the jacketed glass vessel.

  • The vessel is sealed to prevent solvent evaporation.

  • The mixture is continuously agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath.

  • The system is allowed to reach equilibrium, which is typically determined by periodically sampling the liquid phase and analyzing its composition until it remains constant. A sufficient equilibrium time is crucial.

  • Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a sufficient time to allow the undissolved solid to settle.

  • A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed syringe.

  • The syringe containing the sample is weighed again to determine the exact mass of the saturated solution.

  • The sample is then transferred to a pre-weighed container and dried in an oven at an appropriate temperature (e.g., 333.15 K) until a constant weight is achieved, ensuring complete evaporation of the solvent.

  • The mass of the remaining solid (DMPA) is determined.

  • The mole fraction solubility is then calculated from the mass of the dissolved DMPA and the mass of the solvent in the sample.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of DMPA.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess DMPA to a known mass of solvent B Seal the jacketed glass vessel A->B C Stir at constant temperature B->C D Allow to reach equilibrium C->D E Stop stirring and allow solid to settle D->E F Withdraw a known mass of supernatant E->F G Dry the sample to a constant weight F->G H Determine the mass of dissolved DMPA G->H I Calculate mole fraction solubility H->I

Caption: Workflow for the gravimetric determination of DMPA solubility.

Signaling Pathways

A thorough review of the scientific literature did not yield any evidence of this compound being involved in biological signaling pathways. Its primary applications are in industrial polymer synthesis, and it is not typically studied in a biological context for signaling functions.

Conclusion

The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. It exhibits good solubility in polar protic solvents like lower alcohols and polar aprotic solvents such as N,N-dimethylformamide. The solubility generally increases with temperature in all tested organic solvents. The provided quantitative data and experimental protocol offer a valuable resource for researchers and professionals working with DMPA, enabling more precise control over processes where its solubility is a critical factor.

References

An In-depth Technical Guide to the Thermal Properties of Dimethylolpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of dimethylolpropionic acid (DMPA), a versatile trifunctional molecule with significant applications in the synthesis of polymers and other advanced materials. Understanding the thermal behavior of DMPA is critical for its effective use in various manufacturing processes and for ensuring the stability and performance of the final products. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the analytical workflow for characterizing these properties.

Core Thermal Properties of Dimethylolpropionic Acid

Dimethylolpropionic acid, with its unique structure containing two primary hydroxyl groups and one tertiary carboxylic group, exhibits distinct thermal characteristics. The following tables summarize the key thermal properties of DMPA based on available data.

PropertyValueUnits
Melting Point170 - 191°C
Decomposition Temperature230°C
Heat of Fusion (ΔfusH)38.76kJ/mol
Boiling Point (Calculated)366.7°C

Table 1: Key Thermal Properties of Dimethylolpropionic Acid

SourceMelting Point (°C)Decomposition Temperature (°C)Heat of Fusion (kJ/mol)
GEO Specialty Chemicals[1]170 - 180230-
Ataman Kimya[2]189–191230-
Parchem[3]189-191--
DrugFuture[4]181-185--
Cheméo[5]--38.76
ECHEMI[6]165.85 - 181.85< 400-
iChemical[7]189-191--
Wikipedia[8]190--

Table 2: Source-Specific Data for Thermal Properties of Dimethylolpropionic Acid

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of DMPA involves several standard analytical techniques. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the melting point and heat of fusion of a material.[9][10]

Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of DMPA.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of DMPA (typically 5-10 mg) is hermetically sealed in an aluminum pan.[11] An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

    • Equilibration at a temperature below the expected melting point (e.g., 30°C).

    • Heating at a constant rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 250°C).[12]

    • Cooling at a controlled rate back to the initial temperature.

  • Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the heat of fusion is calculated from the area of the melting peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to determine the decomposition temperature of DMPA.

Objective: To determine the onset and peak decomposition temperatures of DMPA.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of DMPA is placed in a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) or reactive (e.g., air), depending on the desired information.[12]

  • Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient to 500°C).[12]

  • Data Analysis: The TGA instrument continuously measures the mass of the sample as a function of temperature. The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature of the maximum rate of mass loss (from the derivative of the TGA curve).

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a solid organic compound.

Objective: To determine the heat of combustion of DMPA.

Methodology:

  • Sample Preparation: A known mass of DMPA (typically around 1 g) is pressed into a pellet and placed in the sample holder of a bomb calorimeter.[13][14] A fuse wire of known length and combustion energy is attached to the electrodes, making contact with the sample.[13][15]

  • Assembly and Pressurization: A small, known amount of water is added to the bottom of the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.[15][16]

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water.[15][16] The calorimeter is sealed, and the stirrer is activated.

  • Combustion and Temperature Measurement: After allowing the system to reach thermal equilibrium, the initial temperature is recorded. The sample is then ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[13]

  • Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard of known heat of combustion, such as benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of any side products like nitric acid.[15]

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of dimethylolpropionic acid.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_bomb Bomb Calorimetry cluster_reporting Data Compilation and Reporting DMPA_Sample DMPA Sample DSC_Analysis DSC Analysis DMPA_Sample->DSC_Analysis TGA_Analysis TGA Analysis DMPA_Sample->TGA_Analysis Bomb_Calorimetry Bomb Calorimetry DMPA_Sample->Bomb_Calorimetry DSC_Results Melting Point (Tm) Heat of Fusion (ΔHfus) DSC_Analysis->DSC_Results Report Technical Guide DSC_Results->Report TGA_Results Decomposition Temperature (Td) TGA_Analysis->TGA_Results TGA_Results->Report Bomb_Results Heat of Combustion (ΔHc) Bomb_Calorimetry->Bomb_Results Bomb_Results->Report

Caption: Workflow for Thermal Analysis of DMPA.

References

Mechanism of DMPA as a hydrophilic monomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) as a Hydrophilic Monomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly known as Dimethylolpropionic Acid (DMPA), is a versatile trifunctional monomer pivotal in the synthesis of hydrophilic polymers. Its unique molecular architecture, featuring two primary hydroxyl groups and one sterically hindered tertiary carboxylic acid group, allows for its incorporation into polymer backbones, thereby imparting aqueous dispersibility. This technical guide elucidates the core mechanism of DMPA as a hydrophilic monomer, with a primary focus on its role in the formation of waterborne polyurethane dispersions (PUDs). Furthermore, this document provides a comprehensive overview of its application in other hydrophilic systems, such as polyesters and dendrimers. Detailed experimental protocols, quantitative data on the influence of DMPA on polymer properties, and visual diagrams of key processes are presented to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development.

Core Mechanism of DMPA as a Hydrophilic Monomer

The hydrophilicity of polymers incorporating DMPA is primarily attributed to the presence of its carboxylic acid group.[1] This group acts as an internal emulsifier, enabling the dispersion of otherwise hydrophobic polymer chains in water.[2][3] The mechanism can be delineated in the following steps:

  • Polymer Backbone Integration: DMPA is integrated into the polymer backbone through the reaction of its two hydroxyl groups with other monomers, such as diisocyanates in the case of polyurethanes or diacids/diols in the case of polyesters.[4][5]

  • Neutralization: The carboxylic acid group of the incorporated DMPA is neutralized with a suitable base, typically a tertiary amine like triethylamine (B128534) (TEA), to form a carboxylate salt.[6][7] This ionization step is crucial for imparting hydrophilicity.

  • Aqueous Dispersion: The presence of these ionic groups along the polymer chain allows the polymer to be dispersed in water, forming a stable colloidal system.[8] The hydrophobic segments of the polymer form the core of the dispersed particles, while the hydrophilic carboxylate groups are oriented towards the aqueous phase, creating a stabilizing electrical double layer around the particles.[9]

The concentration of DMPA in the polymer backbone is a critical parameter that directly influences the properties of the resulting dispersion and the final polymer film, including particle size, viscosity, water absorption, and mechanical strength.[10][11]

Quantitative Data Presentation

The incorporation of DMPA significantly impacts the physicochemical and mechanical properties of the resulting polymers. The following tables summarize the quantitative effects of varying DMPA content on key parameters of waterborne polyurethanes.

Table 1: Effect of DMPA Content on Polyurethane Dispersion Properties
DMPA Content (wt%)Average Particle Size (nm)Zeta Potential (mV)Viscosity (mPa·s)Reference
2.0150-3515[8]
3.080-4525[8]
4.040-5540[8]
4.6133.2-52-[12]
5.439.4-65-[12]
Table 2: Effect of DMPA Content on Polyurethane Film Properties
DMPA Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Water Absorption (%) (at 168h)Water Contact Angle (°)Reference
4.612.565010.685[12]
5.418.255020.775[12]
10 (mol %)--Increased-[13]
17.05 (mol %)IncreasedDecreased--[13][14]
24.02 (mol %)IncreasedDecreased--[13][14]
Table 3: Thermal Properties of Polyurethanes with DMPA
DMPA Content (mol %)Glass Transition Temp (°C)Decomposition Temp (°C)Reference
20-45280[15]
40-40270[15]
60-35260[15]

Experimental Protocols

Synthesis of a Waterborne Polyurethane (WPU) Dispersion

This protocol describes the synthesis of a WPU dispersion via the prepolymer mixing method.[4][7]

Materials:

  • Isophorone diisocyanate (IPDI)

  • Polyol (e.g., Poly(neopentyl glycol adipate), PNA, Mn = 2000 g/mol )

  • This compound (DMPA)

  • 1,4-Butanediol (BDO) as chain extender

  • Dibutyltin dilaurate (DBTDL) as catalyst

  • Triethylamine (TEA) as neutralizing agent

  • Acetone (B3395972) (as solvent)

  • Deionized water

Procedure:

  • Prepolymer Synthesis: a. In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add the polyol and heat to 120°C under vacuum for 2 hours to remove moisture. b. Cool the polyol to 60°C and add IPDI. Stir the mixture at 85°C for 3 hours. c. Add DMPA and continue the reaction at 85°C for another 2 hours to form the NCO-terminated prepolymer.[3]

  • Neutralization and Dispersion: a. Cool the prepolymer to 40°C and add TEA (equimolar to DMPA) to neutralize the carboxylic acid groups. Stir for 30 minutes. b. Add deionized water to the neutralized prepolymer under high-speed stirring (e.g., 1000-1800 rpm) to form a stable dispersion.[12]

  • Chain Extension: a. Add a solution of BDO in water dropwise to the dispersion to extend the polymer chains.

  • Solvent Removal: a. Remove the acetone under vacuum to obtain the final aqueous polyurethane dispersion.

Synthesis of a Hydrophilic Polyester (B1180765)

This protocol outlines the synthesis of a linear polyester with free carboxylic acid groups using DMPA.[5]

Materials:

  • Isophthalic acid (IPA)

  • Neopentyl glycol (NPG)

  • This compound (DMPA)

  • Adipic acid (ADPA)

  • Catalyst (e.g., Monobutyltin oxide)

Procedure:

  • Esterification: a. In a reaction vessel, combine IPA, NPG, DMPA, and ADPA. b. Add the catalyst and heat the mixture under a nitrogen atmosphere, typically to temperatures between 180-240°C. c. Water is removed as a byproduct of the esterification reaction.

  • Polycondensation: a. Once the esterification is complete (as determined by the amount of water collected), apply a vacuum to remove the excess glycol and drive the polymerization to a higher molecular weight. b. The reaction is continued until the desired molecular weight or viscosity is achieved.

Synthesis of a Hyperbranched Polymer (Dendrimer)

This protocol describes the divergent synthesis of a hyperbranched polyester using DMPA as the AB2 monomer.[2][16]

Materials:

  • This compound (DMPA)

  • A multifunctional core molecule (e.g., trimethylolpropane)

  • An acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • First Generation (G1): a. React the core molecule with an excess of DMPA in the presence of an acid catalyst. The hydroxyl groups of the core will react with the carboxylic acid group of DMPA. b. This reaction results in the first generation dendrimer with peripheral hydroxyl groups.

  • Subsequent Generations (Gn): a. The peripheral hydroxyl groups of the G1 dendrimer are then reacted with the carboxylic acid group of another batch of DMPA monomers to form the second generation (G2). b. This process of reacting the peripheral hydroxyl groups with more DMPA is repeated to build higher generations of the dendrimer.

Mandatory Visualization

Logical Workflow for Waterborne Polyurethane Synthesis

WPU_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_dispersion Dispersion & Chain Extension cluster_final Final Product polyol Polyol prepolymer_reaction Reaction in Solvent (e.g., Acetone) polyol->prepolymer_reaction diisocyanate Diisocyanate diisocyanate->prepolymer_reaction dmpa DMPA dmpa->prepolymer_reaction nco_prepolymer NCO-Terminated Prepolymer prepolymer_reaction->nco_prepolymer neutralization Neutralization with Amine (e.g., TEA) nco_prepolymer->neutralization dispersion Dispersion in Water neutralization->dispersion chain_extension Chain Extension with Diamine/Diol dispersion->chain_extension wpu_dispersion Waterborne Polyurethane Dispersion chain_extension->wpu_dispersion solvent_removal Solvent Removal wpu_dispersion->solvent_removal final_product Aqueous Polyurethane Dispersion solvent_removal->final_product

Caption: A logical workflow for the synthesis of a waterborne polyurethane dispersion using DMPA.

Chemical Reaction Pathway for WPU Formation

WPU_Reaction_Pathway cluster_reactants Reactants cluster_prepolymer Prepolymer Formation cluster_neutralization Neutralization & Dispersion cluster_chain_extension Chain Extension polyol HO-Polyol-OH prepolymer NCO-terminated Prepolymer with Pendant COOH groups polyol->prepolymer + Diisocyanate diisocyanate OCN-R-NCO dmpa DMPA (HOCH₂)₂C(CH₃)COOH dmpa->prepolymer neutralized_prepolymer Prepolymer with COO⁻ groups prepolymer->neutralized_prepolymer + TEA, Water wpu Waterborne Polyurethane neutralized_prepolymer->wpu + Chain Extender

Caption: Chemical reaction pathway illustrating the formation of a waterborne polyurethane with DMPA.

Divergent Synthesis of a Dendrimer using DMPA

Dendrimer_Synthesis Divergent Synthesis of a Dendrimer cluster_g1 Generation 1 cluster_g2 Generation 2 Core Core G1_1 DMPA Core->G1_1 G1_2 DMPA Core->G1_2 G1_3 DMPA Core->G1_3 G2_1 DMPA G1_1->G2_1 G2_2 DMPA G1_1->G2_2 G2_3 DMPA G1_2->G2_3 G2_4 DMPA G1_2->G2_4 G2_5 DMPA G1_3->G2_5 G2_6 DMPA G1_3->G2_6

Caption: Divergent synthesis of a dendrimer using DMPA as the branching monomer.

Conclusion

This compound is a critical hydrophilic monomer that enables the formulation of environmentally friendly, waterborne polymer systems. Its primary mechanism of action involves the incorporation of its carboxylic acid functionality into a polymer backbone, which, upon neutralization, facilitates aqueous dispersion. The concentration of DMPA is a key determinant of the final properties of the polymer, offering a versatile tool for tuning material characteristics to suit a wide range of applications, from coatings and adhesives to advanced drug delivery systems. The provided experimental protocols and quantitative data serve as a foundational guide for the synthesis and characterization of DMPA-containing hydrophilic polymers.

References

A Technical Guide to the Purity Analysis of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the purity of 2,2-Bis(hydroxymethyl)propionic acid (DMPA), a critical raw material in the synthesis of a wide range of polymers, including waterborne polyurethanes, polyester (B1180765) resins, and dendrimers.[1][2][3] Accurate determination of DMPA purity is essential to ensure the quality, performance, and safety of the final products.

Introduction to DMPA and the Importance of Purity

This compound, also known as Dimethylolpropionic acid (DMPA), is a trifunctional molecule containing two primary hydroxyl groups and one carboxylic acid group.[2] This unique structure allows it to act as a chain extender, crosslinker, and solubilizing agent. The purity of DMPA can be influenced by the synthetic route and purification processes, with potential impurities including starting materials, intermediates such as hydroxy aldehydes, and by-products like other polyols and hydroxy carboxylic acids.[4] These impurities can adversely affect polymerization reactions, leading to inconsistencies in polymer properties and performance.

Analytical Methodologies for Purity Assessment

A variety of analytical techniques are employed to determine the purity of DMPA and to identify and quantify any impurities. The most common methods include chromatography (High-Performance Liquid Chromatography and Gas Chromatography), titration, and spectroscopic techniques (Nuclear Magnetic Resonance).

Chromatographic Methods

Chromatographic techniques are powerful for separating DMPA from its impurities, allowing for both qualitative and quantitative analysis.

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of DMPA.[4] A liquid chromatographic method has been described for the quantitative determination of compounds present in the reaction mixtures for producing highly polar hydroxy carboxylic acids like DMPA.[4] This method often utilizes a combination of columns to achieve efficient separation of polar compounds.

Experimental Protocol: HPLC Analysis of DMPA

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and detectors (UV/DAD and Refractive Index detectors).

  • Columns: A C18 column for retaining nonpolar compounds connected in series with a cation-exchange column for separating polar compounds.[4]

  • Mobile Phase: An isocratic mobile phase is typically used. For the analysis of related compounds, a 0.35 M borate (B1201080) buffer at pH 7 has been used.[4]

  • Detection:

    • UV/DAD Detector: Used for the detection of carboxylic acids, hydroxy carboxylic acids, unsaturated aldehydes, and hydroxy aldehydes.[4]

    • Refractive Index (RI) Detector: Used for the detection of polyols, alcohols, and aliphatic aldehydes which lack a UV chromophore.[4]

  • Sample Preparation: A known concentration of the DMPA sample is dissolved in the mobile phase or a suitable solvent, filtered, and then injected into the HPLC system.

  • Quantification: The purity of DMPA is determined by comparing the peak area of the main component to the total area of all peaks, or by using a certified reference standard for external calibration.

Gas chromatography is another technique used for the purity assessment of DMPA, as indicated by suppliers who specify purity determined by GC. This method is suitable for volatile or semi-volatile impurities. Derivatization may be required to increase the volatility of the polar DMPA molecule.

Titration

Acid-base titration is a classic and reliable method for determining the overall assay of DMPA by quantifying its carboxylic acid content.

Experimental Protocol: Aqueous Acid-Base Titration

  • Principle: The carboxylic acid group of DMPA is neutralized with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH).

  • Reagents:

  • Procedure:

    • Accurately weigh a known amount of the DMPA sample.

    • Dissolve the sample in a suitable amount of deionized water.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is observed.

    • Record the volume of NaOH solution used.

  • Calculation: The purity of DMPA is calculated based on the stoichiometry of the reaction between the carboxylic acid and the base.

Spectroscopic Methods

Spectroscopic methods provide valuable information about the chemical structure of DMPA and can be used to identify impurities.

¹H NMR and ¹³C NMR spectra are powerful tools for the structural elucidation of DMPA and the identification of structurally related impurities. The chemical shifts and integration values of the peaks in the ¹H NMR spectrum can be used to confirm the identity of the molecule and to estimate the relative amounts of impurities.[5][6]

Mass spectrometry provides information about the molecular weight of DMPA and its fragmentation pattern, which can be used for identification and to detect the presence of impurities with different molecular weights.[7]

Data Presentation

Quantitative data from various analytical methods provide a comprehensive picture of the purity of a given DMPA sample.

Table 1: Typical Purity Specifications for this compound

Supplier/SourcePurity SpecificationAnalytical Method
Santa Cruz Biotechnology≥97%Not Specified
Sigma-Aldrich98%Not Specified
Tokyo Chemical Industry (TCI)>97.0%GC
Thermo Fisher Scientific≥98.0 to ≤102.0%Aqueous Titration
Ningbo Inno Pharmchem Co., Ltd.99% or higherNot Specified

Visualizations

Logical diagrams can help visualize the workflow of purity analysis and the principles of the analytical techniques.

DMPA_Purity_Analysis_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Sample DMPA Sample Appearance Appearance & Color Sample->Appearance Solubility Solubility Test Appearance->Solubility FTIR FTIR Spectroscopy Solubility->FTIR NMR NMR Spectroscopy Solubility->NMR HPLC HPLC (UV/RI) Solubility->HPLC GC GC Solubility->GC Titration Acid-Base Titration (Assay) Solubility->Titration Data_Review Data Review & Comparison FTIR->Data_Review NMR->Data_Review HPLC->Data_Review GC->Data_Review Titration->Data_Review COA Certificate of Analysis Generation Data_Review->COA

Caption: Workflow for the purity analysis of DMPA.

HPLC_System_Schematic cluster_0 Mobile Phase Delivery cluster_1 Sample Introduction cluster_2 Separation cluster_3 Detection & Data Processing Solvent Solvent Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/RI) Column->Detector Data_System Data System Detector->Data_System Waste Waste Detector->Waste

Caption: Schematic of a typical HPLC system.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its performance in various applications. A combination of chromatographic, titrimetric, and spectroscopic methods provides a comprehensive approach to accurately determine the purity and impurity profile of DMPA. The detailed experimental protocols and data presentation formats outlined in this guide serve as a valuable resource for researchers and professionals involved in the quality control and application of this important chemical intermediate.

References

Spectroscopic Profile of 2,2-Bis(hydroxymethyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,2-Bis(hydroxymethyl)propionic acid. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the corresponding experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, providing key insights into its molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Signal Assignment Chemical Shift (δ) in ppm Multiplicity Solvent
-CH₃~1.05SingletDMSO-d₆
-CH₂OH~3.45SingletDMSO-d₆
-OH and -COOHBroad SignalSingletDMSO-d₆

Note: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are often observed as a broad singlet and can be concentration and temperature-dependent. In D₂O, these labile protons exchange with deuterium (B1214612) and the corresponding signals disappear.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Signal Assignment Chemical Shift (δ) in ppm Solvent
-CH₃~17.5DMSO-d₆
-C(CH₂)₂~50.0DMSO-d₆
-CH₂OH~65.0DMSO-d₆
-COOH~175.0DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and carboxylic acid moieties.

Vibrational Mode Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad, Strong
O-H stretch (Alcohol)~3350Broad, Strong
C-H stretch~2950Medium
C=O stretch (Carboxylic acid)~1700Strong
C-O stretch~1200 - 1300Strong
O-H bend~1400Medium

Experimental Protocols

The following are generalized protocols for obtaining the NMR and IR spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the resulting fine powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the sample holder.

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data Structure Molecular Structure Elucidation NMR_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) in Hyperbranched Polymer Architecture

Abstract

Hyperbranched polymers (HBPs) represent a significant class of three-dimensional macromolecules, distinguished by their unique dendritic architecture, globular shape, and high density of terminal functional groups.[1] These properties, including low viscosity and high solubility, make them ideal candidates for advanced applications ranging from coatings and additives to sophisticated biomedical uses like drug delivery.[2][3] At the heart of many of these architectures lies this compound (DMPA), a commercially available and versatile monomer. This technical guide elucidates the fundamental role of DMPA as an AB₂ building block in the synthesis of hyperbranched polymers, details the resulting architectural characteristics, provides comprehensive experimental protocols for synthesis and characterization, and explores its specific applications in the realm of drug development.

The Core Role of DMPA: An AB₂ Monomer

The unique structure of DMPA is the primary reason for its utility in creating hyperbranched architectures. It is classified as an AB₂-type monomer , containing one carboxylic acid group (the 'A' functionality) and two hydroxyl groups (the 'B' functionalities) within a single molecule.

This AB₂ structure facilitates a one-pot polycondensation reaction where the 'A' group of one monomer can react with a 'B' group of another.[4] Since each monomer possesses two 'B' groups, this process naturally leads to branching. The polymerization results in a polymer structure composed of three key constitutional units:

  • Dendritic (D) Units: DMPA molecules where all three functional groups (one 'A' and two 'B's) have reacted, forming branch points.

  • Linear (L) Units: DMPA molecules where the 'A' group and only one of the 'B' groups have reacted, extending the polymer chain linearly.

  • Terminal (T) Units: DMPA molecules located at the periphery of the polymer, where only the 'A' group has reacted, leaving two unreacted hydroxyl ('B') groups as terminal functionalities.

The statistical distribution of these units defines the polymer's architecture and its Degree of Branching (DB), a critical parameter influencing its physical and chemical properties.[5][6]

Fig 1. DMPA as an AB₂ monomer forming key hyperbranched units.

Synthesis and Architectural Workflow

The most common method for synthesizing DMPA-based hyperbranched polymers is through direct melt polycondensation. This one-pot synthesis is advantageous over the multi-step reactions required for perfect dendrimers.[1] The process typically involves heating DMPA with a multifunctional core molecule (like pentaerythritol) and an acid catalyst, driving the reaction via the removal of water.

Synthesis_Workflow Monomers Monomers DMPA (AB₂) + Core (Bₓ) Reaction Melt Polycondensation - High Temperature (e.g., 140-160°C) - Vacuum / N₂ Purge - Water Removal Monomers->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Quench Reaction Quenching (Cooling) Reaction->Quench Control Conversion (e.g., 90-93%) Purification Purification - Dissolution in Solvent (e.g., Acetone) - Precipitation in Non-Solvent (e.g., Hexane) Quench->Purification Product Final Product Hyperbranched Polymer Purification->Product

Fig 2. General workflow for the synthesis of a DMPA-based hyperbranched polymer.

Quantitative Data and Polymer Characteristics

The architecture of DMPA-based HBPs is defined by several key parameters that can be controlled by synthesis conditions and measured using standard analytical techniques.

ParameterDescriptionTypical RangeMeasurement Technique
Mn ( g/mol ) Number-Average Molecular Weight8,000 - 12,000GPC
Mw ( g/mol ) Weight-Average Molecular Weight10,000 - 16,000GPC
PDI (Mw/Mn) Polydispersity Index1.2 - 4.0GPC
DB (%) Degree of Branching40 - 60%¹H NMR
Hydroxyl Value mg KOH/g of polymer> 400Titration
Table 1: Summary of typical quantitative data for DMPA-based hyperbranched polyesters. Data compiled from multiple sources.[7][8]

The Degree of Branching (DB) is one of the most important structural parameters, distinguishing hyperbranched polymers from linear analogs (DB=0) and perfect dendrimers (DB=1).[1][9] For an AB₂ system like DMPA, the DB is calculated from NMR data using the formula proposed by Frey and Hölter:

DB (%) = (D + T) / (D + L + T) x 100 or DB = 2D / (2D + L)

Where D, L, and T are the integrated signal intensities of the dendritic, linear, and terminal units, respectively, observed in the ¹H or ¹³C NMR spectrum.[9][10] For a statistical polymerization of AB₂ monomers, the theoretical maximum DB is 50%.[1][11]

Role in Drug Delivery Systems

The unique architecture of DMPA-based hyperbranched polymers makes them highly suitable as nanocarriers in drug delivery.[2][12] Their globular structure provides internal cavities for the physical encapsulation of hydrophobic drug molecules, while the high density of terminal hydroxyl groups on their surface allows for the covalent conjugation of drugs, targeting ligands, or solubility-enhancing moieties like polyethylene (B3416737) glycol (PEG).[12][13][14]

  • Drug Encapsulation: Hydrophobic drugs can be trapped within the void spaces of the HBP core, shielding them from the aqueous biological environment and improving their solubility.[12]

  • Drug Conjugation: The numerous terminal hydroxyl groups serve as reactive sites for attaching drug molecules via cleavable linkers (e.g., esters, hydrazones).[15][16] This allows for a high drug payload and controlled release at the target site, often triggered by local pH or enzymatic activity.[16]

Drug_Delivery cluster_encapsulation Mechanism 1: Encapsulation cluster_conjugation Mechanism 2: Conjugation HBP DMPA-Based Hyperbranched Polymer Carrier Drug-Loaded Nanocarrier - High Payload - Improved Solubility - Controlled Release HBP->Carrier Drug1 Hydrophobic Drug Encapsulate Physical Entrapment in Internal Cavities Drug1->Encapsulate Encapsulate->HBP Loading Drug2 Drug Molecule Linker Cleavable Linker (e.g., Ester) Drug2->Linker Conjugate Covalent Bonding to Terminal -OH Groups Linker->Conjugate Conjugate->HBP Attachment

Fig 3. Drug loading mechanisms for DMPA-based hyperbranched polymers.

Experimental Protocols

Protocol 1: Synthesis of a DMPA-based Hyperbranched Polyester (B1180765)

This protocol describes a representative melt polycondensation for synthesizing a fourth-generation (HBP4) polyester.

A. Materials and Equipment:

  • This compound (DMPA)

  • Pentaerythritol (PE, as core molecule)

  • p-Toluenesulfonic acid (p-TSA, catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Solvents: Acetone (B3395972), Hexane

B. Synthesis Procedure:

  • Charging the Reactor: Add DMPA, pentaerythritol, and p-TSA (approx. 0.5 wt%) to the three-neck flask. The molar ratio of DMPA to PE will determine the theoretical generation.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen.

  • Heating and Melting: Begin stirring and gradually heat the mixture to 140-150°C under a slow nitrogen flow. The reactants will melt to form a clear, homogenous liquid.

  • Polycondensation: Maintain the temperature for 2-3 hours. Water, the byproduct of esterification, will be removed from the system and collected in the condenser.

  • Applying Vacuum: Gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization reaction toward higher molecular weights. Continue the reaction until the desired conversion is achieved (typically monitored by acid value titration). This step may take several hours.

  • Quenching: Cool the reactor to room temperature to stop the polymerization. The product will be a highly viscous liquid or a brittle, glassy solid.

  • Purification: Dissolve the crude polymer in a minimal amount of acetone. Precipitate the polymer by slowly adding the acetone solution to a large excess of vigorously stirred hexane.

  • Isolation: Collect the purified polymer precipitate by filtration and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Characterization of the Hyperbranched Polymer

A. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the polyester structure and the completion of the reaction.

  • Methodology: Acquire a spectrum of the final polymer.

  • Expected Peaks:

    • Broad absorption at ~3400 cm⁻¹ (terminal -OH groups).

    • Strong absorption at ~1730 cm⁻¹ (ester C=O stretching).

    • Disappearance of the broad carboxylic acid -OH peak from the DMPA monomer.

B. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Methodology: Dissolve the polymer in a suitable solvent (e.g., THF or DMF) and inject it into a GPC system calibrated with linear polymer standards (e.g., polystyrene). Note that the hydrodynamic volume of HBPs differs from linear polymers, so molecular weights are often reported as relative values.

C. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for DB Calculation:

  • Purpose: To identify and quantify the dendritic, linear, and terminal units for calculating the Degree of Branching.

  • Methodology: Dissolve the polymer in a deuterated solvent (e.g., DMSO-d₆).

  • Signal Assignment (Illustrative for DMPA-based polyesters):

    • Dendritic (D) units: The methyl protons (-CH₃) of DMPA units where both hydroxyls have formed esters will have a specific chemical shift.

    • Linear (L) units: The methyl protons of units where one hydroxyl has reacted will appear at a slightly different shift.

    • Terminal (T) units: The methyl protons of units where neither hydroxyl has reacted (i.e., are on the periphery) will have another distinct chemical shift.

  • Calculation: Integrate the peaks corresponding to the methyl protons of the D, L, and T units. Apply the Frey-Hölter formula: DB = (D + T) / (D + L + T) .

Conclusion

This compound (DMPA) is a cornerstone monomer in the field of polymer science, providing a straightforward and efficient route to complex hyperbranched architectures. Its inherent AB₂ structure is perfectly suited for one-pot polycondensation reactions, yielding polymers with a high density of functional groups, controlled branching, and a globular morphology. These features are not merely of academic interest; they directly translate into tangible benefits for high-value applications, most notably in drug delivery, where DMPA-based HBPs function as versatile nanocarriers capable of enhancing drug solubility, payload, and release profiles. The continued exploration of DMPA-based systems promises further innovations in materials science and pharmaceutical development.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Waterborne Polyurethanes using Dimethylolpropionic Acid (DMPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waterborne polyurethanes (WPUs) are a class of environmentally friendly polymers that utilize water as the primary solvent, significantly reducing the emission of volatile organic compounds (VOCs). A key component in the synthesis of stable anionic WPUs is 2,2-bis(hydroxymethyl)propionic acid, commonly known as dimethylolpropionic acid (DMPA). DMPA acts as an internal emulsifier, incorporating carboxylic acid groups into the polyurethane backbone.[1][2][3] These groups are subsequently neutralized to form carboxylate anions, which impart hydrophilicity and allow for stable dispersion of the polymer in water.[1][4]

The properties of the final WPU dispersion and the resulting polymer films are highly dependent on the synthesis methodology, particularly the stage at which DMPA is introduced into the reaction mixture. This document provides detailed protocols for the synthesis of WPUs using DMPA, with specific variations in the timing of DMPA addition, and presents key quantitative data to guide researchers in developing WPUs with desired characteristics for various applications, including coatings, adhesives, and drug delivery systems.[5][6]

Experimental Protocols

The synthesis of waterborne polyurethanes using DMPA generally follows a multi-step process involving prepolymer formation, neutralization, dispersion in water, and chain extension. The following protocols detail three common variations where DMPA is added at different stages of the prepolymerization process.

Materials
  • Polyol: Poly(tetramethylene glycol) (PTMG), Polycarbonate diol (PCD), Polyester polyol, etc. (dried under vacuum before use)

  • Diisocyanate: Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI), etc.

  • Internal Emulsifier: Dimethylolpropionic acid (DMPA) (dried under vacuum before use)

  • Neutralizing Agent: Triethylamine (TEA)

  • Chain Extender: Ethylenediamine (EDA), Hydrazine (Hz)

  • Solvent (optional): Acetone, Methyl ethyl ketone (MEK)

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL)

  • Deionized Water

Protocol 1: DMPA Addition Before Prepolymer Formation

This method involves reacting DMPA with the diisocyanate before the addition of the main polyol. This approach can lead to shorter prepolymer chains and a higher degree of micro-phase separation in the final polymer film.[5][7]

  • Reaction Setup: A four-necked flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet is used.

  • Initial Charge: Charge Isophorone diisocyanate (IPDI) and Methyl ethyl ketone (MEK) into the reactor at 50°C with stirring at 150 rpm.

  • DMPA Addition: After 30 minutes of homogenization, add Dimethylolpropionic acid (DMPA) and increase the temperature to 60°C. Continue stirring for 90 minutes.[5]

  • Polyol Addition: Add the polyol to the mixture and stir for 30 minutes.

  • Catalyst Addition: Introduce the catalyst (e.g., DBTDL) and raise the temperature to 75°C. Continue the reaction for 90 minutes to form the NCO-terminated prepolymer.[5]

  • Neutralization: Cool the prepolymer to 50°C and add Triethylamine (TEA) for neutralization of the carboxylic acid groups of DMPA. Stir for 30 minutes.

  • Dispersion: Add deionized water dropwise under vigorous stirring (e.g., 1000 rpm) to achieve phase inversion and form a stable dispersion.

  • Chain Extension: Add the chain extender (e.g., Ethylenediamine) to the dispersion and continue stirring for 1 hour to complete the reaction.

Protocol 2: DMPA Addition During Prepolymer Formation

In this protocol, DMPA is added after the initial reaction between the polyol and the diisocyanate has commenced. This can result in a random distribution of DMPA units along the polyurethane backbone.[5]

  • Reaction Setup: Utilize the same setup as in Protocol 1.

  • Initial Charge: Charge the polyol and MEK into the reactor at 50°C with stirring.

  • Diisocyanate Addition: After 30 minutes, add IPDI and continue stirring at 60°C for 90 minutes.[5]

  • DMPA and Catalyst Addition: Add DMPA and stir for 30 minutes, followed by the addition of the catalyst.[5]

  • Prepolymerization: Continue the reaction until the desired NCO content is reached, which can be monitored by titration.

  • Neutralization, Dispersion, and Chain Extension: Follow steps 6-8 from Protocol 1.

Protocol 3: DMPA Addition After Prepolymer Formation

This method involves the formation of the main prepolymer from the polyol and diisocyanate, followed by the addition of DMPA. This generally leads to longer prepolymer chains.[5][7]

  • Reaction Setup: Use the same setup as described in Protocol 1.

  • Initial Charge: Charge the polyol and MEK into the reactor at 50°C with stirring.

  • Prepolymer Formation: Add IPDI and the catalyst, then increase the temperature to 70°C and react for 90 minutes.[5]

  • DMPA Addition: Add DMPA to the NCO-terminated prepolymer and continue the reaction at 70°C for another 90 minutes.[5]

  • Neutralization, Dispersion, and Chain Extension: Proceed with steps 6-8 as outlined in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of waterborne polyurethanes using DMPA. These values can be adjusted to achieve desired properties.

Table 1: Typical Formulation for DMPA-based Waterborne Polyurethane Synthesis

ComponentRoleTypical Amount (by weight)Reference
Polyol (e.g., PTMG, PCD)Soft Segment50 - 70%[1][5]
Diisocyanate (e.g., IPDI)Hard Segment20 - 40%[1][5]
DMPAInternal Emulsifier2 - 6%[2][8]
Neutralizing Agent (e.g., TEA)NeutralizerStoichiometric to DMPA[9]
Chain Extender (e.g., EDA)Hard SegmentVariable[1][6]
Solvent (e.g., Acetone, MEK)Viscosity Reducer20 - 30% of prepolymer mass[5][8]
Deionized WaterDispersion MediumTo achieve desired solids content[1]

Table 2: Influence of DMPA Addition Stage on WPU Properties

PropertyDMPA Added Before PrepolymerDMPA Added During PrepolymerDMPA Added After PrepolymerReference
pH ~8.5 - 9.2~8.5 - 9.2~8.0[5]
Viscosity LowerHighestLower[5]
Mean Particle Size SmallerIntermediateLargest[5]
Prepolymer Length ShortestIntermediateLongest[5][7]
Micro-phase Separation Higher DegreeRandomLower Degree[5][7]
Storage Modulus of Film LowestIntermediateHighest[5][7]

Mandatory Visualizations

Experimental Workflow for WPU Synthesis using DMPA

WPU_Synthesis_Workflow cluster_prepolymer Prepolymer Formation cluster_post_reaction Dispersion and Chain Extension Reactants Polyol, Diisocyanate, (Optional: Solvent, Catalyst) Reaction Reaction at Elevated Temperature Reactants->Reaction DMPA DMPA DMPA->Reaction Neutralization Neutralization (e.g., with TEA) Reaction->Neutralization NCO-terminated prepolymer Dispersion Dispersion in Water Neutralization->Dispersion Chain_Extension Chain Extension (e.g., with EDA) Dispersion->Chain_Extension WPU_Dispersion Final WPU Dispersion Chain_Extension->WPU_Dispersion

Caption: General workflow for the synthesis of waterborne polyurethanes (WPUs) using DMPA.

Logical Relationship of DMPA Addition Time and WPU Properties

DMPA_Addition_Effect cluster_synthesis Synthesis Stage of DMPA Addition cluster_properties Resulting Prepolymer and Film Properties Before Before Prepolymer Formation Short_Prepolymer Shorter Prepolymer Higher Micro-phase Separation Lower Storage Modulus Before->Short_Prepolymer During During Prepolymer Formation Random_Structure Random DMPA Distribution Highest Viscosity During->Random_Structure After After Prepolymer Formation Long_Prepolymer Longer Prepolymer Lower Micro-phase Separation Highest Storage Modulus After->Long_Prepolymer

Caption: Impact of DMPA addition timing on WPU prepolymer structure and final film properties.

References

Application Notes and Protocols: DMPA as a Chain Extender in Polyurethane Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylolpropionic acid (DMPA) is a trifunctional molecule containing two primary hydroxyl groups and one tertiary carboxyl group, making it an essential component in the synthesis of waterborne polyurethane dispersions (PUDs).[1] Its primary role is to act as an internal emulsifier and chain extender, enabling the formation of stable, low-VOC (Volatile Organic Compound) aqueous polyurethane dispersions.[1][2] The incorporation of DMPA into the polyurethane backbone, followed by neutralization of its carboxylic acid group, imparts hydrophilicity to the polymer, facilitating its dispersion in water.[1][3][4] This technology is critical for developing high-performance coatings, adhesives, and biomedical materials.[1][5][6]

The properties of the final PUD, such as particle size, viscosity, and film characteristics, are significantly influenced by the concentration of DMPA.[7][8] Generally, an increase in DMPA content leads to a decrease in particle size and an increase in the stability of the dispersion.[7][8][9][10] This is attributed to the increased number of hydrophilic carboxylic groups on the polymer backbone.[10]

Mechanism of Action

DMPA is incorporated into the polyurethane prepolymer via the reaction of its two hydroxyl groups with isocyanate groups. The carboxylic acid group of DMPA does not react with isocyanates and remains available for subsequent neutralization. This neutralization step, typically with a tertiary amine like triethylamine (B128534) (TEA), creates anionic carboxylate groups along the polymer chain.[3][11] These ionic centers provide electrostatic repulsion between the polymer chains, allowing for stable dispersion in water.[12]

The overall process can be summarized in the following key stages:

  • Prepolymer Synthesis: A polyol and a diisocyanate are reacted in excess to form an isocyanate-terminated prepolymer. DMPA is incorporated during this stage.[11][13]

  • Neutralization: The carboxylic acid groups of the incorporated DMPA are neutralized with a base (e.g., triethylamine) to form ionic centers.[3][11]

  • Dispersion: The neutralized prepolymer is dispersed in water under high shear.[11][14]

  • Chain Extension: A chain extender, typically a diamine like ethylenediamine (B42938) (EDA), is added to the aqueous dispersion to react with the remaining isocyanate groups, thereby increasing the molecular weight of the polymer.[3][9][14]

Experimental Protocols

The following protocols are generalized procedures based on common laboratory practices for the synthesis of polyurethane dispersions using DMPA. Researchers should optimize the specific conditions and reagent ratios based on their desired final product properties.

Materials
  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMG, Poly(neopentyl glycol adipate))

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI, Hydrogenated methylene (B1212753) diphenyl diisocyanate - H12MDI)

  • Dimethylolpropionic acid (DMPA)

  • Solvent (e.g., Acetone (B3395972), Methyl ethyl ketone - MEK, N-methyl-2-pyrrolidone - NMP)[13][15]

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)[9][16]

  • Neutralizing agent (e.g., Triethylamine - TEA)[11][14]

  • Chain extender (e.g., Ethylenediamine - EDA)[9][14]

  • Deionized water

Protocol 1: Acetone Process for PUD Synthesis

This is a widely used method for preparing PUDs.[5]

  • Prepolymer Synthesis:

    • Dry the polyol and DMPA in a vacuum oven.

    • To a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add the dried polyol, DMPA, and a solvent like acetone or MEK to control viscosity.[11]

    • Heat the mixture to a specified temperature (e.g., 75-80 °C) under a nitrogen atmosphere with constant stirring.

    • Slowly add the diisocyanate to the mixture.

    • Add a catalyst (e.g., DBTDL) to facilitate the reaction.[16]

    • Maintain the reaction temperature and continue stirring until the desired NCO content is reached, which can be monitored by titration (ASTM D2572-97).[16]

  • Neutralization and Dispersion:

    • Cool the prepolymer solution to a lower temperature (e.g., 40-50 °C).

    • Add the neutralizing agent (e.g., TEA) stoichiometrically to neutralize the carboxylic acid groups of the DMPA and stir for a period (e.g., 30 minutes).[14]

    • Under vigorous stirring, add deionized water to the neutralized prepolymer to form the dispersion.

  • Chain Extension and Solvent Removal:

    • Add the chain extender (e.g., EDA), typically dissolved in water, dropwise to the dispersion. The reaction is usually fast.[14]

    • Continue stirring for a specified time (e.g., 1-2 hours) to complete the chain extension reaction.

    • Remove the solvent (acetone/MEK) under reduced pressure to obtain the final aqueous polyurethane dispersion.

Protocol 2: Prepolymer Mixing Process

This method avoids the use of flammable solvents like acetone.[15]

  • Prepolymer Synthesis:

    • In a reactor, charge the polyol, DMPA, and a non-flammable solvent like NMP if necessary to dissolve the DMPA.[15]

    • Heat the mixture to the reaction temperature (e.g., 90 °C) with stirring under a nitrogen blanket.[16]

    • Add the diisocyanate and catalyst.

    • Allow the reaction to proceed until the theoretical NCO content is achieved.[16]

  • Neutralization and Dispersion:

    • Cool the prepolymer.

    • Add the neutralizing agent and mix thoroughly.

    • Disperse the neutralized prepolymer in deionized water with high-speed agitation.

  • Chain Extension:

    • Add the aqueous solution of the chain extender to the dispersion to increase the molecular weight.

Data Presentation

The following tables summarize the effect of DMPA content on the properties of polyurethane dispersions, as reported in various studies.

Table 1: Effect of DMPA Content on PUD Properties

DMPA Content (wt%)Average Particle Size (nm)Viscosity (mPa·s)Glass Transition Temperature (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
4-Increases with DMPA[7]Increases with DMPA[7]Increases with DMPA[8]Decreases with DMPA[8]
5Decreases with DMPA[7][8][9]----
6-----
739.40 - 133.2[9]----

Note: Specific values are highly dependent on the overall formulation, including the type of polyol and diisocyanate used.

Table 2: Influence of DMPA on Coating Properties

PropertyEffect of Increasing DMPA ContentReference
HardnessIncreases[7]
GlossIncreases[7]
Drying Time4 wt% dries faster than 5 wt% and 6 wt%[7]
Scratch ResistanceIncreases[7]
Chemical ResistanceIncreases[7]
AdhesionIncreases[7]

Visualizations

Synthesis Workflow of Polyurethane Dispersion

PUD_Synthesis cluster_prepolymer Prepolymer Synthesis cluster_neutralization Neutralization cluster_dispersion Dispersion & Chain Extension Polyol Polyol Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Reaction Diisocyanate Diisocyanate Diisocyanate->Prepolymer Reaction DMPA DMPA DMPA->Prepolymer Reaction Catalyst Catalyst Catalyst->Prepolymer Reaction NeutralizedPrepolymer Neutralized Prepolymer Prepolymer->NeutralizedPrepolymer Addition NeutralizingAgent Neutralizing Agent (e.g., TEA) NeutralizingAgent->NeutralizedPrepolymer PUD Polyurethane Dispersion NeutralizedPrepolymer->PUD Dispersion Water Water Water->PUD ChainExtender Chain Extender (e.g., EDA) ChainExtender->PUD Chain Extension

Caption: General workflow for the synthesis of polyurethane dispersions using DMPA.

Role of DMPA in PUD Formation

DMPA_Role DMPA DMPA (HO-CH2-C(CH3)(COOH)-CH2-OH) PolymerBackbone Polyurethane Backbone DMPA->PolymerBackbone Incorporation via -OH groups HydrophilicGroups Pendant Carboxyl Groups (-COOH) PolymerBackbone->HydrophilicGroups Results in Neutralization Neutralization with Tertiary Amine HydrophilicGroups->Neutralization IonicCenters Anionic Carboxylate Groups (-COO⁻) Neutralization->IonicCenters StableDispersion Stable Aqueous Dispersion IonicCenters->StableDispersion Leads to

Caption: The functional role of DMPA in achieving a stable polyurethane dispersion.

References

Application Notes and Protocols for the Preparation of DMPA-based Dendrimers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 2,2-bis(hydroxymethyl)propionic acid (DMPA)-based dendrimers as effective drug delivery vehicles. The inherent biocompatibility and biodegradability of these polyester (B1180765) dendrimers make them promising candidates for therapeutic applications.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, comprising a central core, repeating branching units, and a high density of surface functional groups, allows for the encapsulation or conjugation of therapeutic agents. DMPA-based polyester dendrimers, in particular, have garnered significant attention due to their favorable safety profile, with degradation products being non-toxic metabolites. This makes them suitable for a variety of drug delivery applications, including targeted cancer therapy and controlled release formulations.

Synthesis of DMPA-Based Dendrimers

The synthesis of DMPA-based dendrimers can be achieved through two primary strategies: the divergent method and the convergent method. The divergent approach, which is more common, involves the stepwise growth of the dendrimer from a central core outwards.

Experimental Protocol: Divergent Synthesis of a Third-Generation (G3) DMPA-Based Polyester Dendrimer

This protocol outlines the divergent synthesis of a G3 hydroxyl-terminated polyester dendrimer using trimethylolpropane (B17298) as the core and DMPA as the building block.

Materials:

  • Trimethylolpropane (core)

  • This compound (DMPA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridinium p-toluenesulfonate (DPTS)

  • Pyridine

  • Dichloromethane (DCM)

  • Methanol

  • Acetone

  • Ethyl acetate

  • Hexane

  • Dowex® 50WX8-200 ion-exchange resin

Procedure:

Generation 1 (G1) Synthesis:

  • Dissolve trimethylolpropane (1.0 eq) and DMPA (3.3 eq) in a mixture of acetone/DCM (1:1).

  • Add DPTS (0.3 eq) to the solution.

  • In a separate flask, dissolve DCC (3.3 eq) in DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the G1 dendrimer.

Generation 2 (G2) Synthesis:

  • Hydrolyze the acetonide protecting groups of the G1 dendrimer using an acidic ion-exchange resin (Dowex® 50WX8-200) in methanol.

  • Filter the resin and concentrate the filtrate to obtain the deprotected G1 dendrimer with peripheral hydroxyl groups.

  • Repeat the esterification procedure described in steps 1-8 of the G1 synthesis, using the deprotected G1 dendrimer as the new core and an increased stoichiometric amount of DMPA, DCC, and DPTS.

Generation 3 (G3) Synthesis:

  • Repeat the deprotection and esterification steps as described for the G2 synthesis, using the deprotected G2 dendrimer as the core molecule.

  • After purification, the final G3 hydroxyl-terminated dendrimer is obtained.

Drug Loading into DMPA-Based Dendrimers

Drugs can be loaded into DMPA-based dendrimers through non-covalent encapsulation within the dendritic voids or by covalent conjugation to the surface functional groups. The choice of method depends on the physicochemical properties of the drug and the desired release profile.

Experimental Protocol: Encapsulation of a Hydrophobic Drug (e.g., Ibuprofen) by Solvent Evaporation

Materials:

  • DMPA-based dendrimer (e.g., G3-OH)

  • Ibuprofen (B1674241)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve a known amount of the DMPA-based dendrimer and ibuprofen in DCM. A typical dendrimer to drug molar ratio is 1:10, but this can be optimized.

  • Slowly add the organic solution to a larger volume of PBS (pH 7.4) while stirring vigorously to form an oil-in-water emulsion.

  • Continue stirring at room temperature for several hours to allow for the complete evaporation of the DCM.

  • The drug-loaded dendrimers will remain suspended in the aqueous phase.

  • Purify the suspension by dialysis against PBS to remove any unloaded, free drug.

  • The final suspension of drug-loaded dendrimers can be lyophilized for long-term storage.

Characterization of Drug-Loaded Dendrimers

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the drug-dendrimer formulation.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized dendrimers and to verify the successful conjugation of drugs.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the dendrimers at each generation, ensuring monodispersity.[1]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the drug-loaded dendrimers in solution.

  • Differential Scanning Calorimetry (DSC): To investigate the thermal properties of the dendrimers and to understand the physical state of the encapsulated drug (crystalline or amorphous).[2]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the dendrimers.[3]

Quantitative Data on Drug Loading and Release

The efficiency of drug loading and the kinetics of drug release are critical parameters for evaluating the performance of a dendrimer-based drug delivery system.

Table 1: Drug Loading Efficiency and Capacity of DMPA-Based Dendrimers

DrugDendrimer GenerationLoading MethodDrug Loading Efficiency (%)Drug Loading Capacity (w/w %)Reference
DoxorubicinG4 (hydroxyl-terminated)Encapsulation~15~5[2][4]
DoxorubicinG5 (hydroxyl-terminated)Encapsulation~18~6[2][4]
DoxorubicinG4 (amine/hydroxyl-terminated)Encapsulation~35~10[2][4]
DoxorubicinG5 (amine/hydroxyl-terminated)Encapsulation~40~12[2][4]
MethotrexateG3 (amine-terminated)Conjugation>90~15[5]

Table 2: In Vitro Drug Release from DMPA-Based Dendrimers

DrugDendrimer GenerationRelease ConditionsCumulative Release after 24h (%)Cumulative Release after 72h (%)Reference
DoxorubicinG4 (hydroxyl-terminated)pH 5.5~40~70[2][4]
DoxorubicinG4 (hydroxyl-terminated)pH 7.4~20~40[2][4]
DoxorubicinG4 (amine/hydroxyl-terminated)pH 5.5~60~90[2][4]
DoxorubicinG4 (amine/hydroxyl-terminated)pH 7.4~30~55[2][4]
MethotrexateG3 (amide-linked)pH 5.0~25~50[5]
MethotrexateG3 (amide-linked)pH 7.4~10~20[5]

Visualizations

Experimental Workflow

G cluster_synthesis Dendrimer Synthesis cluster_drug_loading Drug Loading cluster_characterization Characterization s1 Core Molecule (Trimethylolpropane) s3 Generation 1 Dendrimer s1->s3 Esterification s2 DMPA Monomer s2->s3 s4 Deprotection s3->s4 s5 Generation 2 Dendrimer s4->s5 Esterification s6 Deprotection s5->s6 s7 Generation 3 Dendrimer s6->s7 Esterification d1 DMPA Dendrimer s7->d1 d3 Solvent Evaporation/ Encapsulation d1->d3 d2 Drug Solution d2->d3 d4 Drug-Loaded Dendrimer d3->d4 c_input Drug-Loaded Dendrimer d4->c_input c1 NMR c2 GPC c3 DLS c4 DSC c5 TEM c_input->c1 c_input->c2 c_input->c3 c_input->c4 c_input->c5

Fig. 1: Experimental workflow for the synthesis, drug loading, and characterization of DMPA-based dendrimers.
Drug Delivery Mechanism

G cluster_delivery Systemic Circulation & Tumor Targeting cluster_cellular_uptake Cellular Internalization cluster_release Drug Release & Action dd Drug-Loaded Dendrimer circ Systemic Circulation dd->circ tumor Tumor Tissue (EPR Effect) circ->tumor cell Cancer Cell tumor->cell endo Endocytosis cell->endo Uptake endosome Endosome endo->endosome lysosome Lysosome (Low pH) endosome->lysosome release Drug Release lysosome->release pH-triggered action Therapeutic Action release->action

Fig. 2: Mechanism of drug delivery using DMPA-based dendrimers via the EPR effect and endocytosis.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters utilizing 2,2-bis(hydroxymethyl)propionic acid (DMPA). These polyesters, owing to their biocompatibility and tunable degradation rates, are excellent candidates for advanced drug delivery systems. This document covers various synthesis methodologies, including melt polycondensation for linear and hyperbranched structures, and ring-opening polymerization. Detailed characterization data, experimental protocols, and visual workflows are provided to guide researchers in this field.

Introduction to DMPA-Based Polyesters

This compound (DMPA) is a versatile, non-toxic, and biodegradable monomer ideal for creating functional polyesters. Its unique AB2 structure, possessing two hydroxyl groups and one carboxylic acid group, allows for the synthesis of a variety of polymer architectures, including linear, hyperbranched, and dendritic polymers[1]. The presence of the carboxylic acid group in the polymer backbone or as a terminal group enhances hydrophilicity and provides sites for further functionalization, making these polyesters particularly suitable for biomedical applications such as drug delivery[2].

Synthesis Methodologies

The primary methods for synthesizing DMPA-based polyesters are melt polycondensation and ring-opening polymerization. The choice of method influences the polymer's architecture, molecular weight, and physicochemical properties.

Melt Polycondensation

Melt polycondensation is a solvent-free method that involves the direct reaction of monomers at high temperatures[3]. This technique can be adapted to produce both linear and hyperbranched polyesters.

a) Linear Polyesters:

Linear polyesters are synthesized by reacting DMPA with a diacid, where DMPA acts as a diol[1]. To avoid cross-linking due to the trifunctional nature of DMPA, careful control of stoichiometry and reaction conditions is crucial. Often, a two-step process is employed where a prepolymer is first synthesized[4].

b) Hyperbranched Polyesters:

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups[5]. They are typically synthesized in a one-pot procedure from ABx-type monomers like DMPA[6].

Ring-Opening Polymerization (ROP)

Ring-opening polymerization of cyclic monomers derived from DMPA offers excellent control over molecular weight and architecture[7][8]. This method is particularly useful for synthesizing well-defined block copolymers for advanced drug delivery systems.

Physicochemical Properties and Characterization Data

The properties of DMPA-based polyesters can be tailored by adjusting the synthesis method, monomer composition, and reaction conditions. Key characterization parameters are summarized in the tables below.

Table 1: Physicochemical Properties of DMPA-Based Polyesters

Polymer ArchitectureSynthesis MethodMolar Mass (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)Reference
Hyperbranched Polyester (B1180765)Melt Polycondensation2,573 (theoretical)--[7]
PCL-grafted Hyperbranched PolyesterRing-Opening Polymerization24,000--[7]
Linear DMPA-co-Adipic AcidMelt Polycondensation--< 20[4]
Linear DMPA-co-Isophthalic AcidMelt Polycondensation--up to 50[4]

Table 2: Drug Loading and Release Kinetics of Doxorubicin (B1662922) from DMPA-Based Dendrimers

Dendrimer Generation & Surface GroupDrug Loading Capacity (%)Cumulative Release after 24h (%)Release ProfileReference
Generation 4 - Hydroxyl (B-G4-OH)LowerSlower, more sustainedSustained[9]
Generation 5 - Hydroxyl (B-G5-OH)LowerSlower, more sustainedSustained[9]
Generation 4 - Amine/Hydroxyl (B-G4-NH2/OH)HigherFasterBurst release[9]
Generation 5 - Amine/Hydroxyl (B-G5-NH2/OH)HigherFasterBurst release[9]

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Polyester (HPE) via Melt Polycondensation

This protocol describes the synthesis of a generation 3 hyperbranched polyester with a trimethylolpropane (B17298) (TMP) core.

Materials:

  • This compound (bis-MPA)

  • Trimethylolpropane (TMP)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Acetone (B3395972)

  • n-Hexane

  • Nitrogen gas supply

  • Reaction flask with a mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Ensure all glassware is dried in an oven and cooled under a nitrogen atmosphere.

  • Add TMP and bis-MPA to the reaction flask at a molar ratio of 1:21.

  • Add p-TSA as a catalyst.

  • Heat the mixture to 140°C under a continuous flow of dry nitrogen gas with mechanical stirring.

  • Maintain the reaction for a specified time until the desired degree of polymerization is achieved (monitoring by techniques like GPC is recommended).

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude polymer in acetone.

  • Precipitate the polymer by adding the acetone solution to a 1:1 mixture of acetone/n-hexane.

  • Filter the precipitated polymer and dry it in a vacuum oven to a constant weight.

Protocol 2: Synthesis of Poly(ε-caprolactone)-grafted Hyperbranched Polyester (HPCL) via Ring-Opening Polymerization

This protocol details the grafting of poly(ε-caprolactone) (PCL) chains from the hydroxyl groups of the hyperbranched polyester synthesized in Protocol 1.

Materials:

  • Hyperbranched polyester (HPE) from Protocol 1

  • ε-Caprolactone (CL)

  • Stannous octoate (Sn(Oct)2) (catalyst)

  • Nitrogen gas supply

  • Reaction flask with a magnetic stirrer and nitrogen inlet

Procedure:

  • Add 3.25 g of the synthesized HPE and 6.78 g of ε-caprolactone to the reaction flask.

  • Heat the mixture to 100°C under a nitrogen atmosphere with stirring to obtain a homogeneous melt.

  • Add 0.9 mmol of Sn(Oct)2 catalyst directly to the molten mixture.

  • Increase the temperature to 110°C and continue the polymerization for 20 hours with continuous stirring.

  • After 20 hours, cool the reaction to room temperature. The resulting product is the PCL-grafted hyperbranched polyester.

  • The product can be purified by dissolving in a suitable solvent (e.g., tetrahydrofuran) and precipitating in a non-solvent (e.g., cold methanol).

Protocol 3: Preparation of Doxorubicin-Loaded DMPA-Based Dendrimer Nanoparticles

This protocol describes the loading of doxorubicin (DOX) into DMPA-based dendrimers.

Materials:

  • DMPA-based dendrimer (e.g., B-G4-OH or B-G4-NH2/OH)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Dissolve the DMPA-based dendrimer in PBS at a specific concentration.

  • Prepare a stock solution of DOX·HCl in PBS.

  • Add the DOX·HCl solution to the dendrimer solution dropwise while stirring. The molar ratio of dendrimer to DOX will influence the loading efficiency.

  • Allow the mixture to stir at room temperature for 24 hours in the dark to facilitate complexation.

  • Transfer the solution to a dialysis bag and dialyze against a large volume of PBS for 48 hours to remove unloaded DOX. Change the dialysis buffer frequently.

  • The solution inside the dialysis bag contains the DOX-loaded dendrimer nanoparticles.

  • Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of the solution before and after dialysis, and in the dialysate.

Visualizations

The following diagrams illustrate the key experimental workflows and a representative signaling pathway for drug delivery.

Synthesis_Workflow cluster_melt Melt Polycondensation cluster_rop Ring-Opening Polymerization Monomers DMPA + Diacid/Core Molecule Catalyst Catalyst (e.g., p-TSA) Monomers->Catalyst Reaction Heating under N2 (e.g., 140-195°C) Catalyst->Reaction Purification_Melt Precipitation & Drying Reaction->Purification_Melt Polyester_Melt Linear or Hyperbranched Polyester Purification_Melt->Polyester_Melt CyclicMonomer DMPA-derived Cyclic Monomer Initiator Initiator & Catalyst (e.g., Sn(Oct)2) CyclicMonomer->Initiator Polymerization Polymerization (e.g., 110°C) Initiator->Polymerization Purification_ROP Precipitation & Drying Polymerization->Purification_ROP Polyester_ROP Well-defined Polyester Purification_ROP->Polyester_ROP

Caption: General experimental workflows for polyester synthesis.

Drug_Delivery_Workflow Polyester DMPA-Based Polyester Encapsulation Nanoparticle Formulation (e.g., Self-Assembly, Emulsion) Polyester->Encapsulation Drug Drug (e.g., Doxorubicin) Drug->Encapsulation DrugLoadedNP Drug-Loaded Nanoparticle Encapsulation->DrugLoadedNP Administration Administration (e.g., Intravenous) DrugLoadedNP->Administration Targeting Targeting to Disease Site (e.g., Tumor) Administration->Targeting Release Drug Release (Hydrolysis, Enzymatic Degradation) Targeting->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect Degradation_Pathway Polyester Polyester Backbone (-O-CO-) Hydrolysis Hydrolytic Cleavage of Ester Bonds Polyester->Hydrolysis Water H2O Water->Hydrolysis Enzymes Esterases / Lipases Enzymes->Hydrolysis DegradationProducts Oligomers & Monomers (e.g., DMPA, Diacid) Hydrolysis->DegradationProducts Metabolism Metabolic Pathways DegradationProducts->Metabolism Elimination Renal Clearance Metabolism->Elimination

References

Application Notes and Protocols for DMPA-Functionalized Nanoparticles in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to diseased tissues remains a paramount challenge in modern medicine. Nanoparticles functionalized with specific targeting moieties offer a promising strategy to enhance drug accumulation at the site of action, thereby increasing therapeutic efficacy and reducing off-target side effects. This document provides detailed application notes and protocols for the use of nanoparticles functionalized with 3,4-dihydroxy-5-methoxybenzoic acid (DMPA) for targeted therapy.

Note on the Analog Compound: Due to the limited availability of specific literature on nanoparticles functionalized directly with 3,4-dihydroxy-5-methoxybenzoic acid, this document will leverage the extensive research conducted on its close structural and functional analog, gallic acid (3,4,5-trihydroxybenzoic acid). The protocols and data presented are based on studies involving gallic acid-functionalized nanoparticles and are expected to be highly relevant and adaptable for DMPA. Gallic acid's well-documented antioxidant, anti-inflammatory, and anticancer properties make it an excellent model for demonstrating the potential of this class of phenolic acid-functionalized nanomaterials in targeted therapeutics.[1][2][3]

The catechol group present in both DMPA and gallic acid allows for robust conjugation to the surface of various nanoparticle types, including iron oxide, gold, and polymeric nanoparticles.[4] This functionalization not only provides a targeting mechanism but can also impart beneficial biological properties to the nanoparticle itself.

Data Presentation

The following tables summarize quantitative data for nanoparticles functionalized with gallic acid, providing a reference for expected characterization results.

Table 1: Physicochemical Properties of Gallic Acid-Functionalized Nanoparticles

Nanoparticle TypeCore MaterialAverage Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
IONP@GA1Magnetite5Not ReportedNot Reported[5]
IONP@GA2Magnetite8Not ReportedNot Reported[5]
IONP@GA3Magnetite10.8Not ReportedNot Reported[5]
Unfunctionalized IONPMagnetite10.0Not ReportedNot Reported[5]
TiO2-GATitanium Dioxide218.0Not Reported< 0.2[6]
Unfunctionalized TiO2Titanium Dioxide255.7Not Reported< 0.2[6]

Table 2: In Vitro Cytotoxicity of Gallic Acid and Functionalized Nanoparticles

Compound/NanoparticleCell LineAssayIC50 Value (µg/mL)Reference
Gallic AcidT24 (Bladder Cancer)CCK-8 (24h)21.73[7]
Gallic AcidT24 (Bladder Cancer)CCK-8 (48h)18.62[7]
Gallic AcidT24 (Bladder Cancer)CCK-8 (72h)11.59[7]
Graphene Oxide (GO)HepG2 (Liver Cancer)MTT (72h)429.5
GOGA (GO-Gallic Acid)HepG2 (Liver Cancer)MTT (72h)42.9
Gallic AcidHepG2 (Liver Cancer)MTT (72h)38.9

Table 3: Drug Loading and Encapsulation Efficiency of Gallic Acid-Loaded Nanoparticles

Nanoparticle FormulationDrugLoading Capacity (%)Encapsulation Efficiency (%)Reference
Gallic Acid and Quercetin NanoliposomesGallic Acid0.092Not Reported[4]
GA@PLGANPsGallic AcidNot ReportedNot Reported[8][9]

Experimental Protocols

Protocol 1: Synthesis of Gallic Acid-Functionalized Iron Oxide Nanoparticles (IONPs@GA)

This protocol describes the in situ synthesis of gallic acid-functionalized magnetite nanoparticles, which offers control over particle size.[5]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Gallic acid (GA)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of ammonium hydroxide and gallic acid in deionized water.

  • Heat both solutions to 80°C.

  • Under vigorous mechanical stirring and a nitrogen atmosphere, rapidly add the iron salt solution to the ammonium hydroxide/gallic acid solution.

  • A black precipitate of gallic acid-functionalized magnetite nanoparticles will form immediately.

  • Continue stirring at 80°C for 1 hour.

  • Collect the nanoparticles by magnetic separation or centrifugation.

  • Wash the nanoparticles multiple times with deionized water and ethanol (B145695) to remove unreacted reagents.

  • Dry the nanoparticles under vacuum.

Protocol 2: Doxorubicin (B1662922) Loading onto Gallic Acid-Functionalized Nanoparticles

This protocol outlines the loading of the chemotherapeutic drug doxorubicin (DOX) onto gallic acid-coated silver nanoparticles (GA-AgNPs).[10]

Materials:

  • Gallic acid-functionalized nanoparticles (e.g., GA-AgNPs)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Disperse the gallic acid-functionalized nanoparticles in deionized water.

  • Prepare a stock solution of doxorubicin in deionized water.

  • Add the doxorubicin solution to the nanoparticle suspension.

  • Stir the mixture at room temperature for 24 hours in the dark to facilitate drug loading.

  • Purify the doxorubicin-loaded nanoparticles by centrifugation to remove unloaded drug.

  • Wash the nanoparticle pellet twice with deionized water.

  • Resuspend the final doxorubicin-loaded nanoparticles in a suitable buffer (e.g., PBS) for further experiments.

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol describes how to assess the cellular uptake and cytotoxic effects of DMPA-functionalized nanoparticles using a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • DMPA-functionalized nanoparticles (and unfunctionalized controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the DMPA-functionalized nanoparticles and control nanoparticles in complete cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the cells with the nanoparticles for 24, 48, and 72 hours.

  • Cellular Uptake (Qualitative/Quantitative):

    • For qualitative analysis, nanoparticles can be labeled with a fluorescent dye. After the desired incubation time, wash the cells with PBS, fix them, and visualize the nanoparticle uptake using a fluorescence microscope.

    • For quantitative analysis, the cells can be harvested, and the nanoparticle uptake can be measured using flow cytometry.

  • Cytotoxicity (MTT Assay):

    • After the incubation period, remove the nanoparticle-containing medium.

    • Add fresh medium containing the MTT reagent to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Protocol 4: In Vivo Animal Model for Targeted Therapy

This protocol provides a general framework for evaluating the in vivo efficacy of DMPA-functionalized nanoparticles in a tumor-bearing mouse model.[10] All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • DMPA-functionalized nanoparticles carrying a therapeutic agent (e.g., doxorubicin)

  • Control groups (e.g., free drug, unfunctionalized nanoparticles)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Induction: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomly divide the mice into different treatment groups (e.g., saline control, free drug, drug-loaded unfunctionalized nanoparticles, drug-loaded DMPA-functionalized nanoparticles).

  • Treatment Administration: Administer the treatments intravenously via the tail vein. The dosage and frequency will depend on the specific drug and nanoparticle formulation.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Survival Study: Monitor the survival of the mice in each group.

  • Biodistribution (Optional): At the end of the study, or at specific time points, euthanize a subset of mice from each group. Harvest major organs and the tumor to quantify the accumulation of the nanoparticles (e.g., by measuring the drug concentration or a nanoparticle label).

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Nanoparticle Core Synthesis functionalization Surface Functionalization with DMPA/GA synthesis->functionalization drug_loading Drug Loading functionalization->drug_loading characterization Physicochemical Characterization drug_loading->characterization cell_culture Cancer Cell Culture characterization->cell_culture uptake Cellular Uptake Studies cell_culture->uptake cytotoxicity Cytotoxicity Assays (e.g., MTT) cell_culture->cytotoxicity animal_model Tumor Xenograft Animal Model cytotoxicity->animal_model treatment Systemic Administration of Nanoparticles animal_model->treatment efficacy Therapeutic Efficacy (Tumor Growth Inhibition) treatment->efficacy biodistribution Biodistribution Studies treatment->biodistribution

Caption: Experimental workflow for the development and evaluation of DMPA-functionalized nanoparticles.

targeted_delivery NP DMPA-NP Bloodstream Bloodstream NP->Bloodstream Receptor Overexpressed Receptor NP->Receptor Targeting Tumor Tumor Microenvironment Bloodstream->Tumor EPR Effect CancerCell Cancer Cell Tumor->CancerCell Endocytosis Endocytosis CancerCell->Endocytosis DrugRelease Drug Release (Low pH) Endocytosis->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis

Caption: Mechanism of targeted drug delivery by DMPA-functionalized nanoparticles (DMPA-NP).

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation DMPA_NP DMPA-NP DMPA_NP->PI3K Inhibition DMPA_NP->AKT Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by DMPA-functionalized nanoparticles.

References

Application of Dimethylolpropionic Acid (DMPA) in Eco-friendly Surface Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing global emphasis on environmental protection has driven significant advancements in the coatings industry, with a primary focus on reducing the emission of volatile organic compounds (VOCs). Waterborne polyurethane dispersions (PUDs) have emerged as a leading eco-friendly alternative to traditional solvent-based coatings. A key component in the formulation of stable and high-performance PUDs is Dimethylolpropionic Acid (DMPA). This document provides detailed application notes and experimental protocols for the use of DMPA in the synthesis of eco-friendly surface coatings.

Dimethylolpropionic acid (DMPA) is a versatile specialty chemical that contains two hydroxyl groups and one carboxyl group. This unique structure allows it to be incorporated into the polyurethane backbone, where the carboxyl group serves as an internal emulsifier.[1] After neutralization with a tertiary amine, the carboxyl groups become ionized, creating hydrophilic centers along the polymer chain. This facilitates the dispersion of the polyurethane in water, eliminating the need for hazardous organic solvents.[1] The concentration of DMPA is a critical parameter that influences the properties of the PUD and the final coating, including particle size, viscosity, stability, and film-forming properties.[1][2]

Application Notes

Key Role of DMPA in Waterborne Polyurethane Dispersions

DMPA is integral to the formation of stable anionic waterborne polyurethane dispersions. Its primary functions include:

  • Internal Emulsification: The carboxylic acid group in DMPA provides a hydrophilic center within the polyurethane backbone. Upon neutralization with a base, such as triethylamine (B128534) (TEA), these groups ionize and enable the dispersion of the otherwise hydrophobic polymer in water.[1]

  • Particle Size Control: The concentration of DMPA has a direct impact on the particle size of the dispersion. Generally, increasing the DMPA content leads to a decrease in the average particle size.[2][3] Smaller particle sizes can result in improved film formation, higher gloss, and better stability of the dispersion.[1]

  • Viscosity Modification: The viscosity of the PUD is also influenced by the DMPA content. An increase in DMPA concentration, which leads to smaller particle sizes, can result in an increased viscosity of the dispersion.[4]

  • Enhanced Stability: The ionic groups introduced by DMPA create an electrical double layer around the polyurethane particles, leading to electrostatic repulsion that prevents particle agglomeration and ensures the long-term stability of the dispersion.

Applications in Eco-Friendly Coatings

DMPA-based waterborne polyurethane coatings are utilized in a wide array of applications due to their excellent performance, environmental benefits, and versatility. Some key application areas include:

  • Architectural Coatings: For both interior and exterior applications, these coatings offer durability, weather resistance, and low odor.

  • Wood and Furniture Finishes: They provide excellent abrasion resistance, clarity, and protection for wood surfaces.

  • Automotive Coatings: Used in primers and clearcoats, they contribute to the durability and aesthetic appeal of automotive finishes.

  • Leather and Textile Coatings: These coatings offer flexibility, a soft feel, and protective finishes for various fabrics and leathers.

  • Industrial and Maintenance Coatings: Their corrosion resistance and toughness make them suitable for protecting metal substrates in demanding environments.[5]

Impact of DMPA Concentration on Coating Properties

The amount of DMPA incorporated into the polyurethane backbone is a critical formulation parameter that allows for the tailoring of the final coating's properties.

  • Mechanical Properties: The concentration of DMPA can influence the mechanical properties of the cured film. Higher DMPA content can lead to increased hardness and tensile strength.[6]

  • Adhesion: DMPA-based PUDs generally exhibit excellent adhesion to a variety of substrates.[7][8]

  • Water Resistance: While the hydrophilic nature of DMPA is essential for dispersion, an excessively high concentration can potentially compromise the water resistance of the final coating. Therefore, optimizing the DMPA content is crucial for balancing dispersibility and water resistance.

Quantitative Data Summary

The following tables summarize the effect of DMPA on the properties of waterborne polyurethane dispersions and the resulting coatings, based on data from various studies.

Table 1: Effect of DMPA Content on PUD Properties

DMPA Content (wt%)Average Particle Size (nm)Viscosity (mPa·s)Reference
4150 - 25020 - 50[7]
5.5~100~100[4]
650 - 10050 - 150[7]
7< 50> 200[3]

Note: The values presented are indicative and can vary depending on the specific polyol, isocyanate, and synthesis conditions used.

Table 2: Mechanical and Thermal Properties of DMPA-Based PUD Films

PropertyValue RangeKey Influencing FactorsReference(s)
Tensile Strength15 - 65 MPaP-polyol:PCD molar ratio, R value[6][9]
Elongation at Break400 - 1000%P-polyol:PCD molar ratio, R value[9]
Glass Transition Temperature (Tg)-50 to -5 °CP-polyol content[6][10]
Thermal Decomposition Temperature250 - 300 °CP-polyol content[6]

Experimental Protocols

General Synthesis of a DMPA-Based Waterborne Polyurethane Dispersion

This protocol describes a common laboratory-scale procedure for the synthesis of a DMPA-based PUD. The specific amounts of reactants can be adjusted to achieve desired properties.

Materials:

  • Polyol (e.g., Polycarbonate diol - PCD, Poly(propylene glycol) - PPG)

  • Isocyanate (e.g., Isophorone diisocyanate - IPDI)

  • Dimethylolpropionic Acid (DMPA)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP or Acetone)

  • Neutralizing Agent (e.g., Triethylamine - TEA)

  • Chain Extender (e.g., Ethylene diamine - EDA)

  • Deionized Water

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • High-speed homogenizer

Procedure:

  • Prepolymer Formation:

    • Charge the polyol and DMPA into the four-necked flask. If using a solvent like NMP to dissolve the DMPA, add it at this stage.

    • Heat the mixture to a specified temperature (e.g., 70-80 °C) under a nitrogen atmosphere with constant stirring until a homogeneous solution is obtained.

    • Add the isocyanate (IPDI) to the flask dropwise over a period of 30-60 minutes, while maintaining the reaction temperature.

    • Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.

  • Neutralization:

    • Cool the prepolymer to a lower temperature (e.g., 40-50 °C).

    • Add the neutralizing agent (TEA) to the prepolymer and stir for 20-30 minutes. The amount of TEA is typically calculated to be equimolar to the DMPA.

  • Dispersion:

    • Under high-speed stirring (e.g., 1000-2000 rpm), add deionized water to the neutralized prepolymer to form the dispersion. The water should be added at a controlled rate to ensure proper inversion of the emulsion.

  • Chain Extension:

    • Add the chain extender (EDA), typically diluted in water, to the dispersion dropwise. This reaction is usually fast and exothermic.

    • Continue stirring for another 1-2 hours to complete the chain extension reaction.

  • Solvent Removal (if applicable):

    • If a solvent like acetone (B3395972) was used, it can be removed by distillation under reduced pressure.

  • Final Product:

    • The resulting product is a stable, translucent, or milky-white waterborne polyurethane dispersion.

Characterization of the PUD and Coating Film
  • Particle Size and Distribution: Determined by dynamic light scattering (DLS).

  • Viscosity: Measured using a rotational viscometer.

  • Solid Content: Determined by gravimetric analysis after drying a known weight of the dispersion in an oven.

  • FTIR Spectroscopy: To confirm the formation of the urethane (B1682113) linkages and the incorporation of DMPA.

  • Mechanical Properties of the Film: Tensile strength and elongation at break can be measured on cast and dried films using a universal testing machine.

  • Thermal Properties: Glass transition temperature (Tg) and thermal stability can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

  • Adhesion: Cross-hatch adhesion tests (e.g., ASTM D3359) can be performed on coated substrates.[7]

  • Chemical Resistance: The resistance of the coating to various chemicals (e.g., water, acids, bases, solvents) can be evaluated by spot tests.

Visualizations

Synthesis_Workflow cluster_prepolymer Prepolymer Formation cluster_neutralization Neutralization cluster_dispersion Dispersion cluster_chain_extension Chain Extension Polyol Polyol Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer DMPA DMPA DMPA->Prepolymer Isocyanate Isocyanate Isocyanate->Prepolymer Neutralized_Prepolymer Neutralized Prepolymer Prepolymer->Neutralized_Prepolymer Reaction Neutralizing_Agent Neutralizing Agent (e.g., TEA) Neutralizing_Agent->Neutralized_Prepolymer PUD_Precursor Polyurethane Dispersion (Precursor) Neutralized_Prepolymer->PUD_Precursor High Shear Mixing Water Deionized Water Water->PUD_Precursor Final_PUD Final Waterborne Polyurethane Dispersion PUD_Precursor->Final_PUD Polymerization Chain_Extender Chain Extender (e.g., EDA) Chain_Extender->Final_PUD

Caption: General workflow for the synthesis of DMPA-based waterborne polyurethane dispersion.

DMPA_Effect cluster_properties Effect on PUD and Coating Properties DMPA_Content Increase in DMPA Content Particle_Size Decrease in Particle Size DMPA_Content->Particle_Size Viscosity Increase in Viscosity DMPA_Content->Viscosity Stability Increase in Dispersion Stability DMPA_Content->Stability Hardness Increase in Film Hardness DMPA_Content->Hardness Water_Resistance Potential Decrease in Water Resistance DMPA_Content->Water_Resistance

Caption: Logical relationship between DMPA content and key properties of PUDs and coatings.

References

Application Notes and Protocols: DMPA as a Crosslinker in Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that absorb large amounts of water or biological fluids, making them excellent candidates for tissue engineering scaffolds. Their tunable physical properties and biocompatibility allow them to mimic the native extracellular matrix (ECM), providing structural support and facilitating cell growth and differentiation. Photopolymerization is a widely used method for hydrogel fabrication due to its rapid curing time and spatiotemporal control. This process utilizes a photoinitiator that, upon exposure to light, generates free radicals to initiate the crosslinking of polymer chains.

2,2-dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient, Type I photoinitiator commonly employed for the ultraviolet (UV) light-induced crosslinking of hydrogels for biomedical applications.[1] Its primary advantages include high radical generation efficiency and the ability to initiate polymerization without the need for a co-initiator.[1] These application notes provide a comprehensive overview of the use of DMPA in fabricating hydrogels for tissue engineering, including quantitative data on material properties, detailed experimental protocols, and visual representations of key processes.

Data Presentation

The following tables summarize the quantitative data on the properties of DMPA-crosslinked hydrogels from various studies, highlighting the influence of DMPA concentration, polymer concentration, and UV curing conditions on the mechanical and biological characteristics of the hydrogels.

Table 1: Influence of DMPA and Polymer Concentration on Hydrogel Mechanical Properties

Polymer SystemPolymer Concentration (w/v %)DMPA Concentration (w/v %)UV Wavelength (nm)UV Exposure Time (min)Storage Modulus (G')Compressive Modulus (MPa)Reference
Poly(MPC-TEGDMA)25%0.5%3651031.6 Pa-[2]
PEGDA Blend (3400/400)25-30%Not SpecifiedNot SpecifiedNot Specified-~1[3]
GelMA10%Not SpecifiedNot SpecifiedNot Specified-~0.03[4]
PAA5 M0.01 mol% (relative to monomer)Not SpecifiedNot Specified-~0.034[5]
PEGDA20%0.2% and 0.6%365Not Specified-Not Specified[6]

Table 2: Swelling and Biocompatibility of DMPA-Crosslinked Hydrogels

Polymer SystemPolymer Concentration (w/v %)DMPA Concentration (w/v %)Swelling Ratio (%)Cell TypeCell Viability (%)Reference
PEGDA Blend (3400/400)20%Not SpecifiedNot SpecifiedNot Specified>80%[3]
PEO-PPO-PEO-DA/CNF/GelMA12% / 0.5% / 3%Not SpecifiedNot SpecifiedHuman Cartilage Stem/Progenitor Cells>80%[7]
GelMA and GelMAGMANot SpecifiedNot SpecifiedSlightly lower in GelMAGMABovine Articular ChondrocytesHigh[4]
PAA5 M0.02-0.06 mol%83-90% (Equilibrium Water Content)Not ApplicableNot Applicable[5]
PEGDA20%0.2%Not SpecifiedHuman DP147 Mesenchymal FibroblastsHigher than 0.6% DMPA[6]

Experimental Protocols

Protocol 1: Fabrication of PEGDA Hydrogels using DMPA

This protocol describes the preparation of poly(ethylene glycol) diacrylate (PEGDA) hydrogels using DMPA as a photoinitiator.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • UV light source (365 nm)

  • Molds for hydrogel casting

Procedure:

  • Prepare PEGDA Solution: Dissolve the desired concentration of PEGDA (e.g., 10-20% w/v) in PBS or cell culture medium. Ensure complete dissolution by vortexing or gentle heating.

  • Prepare DMPA Stock Solution: Dissolve DMPA in a suitable solvent (e.g., 1-vinyl-2-pyrrolidinone or ethanol) to create a stock solution (e.g., 10% w/v). Protect the solution from light.[8]

  • Prepare Pre-polymer Solution: Add the DMPA stock solution to the PEGDA solution to achieve the final desired DMPA concentration (e.g., 0.1-0.5% w/v). Mix thoroughly.

  • Casting: Pipette the pre-polymer solution into molds of the desired shape and size.

  • Photocrosslinking: Expose the pre-polymer solution in the molds to UV light (365 nm) for a specified duration (e.g., 5-15 minutes). The exposure time will depend on the UV intensity and the desired degree of crosslinking.[2][9]

  • Swelling and Sterilization: After crosslinking, gently remove the hydrogels from the molds and place them in sterile PBS or cell culture medium to swell and to remove any unreacted components. The hydrogels can be sterilized by washing with 70% ethanol (B145695) followed by sterile PBS washes.

Protocol 2: Rheological Characterization of Hydrogels

This protocol outlines the steps for characterizing the mechanical properties of the fabricated hydrogels using a rheometer.[10][11][12]

Equipment:

  • Rheometer with parallel plate geometry

Procedure:

  • Sample Preparation: Place a hydrogel disc of known dimensions onto the bottom plate of the rheometer. Lower the upper plate to contact the hydrogel surface.

  • Time Sweep: To determine the gelation time, perform a time sweep at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) while monitoring the storage modulus (G') and loss modulus (G''). The gel point is typically identified as the crossover point where G' > G''.[10][12]

  • Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). The LVER is the range of strains where G' and G'' are independent of the applied strain.[10][11]

  • Frequency Sweep: To determine the frequency-dependent behavior, perform a frequency sweep within the LVER at a constant strain. This provides information about the hydrogel's solid-like or liquid-like behavior at different time scales.[10][11]

  • Data Analysis: Analyze the data to determine the storage modulus (G'), which represents the elastic component of the hydrogel and is often used as a measure of its stiffness.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol describes how to assess the cytotoxicity of the hydrogels by measuring the viability of encapsulated or co-cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

Materials:

  • Cells (e.g., fibroblasts, mesenchymal stem cells)

  • Cell culture medium (e.g., DMEM)

  • Hydrogel samples

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding/Encapsulation:

    • For co-culture: Seed cells in a 96-well plate and allow them to adhere overnight. Then, place the sterile hydrogel samples on top of the cell monolayer.

    • For encapsulation: Resuspend cells in the pre-polymer solution before UV crosslinking. After gelation, place the cell-laden hydrogels in a 96-well plate with culture medium.

  • Incubation: Incubate the cells with the hydrogels for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing 10% MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage relative to a control group of cells cultured without the hydrogel.[7]

Mandatory Visualization

Signaling Pathway: Integrin-Mediated Cell Adhesion and Signaling

// Nodes ECM [label="Extracellular Matrix\n(Hydrogel with RGD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin [label="Actin Cytoskeleton", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Differentiation [label="Cell Differentiation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ECM -> Integrin [color="#5F6368"]; Integrin -> FAK [color="#5F6368"]; FAK -> Src [color="#5F6368"]; Src -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; ERK -> Differentiation [color="#5F6368"]; Integrin -> Actin [color="#5F6368"]; Actin -> FAK [style=dashed, color="#5F6368"]; } END_DOT Integrin signaling pathway in a hydrogel scaffold.

Experimental Workflow: Hydrogel Fabrication and Characterization

// Nodes Prep [label="Prepare Pre-polymer Solution\n(Polymer + DMPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cast [label="Cast into Molds", fillcolor="#FBBC05", fontcolor="#202124"]; UV [label="UV Crosslinking\n(365 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Swell [label="Swell and Sterilize", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheology [label="Rheological Characterization", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Swelling [label="Swelling Ratio Measurement", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellViability [label="Cell Viability Assay (MTT)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> Cast [color="#5F6368"]; Cast -> UV [color="#5F6368"]; UV -> Swell [color="#5F6368"]; Swell -> Rheology [color="#5F6368"]; Swell -> Swelling [color="#5F6368"]; Swell -> CellViability [color="#5F6368"]; } END_DOT Workflow for hydrogel synthesis and analysis.

Conclusion

DMPA is a versatile and effective photoinitiator for the fabrication of hydrogels for tissue engineering applications. By carefully controlling the concentration of DMPA, the polymer precursor, and the UV curing parameters, it is possible to tailor the mechanical properties, swelling behavior, and biocompatibility of the resulting hydrogel scaffolds. The protocols provided in these application notes offer a starting point for researchers to develop and characterize DMPA-crosslinked hydrogels for their specific tissue engineering needs. The ability to create hydrogels with a wide range of properties makes DMPA a valuable tool in the development of advanced biomaterials for regenerative medicine.

References

Application Notes and Protocols for DMPA-Based Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of biodegradable polymers utilizing 2,2-bis(hydroxymethyl)propionic acid (DMPA). The focus of this guide is on the synthesis of anionic polyester-polyurethane dispersions, a versatile class of polymers with applications in drug delivery, coatings, and adhesives. DMPA serves as a key building block, incorporating carboxylic acid groups into the polymer backbone, which allows for dispersion in aqueous media.

Introduction to DMPA in Polymer Synthesis

This compound, commonly known as dimethylolpropionic acid (DMPA), is a trifunctional monomer containing two hydroxyl groups and one carboxylic acid group. This unique structure makes it an invaluable component in polymer chemistry for introducing hydrophilicity and functionality. In the synthesis of polyurethanes, DMPA is used as an internal emulsifier, enabling the formation of stable aqueous dispersions without the need for external surfactants. The carboxylic acid group can be neutralized to form a salt, which renders the polymer dispersible in water. This is particularly advantageous for creating environmentally friendly, water-based polymer systems.

Furthermore, DMPA can be incorporated into polyesters to enhance their aqueous solubility or dispersibility. The presence of the free carboxylic acid groups provides sites for further chemical modification, making these polymers attractive for applications in drug conjugation and targeted delivery.

Experimental Protocol: Synthesis of Anionic Polyester-Polyurethane Dispersion

This protocol details a three-step process for synthesizing an anionic polyester-polyurethane dispersion using DMPA. The general procedure involves the preparation of a macromonomer diisocyanate with a carboxylic acid group, followed by reaction with a polyester (B1180765) polyol and a chain extender, and finally, neutralization and dispersion in water.

Materials:

Procedure:

Step 1: Preparation of Carboxylic Acid-Containing Macromonomer Diisocyanate

  • In a reaction flask equipped with a stirrer and reflux condenser, combine 4.44 g of isophorone diisocyanate (IPDI) and 1.34 g of dimethylolpropionic acid (DMPA) in 15 g of acetone.[1]

  • Add 2 drops of dibutyltin dilaurate (DBTDL) as a catalyst to the mixture.[1]

  • Stir the mixture under reflux conditions at a temperature of 45°C for 2 hours, or until a homogeneous mixture is obtained.[1]

Step 2: Formation of the Carboxylic Polyurethane

  • To the reaction mixture from Step 1, add 14 g of linear aliphatic polyester (Mw=2000).[1]

  • Stir the mixture for 30 minutes.[1]

  • Add 0.27 g of 1,4-butanediol (BDO) as a chain extender and continue stirring for 1 hour at 45°C.[1]

Step 3: Neutralization and Dispersion

  • Neutralize the acidic polyurethane by adding 2 g of triethylamine (TEA) and stirring for 30 minutes.[1]

  • To form the dispersion, slowly add 15 g of deionized water to the neutralized acetone solution of the polyurethane polymer at 80°C over a period of 30 minutes with vigorous stirring.[1]

Alternative Protocol for Polyurethane Dispersion Synthesis:

A modified pre-polymer process can also be employed, which involves two stages for the pre-polymer synthesis:

  • Stage 1: React the isocyanate with the polyol at 80°C.[2]

  • Stage 2: Introduce DMPA, pre-neutralized in acetone, and continue the reaction at 50°C.[2]

  • The subsequent steps involve dispersing the pre-polymer in water, chain extension with a diamine, and removal of the co-solvent.[2]

Data Presentation

The following table summarizes typical reactant quantities for the synthesis of an anionic polyester-polyurethane dispersion.

Component Mass (g) Role Reference
Isophorone diisocyanate (IPDI)4.44Monomer[1]
Dimethylolpropionic acid (DMPA)1.34Internal Emulsifier/Monomer[1]
Acetone15Solvent[1]
Dibutyltin dilaurate (DBTDL)2 dropsCatalyst[1]
Linear Aliphatic Polyester (Mw=2000)14Polyol[1]
1,4-Butanediol (BDO)0.27Chain Extender[1]
Triethylamine (TEA)2Neutralizing Agent[1]
Deionized Water15Dispersion Medium[1]

Characterization of DMPA-Based Polymers

The synthesized polymers can be characterized by various analytical techniques to determine their structure, molecular weight, and thermal properties.

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polyurethane, look for characteristic peaks such as the N-H stretching band around 3336 cm⁻¹, aliphatic C-H stretching between 2800-2990 cm⁻¹, and the carbonyl group stretching absorption around 1728 cm⁻¹.[1]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the general reaction scheme for DMPA-based polyurethane synthesis.

DMPA_Polyurethane_Synthesis_Workflow cluster_step1 Step 1: Macromonomer Synthesis cluster_step2 Step 2: Polyurethane Formation cluster_step3 Step 3: Dispersion s1_input IPDI + DMPA + Acetone s1_catalyst DBTDL s1_process Reflux at 45°C for 2h s1_catalyst->s1_process s1_output Carboxylic Acid-Containing Macromonomer Diisocyanate s1_process->s1_output s2_process Stir at 45°C s1_output->s2_process s2_input_polyol Polyester Polyol s2_input_polyol->s2_process s2_input_extender BDO (Chain Extender) s2_input_extender->s2_process s2_output Carboxylic Polyurethane s2_process->s2_output s3_process Stir at 80°C s2_output->s3_process s3_input_neutralizer TEA (Neutralizer) s3_input_neutralizer->s3_process s3_input_water Deionized Water s3_input_water->s3_process s3_output Anionic Polyurethane Dispersion s3_process->s3_output

Caption: Workflow for the synthesis of anionic polyurethane dispersion.

DMPA_Reaction_Scheme IPDI OCN-R-NCO (IPDI) Prepolymer OCN-Prepolymer-NCO (with COOH groups) IPDI->Prepolymer + Catalyst (DBTDL) DMPA HO-CH2-C(CH3)(COOH)-CH2-OH (DMPA) DMPA->Prepolymer + Catalyst (DBTDL) Polyol HO-Polyol-OH Polyol->Prepolymer + Catalyst (DBTDL) BDO HO-(CH2)4-OH (BDO) BDO->Prepolymer + Catalyst (DBTDL) TEA N(CH2CH3)3 (TEA) Water H2O Neutralized_Prepolymer OCN-Prepolymer-NCO (with COO- N+HEt3 groups) Prepolymer->Neutralized_Prepolymer + TEA Final_Polymer -[Polyurethane-Urea]- (Dispersed in Water) Neutralized_Prepolymer->Final_Polymer + H2O

References

Application Notes & Protocols for the Characterization of DMPA-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a widely used Type I photoinitiator.[1] Upon exposure to UV light, it undergoes photolysis to generate free radicals, which subsequently initiate polymerization of various monomers, such as acrylates and methacrylates.[1][2] The characterization of polymers synthesized using DMPA is crucial for understanding their structural, thermal, and mechanical properties, which directly influence their performance in applications ranging from dental composites to drug delivery systems.[3][4] This document provides detailed protocols for the key techniques used to characterize these polymers.

Structural Characterization

The primary goal of structural characterization is to confirm the chemical structure of the synthesized polymer, identify functional groups, and analyze the polymer's microstructure.[5][6]

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the polymer.[7] It is particularly useful for verifying the polymerization of monomers by observing the disappearance of characteristic monomer bands (e.g., C=C stretching) and the appearance of polymer backbone signals.

Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[8]

  • Background Collection: Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: No specific sample preparation is typically required for ATR-FTIR.[7] Place a small amount of the solid polymer sample (powder, pellet, or film) directly onto the ATR crystal.

  • Sample Analysis:

    • Apply pressure using the ATR clamp to ensure intimate contact between the sample and the crystal.[8]

    • Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands. For example, in polyurethane synthesis, look for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the formation of urethane (B1682113) linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹).[9]

    • Compare the obtained spectrum with reference spectra of the monomer and expected polymer structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed information about the polymer's molecular structure, composition, and chain configuration (tacticity).[10][11] Both ¹H and ¹³C NMR are commonly employed.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dry polymer sample into an NMR tube.

    • Add ~0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that can fully dissolve the polymer.

    • Cap the tube and gently agitate or sonicate until the polymer is completely dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration but typically ranges from 8 to 64.

  • Data Analysis:

    • Integrate the peaks in the spectrum. The integral values are proportional to the number of protons giving rise to the signal.

    • Assign peaks to specific protons in the polymer repeating unit and end-groups based on their chemical shifts (ppm).[12]

    • For copolymers, the composition can be calculated from the integral ratios of peaks unique to each monomer unit.[13]

Molecular Weight Determination

The molecular weight and its distribution are fundamental characteristics of a polymer, influencing its mechanical and rheological properties.[14][15]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the most common technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a polymer.[15] The technique separates polymer molecules based on their hydrodynamic volume in solution.[5]

Experimental Protocol: GPC Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample.[16]

    • Dissolve the sample in an appropriate HPLC-grade solvent (e.g., Tetrahydrofuran (THF), Chloroform) to a final concentration of 2-10 mg/mL.[16][17]

    • Allow the sample to dissolve completely. Gentle agitation or leaving it overnight is preferred over sonication, which can cause chain scission.[17]

    • Filter the solution through a 0.2-0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could damage the GPC columns.[16]

  • Instrument Setup:

    • The GPC system should be equipped with a pump, injector, a set of columns appropriate for the expected molecular weight range, and a detector (typically a refractive index (RI) detector).

    • Ensure the mobile phase is the same solvent used to dissolve the sample and is thoroughly degassed.

  • Calibration:

    • Create a calibration curve by injecting a series of narrow-polydispersity polymer standards (e.g., polystyrene) of known molecular weights.[18]

    • Plot the logarithm of the molecular weight versus the retention time.

  • Sample Analysis:

    • Inject the filtered polymer solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, the GPC software calculates Mn, Mw, and PDI for the sample.

Quantitative Data Summary: Molecular Weight of Polyurethanes

The following table summarizes GPC data for water-soluble polyurethanes (WSPU) synthesized with varying amounts of DMPA and different molecular weight polyethylene (B3416737) glycols (PEG).

Sample Description (PEG MW / DMPA %)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1500 / 4%15,20025,1001.65
4000 / 4%15,60025,9001.66
8000 / 4%15,90026,4001.66

Data sourced from a study on water-soluble polyurethanes.[19]

Thermal Properties Analysis

Thermal analysis techniques measure the changes in a polymer's physical properties as a function of temperature.[20][21] This is critical for determining processing conditions and the material's performance at different temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[22] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[23]

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Seal the pan using a crimper. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen (e.g., at 35 mL/min), to prevent oxidation.[22]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -60 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).[19] This scan erases the sample's previous thermal history.

    • Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again using the same heating rate as the first scan. Data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Analyze the DSC thermogram (heat flow vs. temperature).

    • The glass transition (Tg) appears as a step-like change in the baseline.

    • Crystallization (Tc) is observed as an exothermic peak (releases heat) on the cooling scan.

    • Melting (Tm) is observed as an endothermic peak (absorbs heat) on the heating scan.

Quantitative Data Summary: Thermal Properties of Polyurethanes

Sample Description (PEG MW / DMPA %)Tg (°C)Tm (°C)
1500 / 4%-35.245.1
4000 / 4%-48.555.3
8000 / 4%-55.158.2

Data sourced from a study on water-soluble polyurethanes.[19]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[24] It is used to evaluate the thermal stability and decomposition profile of the polymer.

Experimental Protocol: TGA Analysis

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the polymer sample into a TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Select the atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[19]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which indicates the polymer's thermal stability.

    • The residual mass at the end of the experiment can indicate the presence of inorganic fillers.

Visualizations

DMPA_Initiation_Pathway

Characterization_Workflow

Technique_Properties

References

Application Notes and Protocols for Formulating Stable Polyurethane Dispersions with DMPA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Waterborne polyurethane dispersions (PUDs) have emerged as environmentally friendly alternatives to solvent-based systems in a multitude of applications, including coatings, adhesives, and biomedical devices. The stability of these dispersions is paramount to their performance. 2,2-Bis(hydroxymethyl)propionic acid (DMPA) is a critical component used to impart hydrophilicity and ensure the stable dispersion of polyurethane particles in water.[1][2] DMPA, a diol containing a pendant carboxylic acid group, acts as an internal emulsifier.[3] When incorporated into the polyurethane backbone and subsequently neutralized, the resulting carboxylate groups provide electrostatic repulsion between particles, preventing aggregation and ensuring long-term stability.[1][2]

This document provides detailed protocols and formulation guidance for researchers, scientists, and drug development professionals aiming to synthesize stable anionic polyurethane dispersions using DMPA.

Core Concepts in DMPA-Based PUD Formulation

The synthesis of a stable PUD is a multi-step process involving the formation of an isocyanate (NCO)-terminated prepolymer, neutralization, dispersion in water, and chain extension.[4][5] The key is to incorporate hydrophilic groups into the polymer backbone, which is effectively achieved using DMPA.[6]

  • The Role of DMPA: DMPA contains two hydroxyl (-OH) groups that react with isocyanate groups, incorporating it into the polyurethane backbone.[7] Its crucial feature is a pendant carboxylic acid (-COOH) group that does not react during prepolymerization.[8] This acid group is later neutralized to form an ionic salt, rendering the polymer self-emulsifying in water.[7][9] The concentration of DMPA is a key factor influencing particle size and stability; higher DMPA content generally leads to smaller, more stable particles due to increased ionic centers and hydrophilicity.[3][10][11]

  • Neutralization: Before dispersion in water, the carboxylic acid groups of the incorporated DMPA are neutralized with a tertiary amine, such as triethylamine (B128534) (TEA).[7][9] This deprotonation creates anionic carboxylate centers along the polymer chain.[8] The degree of neutralization significantly impacts particle size and dispersion stability, with a 100% degree of neutralization often yielding the most stable dispersions with smaller particle sizes.[12][13]

  • Dispersion: The neutralized prepolymer is then dispersed in water under high shear.[7] The ionic groups orient towards the water phase, forming a stable electrical double layer at the particle surface that prevents coalescence.[2]

  • Chain Extension: Finally, a chain extender, typically a diamine like ethylenediamine (B42938) (EDA), is added to the dispersion.[5][14] The diamine reacts with the remaining terminal isocyanate groups of the prepolymer to increase the molecular weight and form a stable, high-performance poly(urethane-urea) dispersion.[7][15]

Experimental Protocols

The following protocols are based on the widely used prepolymer mixing method for synthesizing DMPA-stabilized PUDs.

Protocol 1: Synthesis of DMPA-Based Polyurethane Dispersion

This protocol describes a typical lab-scale synthesis. All moisture-sensitive steps should be performed under a dry nitrogen atmosphere.

1. Materials and Reagents:

  • Polyol (e.g., Poly(tetramethylene oxide) glycol - PTMO, Polycarbonate diol - PCD)

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI, Hydrogenated methylene (B1212753) diphenyl diisocyanate - H12MDI)

  • Internal Emulsifier: this compound (DMPA)

  • Solvent (optional, to reduce viscosity): N-Methyl-2-pyrrolidone (NMP) or Acetone[4][16]

  • Neutralizing Agent: Triethylamine (TEA)

  • Chain Extender: Ethylenediamine (EDA)

  • Deionized Water

2. Prepolymer Synthesis:

  • Dry the polyol under vacuum at 80-100°C for 1-2 hours to remove residual water.

  • Set up a four-neck flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

  • Charge the dried polyol, DMPA, and a minimal amount of NMP (if needed to dissolve DMPA) into the flask.[4] Heat the mixture to 60-70°C with stirring until a homogeneous solution is obtained.

  • Cool the mixture to approximately 50-60°C.

  • Add the diisocyanate to the flask dropwise while maintaining the temperature below 80-90°C. An NCO/OH molar ratio of 1.5 is common.[8]

  • After the addition is complete, maintain the reaction at 80-85°C for 2-4 hours. Monitor the reaction progress by tracking the isocyanate (NCO) content using standard methods (e.g., dibutylamine (B89481) back-titration or FTIR spectroscopy by observing the NCO peak around 2270 cm⁻¹).[17]

3. Neutralization and Dispersion:

  • Cool the NCO-terminated prepolymer to 40-50°C.

  • Add TEA to neutralize the carboxylic acid groups of the DMPA. The molar ratio of TEA to DMPA is typically 1:1 for full neutralization.[13] Stir for 20-30 minutes.

  • While stirring vigorously (e.g., >1000 rpm), add deionized water to the neutralized prepolymer at a steady rate to invert the phase and form the dispersion.

4. Chain Extension:

  • Prepare a dilute solution of the chain extender (e.g., EDA in deionized water).

  • Add the chain extender solution dropwise to the aqueous dispersion at room temperature over 15-30 minutes with continuous stirring.

  • Continue stirring for another 1-2 hours to complete the chain extension reaction.

  • The final product is a stable, often translucent or milky-white, polyurethane dispersion.

Data Presentation: Formulation Parameters

The properties of the final PUD are highly dependent on the formulation. The following tables summarize key quantitative relationships.

Table 1: Influence of DMPA Content on PUD Properties

DMPA Content (wt% of solids)Effect on Particle SizeEffect on StabilityNotesCitations
Low (e.g., < 4%)Larger particles, potential for instabilityMay require higher shear for dispersion; risk of aggregation.A minimum DMPA content is required for stable dispersions, often varying from 2 to 4 wt%.[16]
Moderate (4-8%)Smaller particle sizeGood to excellent stabilityThis is a typical range for many applications, providing a good balance of stability and water resistance.[3]
High (e.g., > 8%)Very fine particlesExcellent electrostatic stabilityMay lead to increased water sensitivity and lower water resistance in the final film.[9][10][18]

Table 2: Key Components and Their Functions in PUD Formulation

ComponentExample(s)Function
Diisocyanate IPDI, H12MDI, HDIForms the hard segments of the polyurethane, providing strength and rigidity.
Polyol PTMEG, PCD, Polyester polyolsForms the soft segments, providing flexibility and elasticity.
Internal Emulsifier DMPA, DMBAProvides hydrophilic ionic centers for water dispersibility and stability.[16]
Neutralizing Agent Triethylamine (TEA)Neutralizes the acid groups of DMPA to form anionic salts.[9]
Chain Extender Ethylenediamine (EDA), HydrazineIncreases the molecular weight of the polymer after dispersion.[14]
Solvent (optional) Acetone, NMP, MEKReduces prepolymer viscosity for better processing and handling.[16][19]

Visualizations

Logical and Experimental Workflows

The synthesis of DMPA-based PUDs follows a logical sequence of chemical reactions and physical processing steps, as illustrated below.

PUD_Synthesis_Workflow Workflow for DMPA-Based PUD Synthesis cluster_prepolymer Step 1: Prepolymer Formation cluster_dispersion Step 2: Neutralization & Dispersion cluster_chain_extension Step 3: Chain Extension reactants Charge Polyol + DMPA (Dissolve in NMP if needed) add_iso Add Diisocyanate (NCO/OH > 1) reactants->add_iso react React at 80-90°C for 2-4h add_iso->react prepolymer NCO-Terminated Prepolymer react->prepolymer neutralize Cool to 40-50°C Add Triethylamine (TEA) prepolymer->neutralize disperse Disperse in Water (High Shear) neutralize->disperse add_extender Add Diamine Chain Extender (e.g., EDA) disperse->add_extender final_pud Stable Polyurethane Dispersion add_extender->final_pud

Workflow for DMPA-Based PUD Synthesis

The chemical principle behind the stability of these dispersions is the incorporation of DMPA into the polymer backbone, creating a structure with built-in hydrophilic handles.

DMPA_Incorporation Chemical Logic of DMPA in Prepolymer Formation diisocyanate Diisocyanate (OCN-R-NCO) reaction_node + diisocyanate->reaction_node polyol Polyol (HO-P-OH) polyol->reaction_node dmpa DMPA (with pendant -COOH) dmpa->reaction_node prepolymer Prepolymer Backbone (-R-NH-COO-P-OOC-NH-R-) Incorporated DMPA provides pendant -COOH group for hydrophilicity after neutralization reaction_node->prepolymer Polyaddition Reaction

Chemical Logic of DMPA in Prepolymer Formation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DMPA Solubility in Prepolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues related to the solubility of 2,2-bis(hydroxymethyl)propionic acid (DMPA) during the synthesis of polyurethane prepolymers.

Troubleshooting Guides

Issue: DMPA is not dissolving in the reaction solvent.

  • Question: I am trying to dissolve DMPA in my solvent before reacting it with isocyanate, but it remains as a solid or is only partially soluble. What can I do?

  • Answer:

    • Solvent Selection: DMPA has limited solubility in common non-polar organic solvents. N-methyl-2-pyrrolidone (NMP) is a highly effective solvent for DMPA, but due to its toxicity, alternatives are often sought.[1][2][3][4] Other solvents with good dissolving power for DMPA include dimethylformamide (DMF).[5] Acetone (B3395972) can be used, but the solubility is lower than in NMP.[6][7]

    • Temperature: Increasing the temperature of the solvent can enhance the solubility of DMPA. However, be cautious not to exceed the recommended reaction temperature for your specific synthesis, as it might lead to unwanted side reactions. A study has shown that the solubility of DMPA increases with temperature in various solvents.[8]

    • Pre-neutralization: Neutralizing the carboxylic acid group of DMPA with a tertiary amine like triethylamine (B128534) (TEA) before its addition to the reaction mixture can significantly improve its solubility, especially in less polar solvents like acetone.[1][2][9] This method is a key strategy for NMP-free synthesis.

Issue: The prepolymer solution becomes cloudy or precipitates after adding DMPA.

  • Question: After adding DMPA to my polyol and isocyanate mixture, the solution turned cloudy/milky, or a precipitate formed. What is the cause and how can I fix it?

  • Answer:

    • Incomplete Dissolution: The cloudiness or precipitation is likely due to the incomplete dissolution of DMPA in the reaction medium.[10] Ensure that the DMPA is fully dissolved in a suitable solvent before adding it to the main reaction vessel.

    • Localized High Concentration: Adding DMPA as a solid directly to the prepolymer can create areas of high local concentration, leading to precipitation. A pre-dissolved solution of DMPA is recommended.

    • Solvent Incompatibility: The solvent used to dissolve the DMPA must be compatible with the overall reaction mixture. If the solvent for DMPA is a non-solvent for the growing prepolymer chains, this can cause the polymer to precipitate.

    • Timing of Addition: The stage at which DMPA is added (before, during, or after prepolymer formation) can influence the reaction and the properties of the final polyurethane dispersion (PUD).[11] Adding DMPA after the initial reaction of polyol and isocyanate might lead to solubility issues if the prepolymer has already reached a certain molecular weight and viscosity.

Issue: The viscosity of the prepolymer is too high after DMPA addition.

  • Question: The viscosity of my prepolymer increased significantly after adding DMPA, making it difficult to handle and disperse. How can I control the viscosity?

  • Answer:

    • Solid Content: A high solids content in the prepolymer synthesis will naturally lead to higher viscosity. You can reduce the viscosity by adding more solvent.

    • Solvent Choice: The choice of solvent can impact the viscosity. NMP is known to be very effective at keeping the viscosity low.[4] When using alternative solvents, you may need to adjust the solvent amount.

    • Molecular Weight: Higher molecular weight prepolymers will have higher viscosity. You can control the molecular weight by adjusting the NCO:OH ratio.

    • Temperature: Increasing the reaction temperature can temporarily reduce the viscosity, but be mindful of potential side reactions.

Frequently Asked Questions (FAQs)

  • Question: Why is NMP so commonly used as a solvent for DMPA, and what are the main concerns with its use?

    • Answer: NMP is a versatile solvent with a high boiling point, thermal stability, and excellent solubility for DMPA.[4] However, it is classified as a reproductive toxin, which has led to restrictions on its use and a push for NMP-free synthesis methods.[9]

  • Question: What is the "acetone process" and how does it help with DMPA solubility?

    • Answer: The acetone process is a method for preparing polyurethane dispersions where the prepolymer is synthesized in acetone.[12][13] Acetone is a good solvent for the polyurethane prepolymer and can help to keep the viscosity low. While DMPA has limited solubility in acetone, it can be incorporated, often with the aid of pre-neutralization.[1][2][7] A key advantage is that acetone has a low boiling point and can be easily removed after the dispersion step.[7]

  • Question: How does the degree of neutralization of DMPA affect the prepolymer and the final dispersion?

    • Answer: The degree of neutralization of the carboxylic acid groups on DMPA directly impacts the stability and particle size of the final polyurethane dispersion.[14] Higher degrees of neutralization lead to smaller particle sizes and more stable dispersions.[15] In the prepolymer stage, neutralization enhances the solubility of DMPA.

  • Question: Can I add DMPA directly as a solid to the reactor?

    • Answer: It is generally not recommended to add DMPA as a solid directly to the reaction mixture, especially in larger-scale reactions. This can lead to poor dispersion, incomplete dissolution, and a non-uniform incorporation of the hydrophilic monomer into the polymer backbone, which can negatively affect the stability of the final polyurethane dispersion.[10] It is best to pre-dissolve DMPA in a suitable solvent.

Data Presentation

Table 1: Solubility of DMPA in Various Solvents at 25°C

SolventSolubility ( g/100g solvent)Solubility (% w/w)
N-methyl-2-pyrrolidone (NMP)-32%
Dimethylformamide (DMF)-31%
Water1113%
Methanol-13%
Acetone2.3-
Ethyl Acetate-3%
EthanolInsoluble-

Data sourced from GEO Specialty Chemicals DMPA® Technical Datasheet and the European Commission report D3.6 - Application of NMP replacement solvents.[6][16]

Experimental Protocols

Protocol 1: NMP-Free Prepolymer Synthesis using Pre-neutralized DMPA in Acetone

  • Preparation of DMPA Solution:

    • In a separate vessel, add the required amount of DMPA to acetone.

    • While stirring, add an equimolar amount of a tertiary amine (e.g., triethylamine) to neutralize the carboxylic acid groups of the DMPA.

    • Continue stirring until the DMPA is completely dissolved.

  • Prepolymer Synthesis:

    • Charge the polyol and diisocyanate into a reactor equipped with a stirrer, thermometer, and nitrogen inlet.

    • Heat the mixture to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere and hold until the NCO content reaches the theoretical value.

    • Cool the reactor to a lower temperature (e.g., 50°C).

    • Slowly add the pre-neutralized DMPA solution from step 1 to the reactor.

    • Continue the reaction at 50°C for a specified time to ensure the incorporation of DMPA.

  • Dispersion and Chain Extension:

    • The resulting prepolymer is then dispersed in water under high shear.

    • A chain extender (e.g., a diamine) is added to the aqueous dispersion to increase the molecular weight.

    • The acetone is then removed under reduced pressure.

This protocol is a generalized procedure based on methodologies described in the literature.[1][2]

Mandatory Visualization

experimental_workflow cluster_dmpa_prep DMPA Solution Preparation cluster_prepolymer_synthesis Prepolymer Synthesis cluster_final_steps Dispersion & Chain Extension dmpa DMPA dissolve Dissolve & Neutralize dmpa->dissolve acetone Acetone acetone->dissolve tea Triethylamine (TEA) tea->dissolve dmpa_sol Pre-neutralized DMPA Solution dissolve->dmpa_sol add_dmpa_sol Add DMPA Solution dmpa_sol->add_dmpa_sol polyol Polyol reactor Reactor (80°C) polyol->reactor isocyanate Diisocyanate isocyanate->reactor cool Cool to 50°C reactor->cool prepolymer NCO-terminated Prepolymer cool->prepolymer prepolymer->add_dmpa_sol disperse Disperse in Water (High Shear) add_dmpa_sol->disperse chain_extend Add Chain Extender disperse->chain_extend remove_acetone Remove Acetone chain_extend->remove_acetone pud Final Polyurethane Dispersion (PUD) remove_acetone->pud troubleshooting_logic start DMPA Solubility Issue check_solvent Is the solvent appropriate? (e.g., NMP, DMF, Acetone) start->check_solvent increase_temp Increase Temperature (within reaction limits) check_solvent->increase_temp No check_dissolution Is DMPA fully pre-dissolved before addition? check_solvent->check_dissolution Yes preneutralize Pre-neutralize DMPA with a tertiary amine increase_temp->preneutralize increase_temp->check_dissolution preneutralize->check_dissolution predissolve Prepare a separate, fully dissolved DMPA solution check_dissolution->predissolve No check_viscosity Is viscosity too high? check_dissolution->check_viscosity Yes predissolve->check_viscosity adjust_solids Adjust solid content or add more solvent check_viscosity->adjust_solids Yes solution Problem Resolved check_viscosity->solution No adjust_solids->solution

References

Technical Support Center: Optimizing DMPA Concentration for Desired Hydrophilicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of 2,2-bis(hydroxymethyl)propionic acid (DMPA) to achieve the desired hydrophilicity in their polymer formulations, particularly in waterborne polyurethanes (WPUs).

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of waterborne polymers when using DMPA as an internal emulsifier.

Problem Potential Cause Recommended Solution
Poor Dispersion Stability (Phase Separation, Sedimentation) Insufficient DMPA concentration. The concentration of hydrophilic carboxyl groups is too low to effectively stabilize the polymer particles in water.[1]Increase the DMPA content in the formulation. A stable dispersion is typically achieved when the carboxyl group content is greater than 0.2 mmol g⁻¹ (approximately 2.7% DMPA).[1]
Incomplete neutralization of DMPA's carboxylic acid groups. Un-neutralized acid groups do not provide the necessary ionic charges for electrostatic stabilization.Ensure complete neutralization of the DMPA with a suitable tertiary amine, such as triethylamine (B128534) (TEA), before the dispersion step. The typical molar ratio of TEA to DMPA is 1.1:1.[2]
High Viscosity of the Dispersion High DMPA concentration. An increased number of ionic groups can lead to a stronger interaction between particles and the continuous phase, resulting in higher viscosity.[3][4]Reduce the DMPA concentration, ensuring it remains above the critical level for stability. Alternatively, consider adjusting the solids content of the dispersion.
Formation of very small particles due to high DMPA content. Smaller particles have a larger total surface area, which can increase the viscosity of the dispersion.[5][6]Optimize the DMPA concentration to achieve a balance between particle size and stability. A slight increase in particle size by reducing DMPA may lower viscosity.
Large Particle Size or Bimodal Particle Size Distribution Low DMPA concentration. Fewer ionic centers lead to less efficient emulsification and the formation of larger particles.[3][7][8]Incrementally increase the DMPA concentration. As DMPA content increases, the average particle size generally decreases exponentially.[7]
Stage of DMPA addition. Adding DMPA after prepolymer formation can lead to larger particle sizes compared to adding it before or during the prepolymerization step.[3][9]Consider adding DMPA before or during the prepolymer formation to achieve smaller and more uniform particle sizes.[3][9]
Low Water Absorption or Low Hydrophilicity of the Final Film Insufficient DMPA content. The hydrophilicity of the resulting polymer film is directly related to the concentration of hydrophilic DMPA units in the polymer backbone.[10]Increase the weight percentage of DMPA in your formulation. Higher DMPA content leads to increased water absorption due to the presence of more hydrophilic carboxyl groups.[10]
Inconsistent Batch-to-Batch Results Variation in the timing of DMPA addition. The stage at which DMPA is introduced (before, during, or after prepolymer formation) significantly impacts the final properties of the polyurethane dispersion (PUD).[3][9][11]Standardize the synthesis protocol, ensuring the DMPA is added at the same stage in every batch to maintain consistency in particle size, viscosity, and film properties.
Inefficient neutralization. Inconsistent addition of the neutralizing agent (e.g., TEA) can lead to variations in the degree of ionization and, consequently, dispersion stability and particle size.Ensure accurate and consistent addition of the neutralizing agent. Monitor the pH of the dispersion as a quality control parameter.

Frequently Asked Questions (FAQs)

1. What is the primary role of DMPA in waterborne polyurethane dispersions?

DMPA serves as an internal emulsifier.[3] Its structure contains two hydroxyl groups that can react with isocyanates to become part of the polyurethane backbone, and a carboxylic acid group. This carboxylic acid group, after neutralization with a base (like triethylamine), provides anionic centers along the polymer chain. These ionic groups are hydrophilic and facilitate the dispersion of the hydrophobic polyurethane particles in water, leading to a stable colloidal system.[6][10]

2. How does increasing the DMPA concentration affect the properties of the polyurethane dispersion and the final film?

Increasing the DMPA concentration generally leads to:

  • Decreased Particle Size: A higher concentration of ionic groups enhances the stabilization of polymer particles, resulting in smaller average particle sizes.[3][4][7][8]

  • Increased Viscosity: The viscosity of the dispersion may increase with higher DMPA content, which is often attributed to the smaller particle size and increased particle interactions.[4]

  • Increased Hydrophilicity and Water Absorption: Films cast from dispersions with higher DMPA content will have a greater number of hydrophilic groups, leading to increased water absorption.[10]

  • Minimal Impact on Water Contact Angle: Some studies have shown that while water absorption increases with DMPA content, the water contact angle on the surface of the film may not change significantly.[12]

3. What is the effect of the timing of DMPA addition during the synthesis process?

The stage at which DMPA is added (before, during, or after prepolymer formation) has a significant impact on the final properties of the waterborne polyurethane:[3][9][11]

  • Before Prepolymer Formation: Adding DMPA before the prepolymerization step often results in smaller particle sizes and a higher degree of micro-phase separation in the final film.[3][9]

  • During Prepolymer Formation: This can lead to the highest viscosity and noticeable shear thinning behavior.[3][9]

  • After Prepolymer Formation: This typically results in the largest mean particle size and a lower viscosity.[3][9]

4. Are there alternatives to DMPA for creating waterborne polyurethanes?

Yes, other diols containing acid or salt groups can be used as internal emulsifiers. For cationic waterborne polyurethanes, N-methyldiethanolamine (MDEA) is a common choice, which provides a tertiary amine group that can be quaternized to create a positive charge.[13]

5. How can I measure the hydrophilicity of my polymer film?

Common methods to characterize the hydrophilicity of the resulting polymer films include:

  • Water Contact Angle Measurement: This technique measures the angle at which a water droplet meets the film surface. A lower contact angle generally indicates a more hydrophilic surface.[1][12]

  • Water Absorption (Swelling Ratio): This involves immersing a pre-weighed dry film in water for a specific period and then measuring the weight gain. A higher percentage of water absorption indicates greater hydrophilicity.[10][12]

Experimental Protocols

General Synthesis of a Waterborne Polyurethane Dispersion (Prepolymer Mixing Method)

This protocol describes a common method for synthesizing an anionic waterborne polyurethane dispersion using DMPA.

Materials:

  • Polyol (e.g., Polycarbonate diol, Polyester diol)

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI)

  • This compound (DMPA)

  • Solvent (e.g., Acetone or Methyl Ethyl Ketone - MEK)

  • Neutralizing Agent (e.g., Triethylamine - TEA)

  • Chain Extender (e.g., Ethylene (B1197577) diamine - ED)

  • Deionized Water

Procedure:

  • Prepolymer Formation:

    • The polyol and DMPA are charged into a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

    • The mixture is heated and stirred under a nitrogen atmosphere to remove any residual moisture.

    • The diisocyanate and a solvent (e.g., MEK) are added to the reactor.

    • The reaction is allowed to proceed at a specific temperature (e.g., 75-85°C) until the desired NCO content is reached, which can be monitored by titration.

  • Neutralization:

    • The prepolymer solution is cooled down (e.g., to 50°C).

    • The neutralizing agent (e.g., TEA) is added to the reactor to neutralize the carboxylic acid groups of the DMPA. This step is crucial for forming the ionic centers that will stabilize the dispersion.

  • Dispersion:

    • The neutralized prepolymer is then dispersed in deionized water under high shear stirring. This step results in an oil-in-water emulsion.

  • Chain Extension:

    • A chain extender (e.g., ethylene diamine) dissolved in water is added dropwise to the dispersion. This reacts with the remaining NCO groups to increase the molecular weight of the polyurethane.

  • Solvent Removal:

    • The organic solvent (e.g., MEK) is removed by distillation under reduced pressure to obtain the final solvent-free waterborne polyurethane dispersion.

Characterization of Hydrophilicity

Water Contact Angle Measurement:

  • Prepare a flat, smooth film of the polyurethane by casting the dispersion onto a suitable substrate and allowing it to dry completely.

  • Place a small droplet of deionized water onto the surface of the film.

  • Use a contact angle goniometer to measure the angle between the film surface and the tangent of the water droplet at the point of contact.

  • Perform measurements at multiple locations on the film surface and calculate the average value.

Water Absorption Measurement:

  • Cut a piece of the dried polyurethane film and weigh it accurately (W_dry).

  • Immerse the film in deionized water at a constant temperature.

  • At regular intervals, remove the film from the water, gently blot the surface with filter paper to remove excess water, and weigh it (W_wet).

  • Continue this process until the weight of the film becomes constant.

  • Calculate the water absorption percentage using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100

Data Summary

Effect of DMPA Concentration on WPU Properties
DMPA Content (wt%)Average Particle Size (nm)Viscosity (mPa·s)Water Absorption (%)Reference
4--Increases with DMPA content[10]
5Decreases with increasing DMPA[4]Increases with increasing DMPA[4]-[4][10]
5.5~100~20-[4]
6Decreases with increasing DMPA[7]-Increases with DMPA content[7][10]
6.0~80--[7]
8.0~40--[7]
10.0~30--[7]
12.0~25--[7]

Note: The exact values can vary depending on the specific formulation and synthesis conditions.

Visualizations

WPU_Synthesis_Workflow cluster_prepolymer Prepolymer Formation cluster_neutralization Neutralization cluster_dispersion Dispersion & Chain Extension cluster_final Final Product polyol Polyol prepolymerization Prepolymerization (e.g., 75-85°C) polyol->prepolymerization diisocyanate Diisocyanate diisocyanate->prepolymerization dmpa DMPA dmpa->prepolymerization neutralization Add TEA prepolymerization->neutralization dispersion Disperse in Water (High Shear) neutralization->dispersion chain_extension Add Chain Extender (e.g., EDA) dispersion->chain_extension solvent_removal Solvent Removal chain_extension->solvent_removal final_pud Waterborne Polyurethane Dispersion solvent_removal->final_pud

Caption: Workflow for the synthesis of waterborne polyurethane dispersion.

DMPA_Effect cluster_properties Resulting Properties dmpa_conc DMPA Concentration particle_size Particle Size dmpa_conc->particle_size Decreases hydrophilicity Hydrophilicity (Water Absorption) dmpa_conc->hydrophilicity Increases viscosity Dispersion Viscosity dmpa_conc->viscosity Increases stability Dispersion Stability dmpa_conc->stability Increases (up to a point)

Caption: Relationship between DMPA concentration and key WPU properties.

References

Preventing side reactions of DMPA in polyurethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-bis(hydroxymethyl)propionic acid (DMPA) in polyurethane synthesis.

Troubleshooting Guide

Issue 1: Premature Gelation During Prepolymer Synthesis

Q: My reaction mixture turned into a gel before the intended reaction time. What could be the cause and how can I prevent it?

A: Premature gelation is a common issue in polyurethane synthesis and can be attributed to several factors. The most likely cause is the presence of water in your reactants or solvent, which can lead to uncontrolled chain extension and crosslinking.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all reactants, including polyols, isocyanates, and DMPA, as well as the reaction solvent, before use. Polyols can be dried under a vacuum at an elevated temperature.[1][2] Isocyanates that appear cloudy or have solid precipitates may be contaminated with moisture.[2]

  • Verify Reactant Purity: Use reactants with low moisture content and ensure they are stored under an inert atmosphere (e.g., dry nitrogen) to prevent water absorption.[2]

  • Control Reaction Temperature: Avoid excessively high reaction temperatures, as this can accelerate side reactions leading to gelation. Maintain the recommended temperature for your specific formulation.

  • Check Stoichiometry: An incorrect isocyanate-to-hydroxyl (NCO/OH) ratio can lead to an excess of reactive groups, increasing the likelihood of gelation. Carefully calculate and measure your reactants based on their equivalent weights.

Issue 2: High Viscosity of the Prepolymer Mixture

Q: The viscosity of my prepolymer is too high, making it difficult to stir and handle. How can I reduce it?

A: High prepolymer viscosity is a frequent challenge, especially in solvent-free systems or when incorporating solid monomers like DMPA.

Troubleshooting Steps:

  • Solvent Addition: The use of a suitable, dry solvent can significantly reduce the viscosity of the prepolymer. N-methyl-2-pyrrolidone (NMP) has traditionally been used due to its excellent ability to dissolve DMPA.[3][4] Acetone (B3395972) and methyl ethyl ketone (MEK) are other common choices that can be removed by distillation after the dispersion step.[5]

  • Optimize DMPA Addition Stage: The point at which DMPA is added can influence viscosity. Adding DMPA during the prepolymer formation can lead to higher viscosity compared to adding it before or after.[6][7] Experimenting with the order of addition can help manage viscosity.

  • Temperature Adjustment: Increasing the reaction temperature can lower the viscosity of the prepolymer. However, this must be done cautiously to avoid unwanted side reactions.

  • Reactive Diluents: In some formulations, a reactive diluent can be used to lower viscosity and be incorporated into the final polymer.[5]

Issue 3: Incomplete Reaction and Low NCO Conversion

Q: The final isocyanate (NCO) content of my prepolymer is lower than the theoretical value, indicating an incomplete reaction. What is the likely cause?

A: A common reason for low NCO conversion is the poor dissolution of DMPA in the reaction medium.[8] If DMPA does not fully dissolve, its hydroxyl groups are not available to react with the isocyanate, leading to an incomplete reaction.

Troubleshooting Steps:

  • Ensure Complete Dissolution of DMPA: Use a suitable solvent like NMP or heat the mixture to ensure DMPA is fully dissolved before proceeding with the reaction.[4][9] Visual inspection for the absence of solid DMPA crystals is crucial.[8]

  • Reaction Time and Temperature: Ensure the reaction is carried out for a sufficient duration and at an appropriate temperature to allow for complete conversion.

  • Catalyst Usage: The use of a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), can help drive the urethane-forming reaction to completion.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions of DMPA in polyurethane synthesis?

A1: The primary "side reaction" concern with DMPA is not a chemical transformation of the DMPA molecule itself, but rather the consequences of its physical properties and the presence of its carboxylic acid group. Key issues include:

  • Incomplete dissolution: DMPA is a solid with limited solubility in many polyols, which can lead to incomplete reactions if not properly managed.[8][9]

  • Increased viscosity: The introduction of DMPA can significantly increase the viscosity of the prepolymer.[6]

  • Hydrolytic instability: The carboxylic acid groups introduced by DMPA can increase the water sensitivity of the final polyurethane, potentially leading to hydrolysis and degradation of the polymer chain over time.

Q2: How does the timing of DMPA addition affect the final polyurethane properties?

A2: The stage at which DMPA is added (before, during, or after prepolymer formation) has a significant impact on the polymer architecture and final properties of the polyurethane dispersion (PUD):[6][11]

  • Addition before prepolymer formation: This can lead to a more random distribution of DMPA units in the polymer backbone.[6]

  • Addition during prepolymer formation: This often results in the highest viscosity and can lead to a more random incorporation of DMPA.[7][11]

  • Addition after prepolymer formation: This can result in a more block-like structure, which can influence the micro-phase separation and mechanical properties of the final polymer.[6][7]

Q3: Why is neutralization of DMPA necessary in waterborne polyurethane dispersions?

A3: The carboxylic acid group of DMPA is not inherently water-soluble. Neutralization with a tertiary amine, such as triethylamine (B128534) (TEA), converts the carboxylic acid to a carboxylate salt.[5][12] This ionic group is hydrophilic and acts as an internal emulsifier, allowing the polyurethane polymer to be stably dispersed in water.[12][13]

Q4: What causes unexpected foaming during the reaction?

A4: Unintended foaming is typically caused by the reaction of isocyanate groups with water.[2] This reaction produces an unstable carbamic acid, which decomposes to form an amine and carbon dioxide gas, leading to bubbles and foam.[2] The source of water can be from contaminated reactants, solvents, or even atmospheric moisture.[2]

Data Presentation

Table 1: Effect of DMPA Content on Polyurethane Dispersion Properties

DMPA Content (wt%)Average Particle Size (nm)Viscosity (mPa·s)Tensile Strength (MPa)
4.01502530
5.5904035
7.0506532
8.53010028

Note: These are representative values and can vary significantly based on the specific formulation and synthesis conditions. Increasing the DMPA content generally leads to a decrease in particle size and an increase in viscosity.[3][14][15]

Experimental Protocols

Protocol 1: Synthesis of a Waterborne Polyurethane Dispersion (Prepolymer Method)

This protocol is a generalized procedure and may require optimization for specific applications.

1. Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)
  • Diisocyanate (e.g., Isophorone diisocyanate, IPDI)
  • This compound (DMPA)
  • N-methyl-2-pyrrolidone (NMP) (or another suitable solvent)
  • Triethylamine (TEA)
  • Chain extender (e.g., Ethylenediamine)
  • Deionized water

2. Procedure:

  • Prepolymer Formation:
  • Charge the polyol and DMPA into a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
  • Add NMP to dissolve the DMPA, and heat the mixture to 60-70°C with stirring under a nitrogen blanket until the DMPA is completely dissolved.
  • Cool the mixture to a suitable temperature (e.g., 50-60°C) and add the diisocyanate dropwise over 30-60 minutes, ensuring the temperature does not exceed 80-90°C.
  • After the addition is complete, maintain the reaction at 80-90°C for 2-3 hours. Monitor the reaction progress by titrating the NCO content.
  • Neutralization and Dispersion:
  • Cool the prepolymer to 40-50°C.
  • Add TEA to neutralize the carboxylic acid groups of the DMPA and stir for 30 minutes. The degree of neutralization is typically 80-100%.
  • With vigorous stirring, add deionized water to the prepolymer to form a dispersion.
  • Chain Extension:
  • Add the chain extender (e.g., ethylenediamine (B42938) dissolved in a small amount of water) to the dispersion dropwise over 15-30 minutes.
  • Continue stirring for another 1-2 hours to complete the chain extension reaction.
  • Solvent Removal (if applicable):
  • If a volatile solvent like acetone or MEK was used, it can be removed under a vacuum.

Visualizations

DMPA_PU_Synthesis_Workflow reactant reactant process process product product polyol Polyol prepolymer_formation Prepolymer Formation (70-90°C) polyol->prepolymer_formation diisocyanate Diisocyanate diisocyanate->prepolymer_formation dmpa DMPA dmpa->prepolymer_formation solvent Solvent (e.g., NMP) solvent->prepolymer_formation prepolymer NCO-terminated Prepolymer prepolymer_formation->prepolymer neutralization Neutralization prepolymer->neutralization neutralized_prepolymer Neutralized Prepolymer neutralization->neutralized_prepolymer tea Tertiary Amine (TEA) tea->neutralization dispersion Dispersion in Water neutralized_prepolymer->dispersion dispersed_prepolymer Aqueous Prepolymer Dispersion dispersion->dispersed_prepolymer water Water water->dispersion chain_extension Chain Extension dispersed_prepolymer->chain_extension pud Final Polyurethane Dispersion (PUD) chain_extension->pud chain_extender Diamine Chain Extender chain_extender->chain_extension

Caption: Workflow for waterborne polyurethane dispersion synthesis using DMPA.

Troubleshooting_Gelation problem problem cause cause solution solution start Problem: Premature Gelation cause1 Moisture Contamination? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Excessive Temperature? start->cause3 solution1 Dry all reactants and solvents. Use inert atmosphere. cause1->solution1 Yes solution2 Recalculate NCO/OH ratio. Ensure accurate measurements. cause2->solution2 Yes solution3 Lower and control reaction temperature. cause3->solution3 Yes

Caption: Troubleshooting guide for premature gelation in polyurethane synthesis.

References

Technical Support Center: Purification of DMPA-based Dendritic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with 2,2-bis(methylol)propionic acid (DMPA)-based dendritic polymers.

Troubleshooting Guides

This section addresses common problems encountered during the purification of DMPA-based dendritic polymers in a question-and-answer format.

Question: My final product shows a broad signal in NMR and a high polydispersity index (PDI) in Size Exclusion Chromatography (SEC). What are the likely impurities?

Answer: A broad NMR signal and high PDI typically indicate the presence of structural defects and impurities arising from the synthetic process. For DMPA-based dendrimers, synthesized divergently, common impurities include:

  • Trailing Generations: Incomplete reactions at each growth step can lead to the presence of lower-generation dendrimers. These are often the most common type of impurity.[1][2]

  • Structurally Imperfect Dendrimers: Side reactions can result in dendrimers with missing branches or incomplete surface functionalization.[1]

  • Oligomers: Intermolecular reactions can lead to the formation of dimers, trimers, and higher-order oligomers.[1]

  • Residual Monomers and Reagents: Unreacted DMPA monomers, coupling agents (like dicyclohexylcarbodiimide (B1669883) - DCC), and catalysts may remain in the final product. The removal of excess reagents is a critical step to prevent the formation of trailing generation dendrimers.[1]

Question: I am using dialysis for purification, but the process seems inefficient, and I am losing some of my product. What can I do?

Answer: Dialysis is a common method for removing small molecule impurities. However, its efficiency can be affected by several factors:

  • Membrane Molecular Weight Cutoff (MWCO): Ensure the MWCO of the dialysis membrane is appropriate for your dendrimer generation. A cutoff that is too high can lead to the loss of your product, especially for lower-generation dendrimers. For purification of dendrimer-encapsulated nanoparticles, it was found that regular cellulose (B213188) dialysis tubing (12,000 Da cutoff) led to substantial losses, while benzoylated dialysis tubing (1200 Da cutoff) prevented these losses.[3]

  • Solvent Choice: The solvent used for dialysis should be a good solvent for both the dendrimer and the impurities to facilitate their diffusion across the membrane. A study on polymer purification using dialysis identified the chosen solvent as a major parameter affecting the purification process.[4]

  • Dialysis Time and Frequency of Solvent Change: Ensure sufficient dialysis time and frequent changes of the dialysis buffer to maintain a high concentration gradient for effective diffusion of impurities. A typical procedure involves dialyzing for several hours with multiple changes of the dialysate, sometimes extending overnight.[5]

  • Automated Dialysis: For improved efficiency and reduced solvent consumption, automated dialysis systems can be employed.[6]

Question: My HPLC analysis of the purified DMPA-dendrimer shows peak tailing. What are the possible causes and solutions?

Answer: Peak tailing in HPLC is a common issue that can affect the accuracy of purity assessment. Potential causes and their solutions include:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with basic functional groups on the dendrimer, leading to tailing.

    • Solution: Use an end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase. Operating at a lower pH can also suppress silanol ionization.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample and re-inject.[7]

  • Column Contamination: Accumulation of strongly retained impurities on the column frit or at the head of the column can cause peak distortion.

    • Solution: Back-flush the column or use a guard column to protect the analytical column.[8][9]

  • Inappropriate Mobile Phase: A mobile phase that is too weak may not effectively elute the dendrimer, causing tailing.

    • Solution: Optimize the mobile phase composition, for instance, by increasing the organic solvent concentration in a reversed-phase separation.

Frequently Asked Questions (FAQs)

1. What is the most effective method for purifying DMPA-based dendritic polymers?

The most effective method often depends on the nature of the impurities and the scale of the purification. A multi-step approach is frequently necessary.

  • Dialysis is effective for removing small molecules like residual monomers and salts.[2][5]

  • Size Exclusion Chromatography (SEC) is well-suited for separating dendrimers based on their size, effectively removing trailing generations and oligomers.[1]

  • High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can offer high-resolution separation to isolate dendrimers with a precise number of functional groups, achieving purities of 80% or higher.[8][10]

  • Column Chromatography can also be used, especially for smaller-scale purifications, to separate the desired product from reagents and byproducts.[1]

2. How can I assess the purity of my DMPA-based dendrimer after purification?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and can be used to quantify the ratio of dendrimer to ligand or to detect impurities if their signals do not overlap with the polymer's signals.[10][11]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique is essential for determining the molecular weight and its distribution, helping to identify the presence of different generations or fragmented dendrimers.[12][13]

  • Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight distribution and the polydispersity index (PDI). A lower PDI indicates a more homogeneous sample.[1][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a detailed profile of the sample's components, allowing for the quantification of purity by peak area integration.[15][16]

3. What are the acceptable purity levels for DMPA-based dendrimers in drug development?

For drug delivery applications, high purity is critical to ensure batch-to-batch consistency, predictable drug loading and release, and to minimize toxicity. While specific requirements may vary depending on the application and regulatory standards, a polydispersity index (PDI) close to 1.0 is desirable. For instance, purification of PAMAM dendrimers by dialysis has been shown to reduce the PDI from 1.04 to 1.02.[2][4] For multifunctional devices, HPLC is a valuable tool for determining the purity of the carrier and its conjugates.[15]

4. Can residual catalysts from the synthesis affect the purification and stability of DMPA-based dendrimers?

Yes, residual catalysts can interfere with purification and affect the long-term stability of the polyester (B1180765) dendrimer. For example, acidic or basic catalysts can promote hydrolysis of the ester bonds, leading to degradation. It is crucial to remove them effectively, often through techniques like precipitation, washing, or column chromatography, before proceeding with further purification steps like dialysis or SEC.

Quantitative Data on Purification

The following tables summarize quantitative data on the effectiveness of different purification techniques, primarily based on studies of PAMAM dendrimers, which can serve as a reference for DMPA-based systems.

Table 1: Impact of Dialysis on Polydispersity Index (PDI) of Generation 5 PAMAM Dendrimer

SampleNumber Average Molecular Weight (Mn)Weight Average Molecular Weight (Mw)Polydispersity Index (PDI = Mw/Mn)
Unpurified23,100 ± 1,00024,100 ± 1,0001.043
Purified (by dialysis)26,200 ± 1,00026,700 ± 1,0001.018
Data from a study on PAMAM dendrimers, demonstrating the effectiveness of dialysis in removing lower molecular weight impurities and narrowing the molecular weight distribution.[4][17]

Table 2: Purity of Dendrimer-Ligand Conjugates after Preparative HPLC

Number of Ligands per DendrimerPurity (%)
0> 95
1> 90
2> 85
3> 80
4> 80
5> 80
6> 80
7> 80
8> 80
Data from a study on the isolation of PAMAM dendrimer-ligand conjugates, showing that preparative HPLC can achieve high purity levels for specific conjugate species.[8][10]

Experimental Protocols

Protocol 1: General Procedure for Dialysis of DMPA-based Dendrimers

  • Membrane Preparation: Select a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO) that is significantly lower than the molecular weight of your dendrimer. Pre-soak the membrane in the dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Dissolve the crude dendrimer product in a suitable solvent (e.g., deionized water, methanol, or another appropriate solvent in which the polymer is soluble). Load the solution into the dialysis bag/cassette, leaving some headspace to allow for solvent influx.

  • Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of the dialysis buffer (at least 200 times the sample volume). Stir the buffer gently at room temperature or 4°C.

  • Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first day, and then less frequently (e.g., every 8-12 hours) for another 1-2 days. The goal is to remove small molecule impurities by maintaining a steep concentration gradient.[5]

  • Sample Recovery: After the final dialysis step, carefully remove the sample from the dialysis bag/cassette.

  • Solvent Removal: Remove the solvent by lyophilization (freeze-drying) or rotary evaporation to obtain the purified polymer.

  • Purity Analysis: Characterize the purified dendrimer using NMR, Mass Spectrometry, and SEC to confirm its purity and structural integrity.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column Selection: A reversed-phase C18 or C8 column is often suitable for the analysis of polyester dendrimers.

  • Mobile Phase Preparation: A common mobile phase consists of a gradient of acetonitrile (B52724) (ACN) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) to improve peak shape.

  • Gradient Elution: A typical gradient might start with a low percentage of ACN (e.g., 10-20%) and ramp up to a high percentage (e.g., 80-90%) over 20-30 minutes to elute dendrimers of different hydrophobicities.

  • Sample Preparation: Dissolve a small amount of the purified dendrimer in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector, typically at a wavelength around 210-220 nm where the ester or other chromophores absorb.

  • Data Interpretation: The purity of the sample can be estimated by integrating the area of the main peak and expressing it as a percentage of the total peak area. The presence of multiple peaks indicates impurities.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude Product Crude Product Dialysis Dialysis Crude Product->Dialysis Remove small molecules SEC Size Exclusion Chromatography (SEC) Dialysis->SEC Separate by size Prep_HPLC Preparative HPLC SEC->Prep_HPLC High-resolution separation Purified Dendrimer Purified Dendrimer Prep_HPLC->Purified Dendrimer NMR NMR MS Mass Spectrometry (MALDI/ESI) Analytics_SEC Analytical SEC Analytics_HPLC Analytical HPLC Purified Dendrimer->NMR Purified Dendrimer->MS Purified Dendrimer->Analytics_SEC Purified Dendrimer->Analytics_HPLC

Caption: General workflow for the purification and characterization of DMPA-based dendritic polymers.

Troubleshooting_Logic start Problem with Purified Product high_pdi High PDI / Broad NMR start->high_pdi low_yield Low Yield start->low_yield peak_tailing HPLC Peak Tailing start->peak_tailing impurity_check Check for trailing generations, oligomers, residual monomers high_pdi->impurity_check dialysis_check Review dialysis procedure: - MWCO of membrane - Solvent choice - Dialysis time low_yield->dialysis_check hplc_check Troubleshoot HPLC: - Silanol interactions - Column overload - Mobile phase peak_tailing->hplc_check

References

Technical Support Center: Improving the Stability of DMPA-Based Polyurethane Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis and handling of 2,2-bis(hydroxymethyl)propionic acid (DMPA)-based polyurethane dispersions (PUDs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.

FAQ 1: My polyurethane dispersion has poor stability and is showing signs of settling/sedimentation. What are the possible causes and how can I fix this?

Answer:

Poor dispersion stability leading to settling is a common issue, often related to inadequate electrostatic or steric stabilization of the polyurethane particles in the aqueous phase.

Potential Causes:

  • Insufficient DMPA Content: DMPA provides the carboxylic acid groups that, upon neutralization, create anionic charges on the polymer backbone, leading to electrostatic repulsion between particles. An insufficient amount of DMPA results in weak repulsive forces, causing particles to agglomerate and settle.[1][2][3]

  • Low Degree of Neutralization: The carboxylic acid groups from DMPA must be neutralized (typically with a tertiary amine like triethylamine (B128534) - TEA) to become effective stabilizing ionic centers. Incomplete neutralization leads to a lower surface charge density and reduced stability.[4][5]

  • Large Particle Size: Larger particles are more susceptible to gravitational forces and are more likely to settle out of the dispersion.[1][6] Factors influencing particle size include DMPA content, NCO/OH ratio, and the dispersion process itself.

  • Inappropriate Solid Content: Very high solid content can lead to increased viscosity and particle crowding, which may promote instability. Conversely, very low solid content might not provide sufficient particle concentration for stable dispersion formation.[7]

Troubleshooting Steps:

  • Increase DMPA Content: Gradually increase the weight percentage of DMPA in your formulation. A common starting point is 4-6 wt% of the prepolymer weight.[1] As DMPA content increases, particle size generally decreases, leading to improved stability.[1][8]

  • Ensure Complete Neutralization: Use a stoichiometric amount of a suitable neutralizing agent (e.g., triethylamine) relative to the DMPA content. A TEA:DMPA molar ratio of 1.1:1 is often effective.[5] The neutralization step should be performed with adequate mixing before the dispersion in water.

  • Optimize the NCO/OH Ratio: The ratio of isocyanate (NCO) groups to hydroxyl (OH) groups affects the prepolymer's molecular weight and subsequent particle size. An increase in the NCO/OH ratio can lead to a larger particle size.[9][10] Experiment with different ratios to find the optimal balance for your system.

  • Control the Dispersion Process: The addition of water to the prepolymer (or vice versa) should be done under vigorous and consistent stirring to ensure the formation of small, uniform particles. The temperature during dispersion can also play a role and should be controlled.[11]

  • Adjust Solid Content: Experiment with different solid content percentages to find the optimal range for your specific formulation. This is often a balance between application requirements and colloidal stability.[7]

FAQ 2: I am observing gel formation during the synthesis of my polyurethane prepolymer. What is causing this and how can I prevent it?

Answer:

Gel formation, or premature crosslinking, during prepolymer synthesis is a critical issue that can render the entire batch unusable. It typically arises from uncontrolled reactions.

Potential Causes:

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions, such as the formation of allophanate (B1242929) and biuret (B89757) linkages from the reaction of isocyanates with urethane (B1682113) and urea (B33335) groups, respectively, leading to crosslinking.[12]

  • Incorrect Reactant Functionality: Using polyols or isocyanates with an average functionality greater than two can lead to a branched or crosslinked network.[12]

  • Presence of Water: Water can react with isocyanate groups to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can rapidly react with another isocyanate group to form a urea linkage, potentially leading to chain extension and viscosity buildup that can result in gelation.[12]

  • High Catalyst Concentration: While catalysts are used to control the urethane reaction, an excessive amount can also promote side reactions leading to gelation.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at high temperatures, increases the probability of side reactions and gel formation.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a strict temperature control throughout the prepolymer synthesis. A typical range is 70-80°C.[8] Use a temperature-controlled reactor and monitor the internal temperature closely.

  • Verify Reactant Functionality: Ensure that your polyols and isocyanates have the intended difunctionality. If using a component with higher functionality, adjust the stoichiometry to avoid premature crosslinking.

  • Ensure Anhydrous Conditions: Dry all reactants, solvents, and the reactor thoroughly before starting the synthesis. Polyols, in particular, should be dried under vacuum at an elevated temperature to remove residual water. Running the reaction under a dry, inert atmosphere (e.g., nitrogen) is also crucial.[12]

  • Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve the desired reaction rate. Conduct preliminary experiments to determine the optimal catalyst concentration for your specific system.

  • Monitor Reaction Progress: Track the consumption of NCO groups throughout the reaction using techniques like titration (ASTM D2572-97).[13] Stop the reaction once the theoretical NCO content is reached by cooling the mixture.

FAQ 3: The particle size of my polyurethane dispersion is too large and the distribution is broad. How can I achieve a smaller and more uniform particle size?

Answer:

Controlling particle size is crucial for achieving a stable dispersion and desired film properties. A smaller and narrower particle size distribution generally leads to better stability and higher gloss in coatings.[1][6]

Potential Causes:

  • Low DMPA Content: As the primary internal emulsifier, a lower concentration of DMPA results in fewer ionic centers to stabilize smaller particles, leading to the formation of larger ones.[2][14]

  • High NCO/OH Ratio: A higher NCO/OH ratio generally leads to a higher molecular weight prepolymer, which can result in larger particle sizes upon dispersion.[9][10]

  • Inefficient Dispersion Process: Inadequate mixing speed, slow addition of the dispersing phase (water), or non-optimal temperature during the phase inversion process can lead to the formation of large and non-uniform particles.[15]

  • Solvent Choice and Amount: The type and amount of solvent (if used, e.g., acetone (B3395972) or NMP) to reduce prepolymer viscosity can influence the particle formation process.[16][17]

Troubleshooting Steps:

  • Increase DMPA Concentration: Increasing the DMPA content is one of the most effective ways to reduce particle size.[1][8] The increased number of carboxylate groups on the polymer backbone enhances hydrophilicity and electrostatic repulsion, favoring the formation of smaller particles.

  • Adjust NCO/OH Ratio: Lowering the NCO/OH ratio can lead to a lower prepolymer molecular weight and consequently smaller particle sizes.[18]

  • Optimize Dispersion Conditions:

    • Stirring Rate: Employ high-shear mixing during the dispersion step to effectively break down the prepolymer into smaller droplets.

    • Addition Rate: Control the rate of water addition to the prepolymer (or vice versa). A slower, controlled addition often yields better results.

    • Temperature: The temperature of both the prepolymer and the water can affect the viscosity and the efficiency of the dispersion process. Experiment to find the optimal temperature for your system.[11]

  • Stage of DMPA Addition: The point at which DMPA is added during the synthesis (before, during, or after prepolymer formation) can affect the final particle size. Adding DMPA before prepolymer formation often results in smaller particle sizes compared to adding it after.[14][19]

Data Presentation: Formulation Parameters vs. PUD Properties

The following tables summarize the general effects of key formulation variables on the properties of DMPA-based polyurethane dispersions, based on published literature.

Table 1: Effect of DMPA Content on PUD Properties

DMPA ContentParticle SizeDispersion StabilityViscosityWater Absorption of Film
Increase Decrease[1][2]Increase[2][4]Increase[1]Increase[20]
Decrease Increase[14]Decrease[3]DecreaseDecrease[20]

Table 2: Effect of NCO/OH Ratio on PUD Properties

NCO/OH RatioParticle SizeHard Segment ContentTensile Strength of FilmElongation at Break of Film
Increase Increase[9][10]Increase[21]Increase[9][21]Decrease[9][21]
Decrease Decrease[18]Decrease[21]Decrease[18]Increase[18]

Experimental Protocols

Key Experiment: Synthesis of DMPA-Based Polyurethane Dispersion (Prepolymer Mixing Method)

This protocol describes a general procedure for synthesizing an anionic PUD using the prepolymer mixing method.

Materials:

  • Polyol (e.g., Polypropylene glycol - PPG, Polytetramethylene glycol - PTMG) - dried under vacuum

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI)

  • This compound (DMPA)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP, or Acetone - optional, to reduce viscosity) - anhydrous

  • Neutralizing agent (e.g., Triethylamine - TEA)

  • Chain extender (e.g., Ethylenediamine - EDA)

  • Deionized water

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL) - optional

Procedure:

  • Prepolymer Synthesis:

    • Charge the dried polyol and DMPA into a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser.

    • If using a solvent like NMP to dissolve the DMPA, add it at this stage and stir until a homogeneous mixture is obtained at around 70°C.[8]

    • Add the diisocyanate to the mixture. If using a catalyst, it can be added now.

    • Heat the reaction mixture to 80-85°C under a nitrogen atmosphere with constant stirring.[13]

    • Monitor the reaction by periodically determining the NCO content via titration. Continue the reaction until the theoretical NCO content is reached.

  • Neutralization:

    • Cool the NCO-terminated prepolymer to 50-60°C.

    • Add the neutralizing agent (TEA) dropwise while stirring. The amount of TEA should be stoichiometric to the amount of DMPA used.

    • Continue stirring for approximately 30 minutes.[22]

  • Dispersion:

    • Maintain the temperature of the neutralized prepolymer.

    • Under vigorous stirring (e.g., >1000 rpm), add deionized water to the prepolymer at a controlled rate. The viscosity will initially increase and then decrease sharply as the phase inversion from a water-in-oil to an oil-in-water emulsion occurs.[11]

  • Chain Extension:

    • Once the dispersion is stable, add the chain extender (e.g., EDA dissolved in water) dropwise to the PUD. This reaction is typically fast.

    • Continue stirring for an additional 30-60 minutes to ensure the completion of the chain extension reaction.

  • Final Product:

    • Cool the dispersion to room temperature. The resulting product is a stable, often translucent, polyurethane dispersion.

Key Experiment: Particle Size and Zeta Potential Measurement

Objective: To characterize the average particle size, particle size distribution, and surface charge of the PUD particles, which are critical indicators of dispersion stability.

Equipment: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

  • Sample Preparation: Dilute the PUD sample to an appropriate concentration (typically 0.01-0.1 wt%) with deionized water. The exact concentration will depend on the instrument's sensitivity. Ensure the sample is well-mixed but avoid introducing air bubbles.

  • Particle Size Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the instrument's measurement temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. The instrument will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a specialized zeta potential cell.

    • Insert the cell into the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument's software will calculate the zeta potential. A value more negative than -30 mV generally indicates good electrostatic stability for anionic PUDs.[5]

Visualizations

Experimental_Workflow cluster_prepolymer Prepolymer Synthesis (70-85°C) cluster_dispersion Dispersion & Chain Extension A Charge Polyol + DMPA + Solvent (optional) B Add Diisocyanate + Catalyst (optional) A->B Homogenize C React until theoretical %NCO is reached B->C Heat & Stir under N2 D Cool to 50-60°C Add Neutralizing Agent (TEA) C->D E Add DI Water (High Shear) D->E Phase Inversion F Add Chain Extender (EDA) E->F G Final PUD F->G

Caption: Workflow for DMPA-based PUD synthesis via the prepolymer mixing method.

Stability_Factors PUD_Stability PUD Stability Formulation Formulation Parameters PUD_Stability->Formulation Process Process Conditions PUD_Stability->Process DMPA_Content DMPA Content Formulation->DMPA_Content NCO_OH_Ratio NCO/OH Ratio Formulation->NCO_OH_Ratio Neutralization Degree of Neutralization Formulation->Neutralization Solid_Content Solid Content Formulation->Solid_Content Stirring Stirring Speed Process->Stirring Temperature Temperature Process->Temperature Addition_Rate Addition Rate of Water Process->Addition_Rate

Caption: Key factors influencing the stability of DMPA-based polyurethane dispersions.

Troubleshooting_Flowchart Start Instability Observed? ProblemType Type of Instability? Start->ProblemType Settling Settling / Sedimentation ProblemType->Settling Settling Gelation Gelation during Synthesis ProblemType->Gelation Gelation LargeParticle Large Particle Size ProblemType->LargeParticle Large Particles CheckFormulation Review Formulation? CheckProcess Review Process? AdjustDMPA Increase DMPA Content Ensure Neutralization Settling->AdjustDMPA ControlTemp Control Temp & Time Ensure Anhydrous Conditions Gelation->ControlTemp LargeParticle->AdjustDMPA OptimizeDispersion Increase Stirring Speed Optimize Temp & Addition Rate LargeParticle->OptimizeDispersion

Caption: A troubleshooting guide for common PUD stability issues.

References

Technical Support Center: Controlling Particle size in DMPA-Stabilized Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-bis(hydroxymethyl)propionic acid (DMPA)-stabilized emulsions. Here, you will find information to address common challenges in controlling particle size and ensuring emulsion stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing particle size in my DMPA-stabilized emulsion?

The particle size of DMPA-stabilized emulsions is a critical parameter that is influenced by a combination of formulation and process variables. The key factors include:

  • DMPA Concentration: Generally, an increase in the concentration of DMPA, which acts as an internal emulsifier, leads to a decrease in the mean particle size.[1] This is attributed to the increased number of ionic groups on the polymer backbone, enhancing electrostatic repulsion between particles.[1]

  • Degree of Neutralization: The extent to which the carboxylic acid groups of DMPA are neutralized significantly impacts particle size. Particle size tends to decrease as the degree of neutralization approaches 100%.[2] However, excessive neutralization (beyond 100%) can lead to an increase in particle size due to the increased ionic strength of the continuous phase, which can compress the electrical double layer.[2]

  • Solvent Type: The choice of organic solvent can affect the particle size. The miscibility of the organic solvent with water plays a crucial role in the emulsion formation process.[3][4]

  • Processing Conditions:

    • Homogenization Pressure and Shear: Higher homogenization pressure and shear forces generally lead to smaller particle sizes.[5][6]

    • Temperature: The temperature of the prepolymer and the water used for emulsification can impact the final particle size and distribution.[1]

  • Solid Content: The concentration of the dispersed phase can also influence particle size and viscosity.[7]

Q2: My emulsion has a particle size that is too large. How can I reduce it?

If you are observing a particle size that is larger than desired, consider the following troubleshooting steps:

  • Increase DMPA Concentration: A higher concentration of DMPA will provide more stabilizing ionic groups at the particle surface, leading to smaller particles.[1]

  • Optimize Degree of Neutralization: Ensure the molar ratio of the neutralizing agent (e.g., triethylamine, TEA) to DMPA is at or near 1.0.[2] Avoid under- or over-neutralizing the DMPA.

  • Increase Homogenization Energy: Increasing the pressure during high-pressure homogenization or the speed and duration of high-shear mixing will impart more energy to the system, breaking down larger droplets into smaller ones.[5][6]

  • Adjust Solvent System: The type of solvent used can influence the interfacial tension and the ease of droplet breakup. Experimenting with different solvents may yield smaller particle sizes.[4]

  • Control Temperature: Lowering the temperature of the prepolymer and the emulsifying water can sometimes lead to smaller particle sizes and narrower distributions.[1]

Q3: I am observing a broad particle size distribution (high polydispersity). How can I achieve a more uniform particle size?

A high polydispersity index (PDI) indicates a wide range of particle sizes, which can affect emulsion stability and performance. To achieve a narrower distribution:

  • Optimize DMPA Content and Neutralization: Consistent and optimized concentrations of DMPA and a precise degree of neutralization are crucial for forming a uniform population of stabilized droplets.[1][2]

  • Controlled Emulsification Step: The rate and method of adding the dispersed phase to the continuous phase (or vice versa) can impact uniformity. A controlled and consistent addition rate is recommended.

  • Sufficient Homogenization: Ensure that the homogenization process is carried out for a sufficient duration and at an adequate intensity to break down all larger particles.[5]

  • Temperature Control: Maintaining a consistent temperature throughout the emulsification process can help in achieving a narrower particle size distribution.[1]

Q4: My DMPA-stabilized emulsion is unstable and showing signs of phase separation. What could be the cause and how can I fix it?

Emulsion instability, leading to creaming, sedimentation, or coalescence, can be caused by several factors:

  • Insufficient Stabilization: This can be due to an inadequate concentration of DMPA or an incorrect degree of neutralization, leading to weak electrostatic repulsion between droplets.[8]

  • High Electrolyte Concentration: The presence of salts or other electrolytes in the formulation can compress the electrical double layer, reducing repulsive forces and leading to instability.[8]

  • Improper pH: The pH of the continuous phase should be controlled to ensure the carboxylic acid groups of DMPA remain ionized and effective as stabilizers.[8]

  • Temperature Fluctuations: Changes in temperature can affect the viscosity of the phases and the stability of the interfacial layer.[9][10]

To improve stability, you should:

  • Review and optimize the DMPA concentration and degree of neutralization.

  • Minimize the concentration of electrolytes in your formulation.

  • Buffer the system to maintain a stable pH.

  • Store the emulsion at a consistent and appropriate temperature.

Quantitative Data Summary

The following tables summarize the impact of key variables on the particle size of DMPA-stabilized emulsions based on available data.

Table 1: Effect of DMPA Content on Particle Size

DMPA Content (wt%)Average Particle Size (nm)Reference
2.5> 100[1]
3.5~60[1]
4.5~40[1]
5.5< 30[7]

Table 2: Effect of Degree of Neutralization on Particle Size

Degree of Neutralization (TEA/DMPA molar ratio)Average Particle Size (nm)Reference
0.85~120[2]
0.90~100[2]
0.95~80[2]
1.00~60[2]
1.10> 70[2]

Experimental Protocols

Protocol 1: Preparation of a DMPA-Stabilized Polyurethane Dispersion (PUD) via the Prepolymer Mixing Process

This protocol describes a general method for preparing a DMPA-stabilized PUD. The specific amounts and types of polyols and isocyanates can be adjusted based on the desired polymer properties.

Materials:

  • Polyol (e.g., Poly(hexamethylene adipate) glycol)

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI)

  • This compound (DMPA)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP, or acetone)

  • Neutralizing agent (e.g., Triethylamine - TEA)

  • Chain extender (e.g., 1,6-Hexane diamine - HDA)

  • Deionized water

Procedure:

  • Prepolymer Synthesis:

    • Charge the polyol, DMPA, and solvent into a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

    • Heat the mixture to a specified temperature (e.g., 75-85 °C) under a nitrogen atmosphere with constant stirring until a homogeneous solution is obtained.

    • Add the diisocyanate dropwise to the mixture over a period of 1-2 hours.

    • Maintain the reaction temperature and continue stirring until the desired NCO content is reached (monitored by titration).

  • Neutralization:

    • Cool the prepolymer solution to a lower temperature (e.g., 40-50 °C).

    • Add the neutralizing agent (TEA) stoichiometrically based on the DMPA content and stir for 30 minutes.

  • Dispersion:

    • Under high-speed stirring, add deionized water to the neutralized prepolymer to form the dispersion. The rate of water addition can influence the particle size.

  • Chain Extension:

    • Add the chain extender (e.g., HDA dissolved in water) dropwise to the dispersion.

    • Continue stirring for another 1-2 hours to complete the reaction.

  • Solvent Removal (if applicable):

    • If a volatile solvent like acetone (B3395972) was used, remove it under reduced pressure.

Visualizations

Logical Relationship of Factors Affecting Particle Size

G DMPA DMPA Concentration IonicGroups Ionic Group Density on Particle Surface DMPA->IonicGroups Increases Neutralization Degree of Neutralization Neutralization->IonicGroups Increases (up to 100%) Solvent Solvent Properties InterfacialTension Interfacial Tension Solvent->InterfacialTension Affects Temperature Process Temperature DropletBreakup Droplet Breakup Efficiency Temperature->DropletBreakup Affects Shear Homogenization (Shear) Shear->DropletBreakup Increases ParticleSize Final Particle Size Stability Emulsion Stability ParticleSize->Stability Affects Repulsion Electrostatic Repulsion IonicGroups->Repulsion Increases Repulsion->ParticleSize Decreases Repulsion->Stability Increases InterfacialTension->DropletBreakup Affects DropletBreakup->ParticleSize Decreases

Caption: Key factors influencing the final particle size and stability of DMPA-stabilized emulsions.

Experimental Workflow for PUD Synthesis

G start Start prepolymer 1. Prepolymer Synthesis (Polyol + DMPA + Diisocyanate) start->prepolymer neutralize 2. Neutralization (Add TEA) prepolymer->neutralize disperse 3. Dispersion (Add Water) neutralize->disperse chain_extend 4. Chain Extension (Add Diamine) disperse->chain_extend solvent_removal 5. Solvent Removal (if applicable) chain_extend->solvent_removal final_product Final PUD Emulsion solvent_removal->final_product

Caption: A typical experimental workflow for the synthesis of DMPA-stabilized polyurethane dispersions.

References

Technical Support Center: DMPA (Medroxyprogesterone Acetate) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), the active pharmaceutical ingredient in DMPA formulations. This resource provides troubleshooting guidance and frequently asked questions related to reaction kinetics and temperature control during MPA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for the key steps in MPA synthesis?

A1: The synthesis of Medroxyprogesterone Acetate involves multiple steps, each with specific temperature requirements. Based on established protocols, key reactions are often conducted within the following temperature ranges:

  • Hydrogenation Step: A common method involves heating the reaction mixture to approximately 75-78°C.[1]

  • Acidic Work-up: Following certain steps, the reaction solution may be cooled to below 50°C and then maintained at 40-50°C for a period.[1]

  • Ketalation Step: Some synthesis routes utilize a reflux reaction at temperatures around 100-110°C.[2]

  • Acetylation Step: This step can be performed at reflux, with temperatures reaching 100-120°C.[3]

It is crucial to consult the specific synthetic protocol you are following for the exact temperature parameters.

Q2: How critical is precise temperature control to the final yield and purity of MPA?

A2: Precise temperature control is critical. Deviations from the optimal temperature range can lead to several undesirable outcomes:

  • Reduced Yield: Lower temperatures can slow down the reaction rate, leading to incomplete conversion of starting materials within the allotted time. Conversely, excessively high temperatures can promote the formation of degradation products, also reducing the yield of the desired product.

  • Increased Impurity Profile: Elevated temperatures can provide the activation energy for side reactions, leading to the formation of impurities that may be difficult to remove during purification.[4]

  • Safety Hazards: Some reactions are exothermic. Without proper temperature control, thermal runaway can occur, posing a significant safety risk.

Q3: What are the potential consequences of temperature fluctuations during the reaction?

A3: Temperature fluctuations can lead to inconsistent product quality. Intermittent drops in temperature can slow the reaction, while spikes can accelerate it, potentially leading to the formation of impurities. These inconsistencies can make it difficult to achieve reproducible results between batches.

Q4: Can I monitor the progress of my MPA synthesis reaction in real-time?

A4: Yes, real-time reaction monitoring is highly recommended. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of reactants and the formation of products.[1][5] Other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for in-situ reaction monitoring.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Reaction temperature was too low. Verify the accuracy of your temperature probe. Ensure the heating mantle or oil bath is set to the correct temperature and providing uniform heating. Consider slightly increasing the temperature within the validated range of the protocol.
Reaction time was insufficient. If the temperature was correct, the reaction may not have reached completion. Use a real-time monitoring technique like HPLC to confirm reaction completion before proceeding with work-up.
Poor heat transfer. Ensure efficient stirring to promote uniform heat distribution throughout the reaction mixture. For larger scale reactions, consider using an overhead stirrer.
Degradation of reactants or products. If the temperature was too high, degradation may have occurred. Review your temperature logs. If an overshoot occurred, the reaction may need to be repeated with stricter temperature control.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Step
Reaction temperature was too high. An elevated temperature likely promoted side reactions. Implement a more robust temperature control system, such as a temperature controller with a thermocouple placed directly in the reaction mixture. Consider using a cooling bath to quickly mitigate any temperature overshoots.
"Hot spots" in the reaction vessel. Inadequate stirring can lead to localized areas of high temperature. Increase the stirring rate to ensure a homogenous temperature profile.
Incorrect heating rate. Rapid heating can cause the temperature to overshoot the target. Program a slower heating ramp on your controller.

Experimental Protocols

Protocol 1: Monitoring MPA Synthesis by HPLC

Objective: To monitor the progress of the MPA synthesis reaction by quantifying the concentration of reactants and products over time.

Methodology:

  • Standard Preparation: Prepare standard solutions of known concentrations for your starting material and the MPA product in a suitable solvent (e.g., methanol/dichloromethane mixture).

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each compound.

  • Reaction Sampling: At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a cold solvent to prevent further reaction.

  • Sample Preparation: Further dilute the quenched sample to a concentration within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Using the calibration curves, determine the concentration of the reactant and product in each sample. Plot the concentration versus time to obtain the reaction kinetics profile.

Protocol 2: Establishing Optimal Reaction Temperature

Objective: To determine the optimal reaction temperature for maximizing yield and minimizing impurities.

Methodology:

  • Parallel Reactions: Set up a series of small-scale reactions in parallel.

  • Temperature Variation: Run each reaction at a different, constant temperature (e.g., 70°C, 75°C, 80°C, 85°C, 90°C).

  • Reaction Monitoring: Monitor each reaction to completion using the HPLC method described in Protocol 1.

  • Yield and Purity Analysis: After completion, perform the reaction work-up and purification for each reaction.

  • Characterization: Analyze the final product from each reaction for yield (by weight) and purity (by HPLC).

  • Optimal Temperature Selection: The optimal temperature is the one that provides the highest yield of pure product in a reasonable amount of time.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effect of temperature on reaction outcomes. Actual results will vary based on the specific reaction conditions.

Table 1: Effect of Temperature on MPA Synthesis Yield and Purity

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
7087598.5
7558899.1
8048697.2
853.58295.4

Table 2: Reaction Rate Constant at Different Temperatures

Temperature (°C)Rate Constant, k (M⁻¹s⁻¹)
700.00015
750.00028
800.00050
850.00085

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield cause1 Incorrect Temperature? start->cause1 cause2 Insufficient Time? start->cause2 cause3 Poor Heat Transfer? start->cause3 cause4 Degradation? start->cause4 solution1a Verify Probe & Setpoint cause1->solution1a Yes solution2 Monitor with HPLC to completion cause2->solution2 Yes solution3 Increase Stirring Rate cause3->solution3 Yes solution4 Repeat with Stricter Temp Control cause4->solution4 Yes solution1b Increase Temperature (within range) solution1a->solution1b

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow_HPLC cluster_prep Preparation cluster_sampling Reaction Monitoring cluster_analysis Data Analysis prep1 Prepare Standards prep2 Generate Calibration Curve prep1->prep2 hplc Inject into HPLC prep2->hplc sample Withdraw Aliquot at time 't' quench Quench Reaction sample->quench prepare Dilute & Filter quench->prepare prepare->hplc analyze Calculate Concentrations hplc->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Workflow for monitoring reaction kinetics using HPLC.

References

Addressing viscosity problems in DMPA polymer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing viscosity issues with Dimethylolpropionic acid (DMPA) polymer solutions, particularly in the synthesis of polyurethane dispersions (PUDs).

Troubleshooting Guide: High Viscosity Issues

High viscosity in your DMPA polymer solution can hinder processing and affect the final properties of your material. This guide provides a systematic approach to diagnosing and resolving common viscosity problems.

Q1: My DMPA-based polyurethane dispersion (PUD) is too viscous. What are the primary factors I should investigate?

An unexpectedly high viscosity in a PUD system can typically be traced back to several key factors related to the formulation and the synthesis process. The primary variables to examine are the concentration of DMPA, the timing of its addition during the reaction, the overall solids content of the dispersion, and the molecular weight of the polymer.[1][2][3]

Q2: How does the concentration of DMPA affect the viscosity of the PUD?

The amount of DMPA, which acts as an internal emulsifier, is a critical factor influencing the viscosity of the final dispersion. Generally, as the DMPA content increases, the particle size of the dispersed polymer decreases.[2][4] This leads to a more stable dispersion but can also result in an increase in viscosity due to the increased number of particles and their interactions.[5] Finding the optimal DMPA concentration is crucial for balancing stability and viscosity.[6]

Q3: I suspect the timing of DMPA addition is the issue. When is the best time to add DMPA during the synthesis of a PUD?

The stage at which DMPA is introduced into the reaction mixture has a significant impact on the prepolymer structure and, consequently, the final viscosity of the dispersion.[1][2] Adding DMPA during the prepolymer formation stage has been shown to result in the highest viscosity and noticeable shear thinning behavior.[1][2][7][8] Conversely, adding DMPA before or after the prepolymer formation can lead to different prepolymer lengths and lower viscosity.[1][7]

Troubleshooting Workflow for High Viscosity

start High Viscosity Observed check_dmpa Review DMPA Addition Stage start->check_dmpa dmpa_during Was DMPA added DURING prepolymer formation? check_dmpa->dmpa_during adjust_dmpa_timing Action: Consider adding DMPA BEFORE or AFTER prepolymer formation. dmpa_during->adjust_dmpa_timing Yes check_concentration Review DMPA Concentration dmpa_during->check_concentration No resolution Viscosity within acceptable range adjust_dmpa_timing->resolution high_dmpa Is DMPA concentration high? check_concentration->high_dmpa reduce_dmpa Action: Incrementally reduce DMPA concentration. high_dmpa->reduce_dmpa Yes check_solvent Is a solvent being used to control prepolymer viscosity? high_dmpa->check_solvent No reduce_dmpa->resolution no_solvent No check_solvent->no_solvent add_solvent Action: Introduce a solvent (e.g., Acetone, MEK) during prepolymer step and remove later via distillation. no_solvent->add_solvent Yes add_solvent->resolution

Caption: Troubleshooting workflow for unexpectedly high viscosity.

Q4: Can I use a solvent to manage the viscosity during polymerization?

Yes, using a solvent is a common strategy to control the viscosity of the prepolymer, which is a precursor to the final dispersion. Solvents like N-methyl-2-pyrrolidone (NMP), acetone, or methyl ethyl ketone (MEK) can be used to reduce the prepolymer viscosity, making it easier to handle and disperse in water.[9] The solvent is typically removed, often by distillation, after the dispersion and chain extension steps are complete.[9]

Frequently Asked Questions (FAQs)

Q5: What is the relationship between solid content, particle size, and viscosity in DMPA-based PUDs?

In polyurethane dispersions, the solid content, particle size, and viscosity are intricately linked.

  • Solid Content: Generally, as the solid content of the dispersion increases, the viscosity also increases. This is attributed to the increased volume fraction of the dispersed particles.[5][10]

  • Particle Size: For a given solid content, a smaller particle size (often resulting from higher DMPA content) leads to a larger number of particles and a greater total surface area, which can increase viscosity.[2][4] Conversely, some studies have noted that a broad or bimodal particle size distribution can help maintain lower viscosity because smaller particles can fit into the spaces between larger ones.[10]

Data Summary: Factors Influencing PUD Properties

ParameterEffect on Particle SizeEffect on ViscosityReference
Increasing DMPA Content DecreasesTends to Increase[2][4][5]
Increasing Solid Content No direct effectIncreases[5][10]
Stage of DMPA Addition VariesHighest when added during prepolymer formation[1][2][7]

Q6: How do temperature and shear rate affect the viscosity of my polymer solution?

Temperature and shear rate are important physical parameters that influence viscosity.

  • Temperature: Increasing the temperature of a polymer solution or dispersion generally leads to a decrease in viscosity.[10][11] This is because higher temperatures increase the mobility of the polymer chains.[11] Gentle heating (e.g., to 40-50 °C) can be used to aid in the dissolution of components in highly viscous resins.[6]

  • Shear Rate: Many PUDs exhibit shear-thinning behavior, meaning their viscosity decreases as the shear rate increases (e.g., through stirring or pumping).[1][8][10] This is due to the alignment of polymer chains under shear, which reduces their resistance to flow.

Logical Relationship of Viscosity Factors

cluster_formulation Formulation Factors cluster_process Process Parameters DMPA_Content DMPA Content Viscosity Solution Viscosity DMPA_Content->Viscosity Solid_Content Solid Content Solid_Content->Viscosity MW Molecular Weight MW->Viscosity DMPA_Addition DMPA Addition Stage DMPA_Addition->Viscosity Temperature Temperature Temperature->Viscosity inversely Shear_Rate Shear Rate Shear_Rate->Viscosity inversely (shear-thinning)

References

Technical Support Center: Synthesis of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Bis(hydroxymethyl)propionic acid (DMPA). Our aim is to help you minimize impurities and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of DMPA, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Actions & Solutions
Low Yield of DMPA Incomplete Aldol (B89426) Condensation: Insufficient reaction time or non-optimal temperature.Optimize Reaction Time and Temperature: A study on the synthesis of 2,2-Dimethylol propionic acid found that a condensation time of 8 hours at 35°C was optimal.[1]
Suboptimal Reactant Ratio: Incorrect stoichiometry of propionaldehyde (B47417) to formaldehyde (B43269).Adjust Reactant Ratios: The same study determined an optimal propionaldehyde to formaldehyde molar ratio of 2.2.[1]
Inefficient Cannizzaro Reaction: Incorrect catalyst concentration or temperature for the oxidation step.Optimize Oxidation Conditions: A sodium hydroxide (B78521) to formaldehyde ratio of 0.03 and an oxidation temperature of 90°C for 6 hours have been shown to be effective.[1]
High Levels of Unreacted Starting Materials (Propionaldehyde, Formaldehyde) Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Increase Reaction Time/Temperature: Gradually increase the reaction time and/or temperature, monitoring the consumption of starting materials by techniques like GC or HPLC.
Poor Catalyst Activity: The base catalyst (e.g., NaOH) may be old, impure, or used in an insufficient amount.Use Fresh Catalyst and Optimize Concentration: Ensure the catalyst is of high purity and use the recommended concentration. A NaOH to formaldehyde ratio of 0.03 has been reported as optimal.[1]
Presence of Intermediate Impurity (2,2-dimethylol propionaldehyde) Incomplete Cannizzaro Reaction: The intermediate aldehyde has not been fully converted to the carboxylic acid and alcohol.Prolong Oxidation Step: Extend the duration of the oxidation step or slightly increase the temperature to ensure complete conversion.
Formation of Formic Acid (from Cannizzaro side reaction of formaldehyde) Excess Formaldehyde: A high concentration of formaldehyde can lead to its self-condensation and subsequent Cannizzaro reaction.Control Formaldehyde Concentration: Use formaldehyde as the limiting reagent or add it portion-wise to the reaction mixture to maintain a low concentration.
Product is a viscous oil or fails to crystallize Presence of Oligomeric Impurities: High temperatures can promote the self-condensation of DMPA.Maintain Optimal Temperature: Avoid excessive temperatures during the reaction and work-up to minimize polymerization.
Residual Solvent or Water: Trapped solvent can inhibit crystallization.Ensure Complete Solvent Removal: Dry the crude product thoroughly under vacuum before attempting recrystallization.
Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of DMPA.Select an Appropriate Solvent: Water is a commonly used and effective solvent for the recrystallization of DMPA.
Formation of Cyclic Acetals Presence of diols and aldehydes under acidic conditions: Although the main reaction is base-catalyzed, localized acidic conditions during workup could potentially lead to acetal (B89532) formation.Maintain Basic pH during Workup: Ensure the reaction mixture remains basic until the desired product is isolated to prevent acid-catalyzed side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (DMPA)?

A1: The most prevalent laboratory and industrial synthesis of DMPA involves a two-step, one-pot reaction. The first step is a base-catalyzed aldol condensation of propionaldehyde with two equivalents of formaldehyde to form the intermediate, 2,2-dimethylol propionaldehyde. This is immediately followed by a crossed Cannizzaro reaction with an additional equivalent of formaldehyde in the presence of a strong base (like sodium hydroxide). In this second step, the 2,2-dimethylol propionaldehyde is oxidized to the carboxylate salt of DMPA, while formaldehyde is reduced to methanol. Subsequent acidification yields the final DMPA product.

Q2: What are the primary impurities I should be aware of during DMPA synthesis?

A2: The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual propionaldehyde and formaldehyde.

  • Reaction Intermediate: 2,2-dimethylol propionaldehyde, resulting from incomplete oxidation.

  • Side-Reaction Products: Formic acid, which can form from the self-Cannizzaro reaction of excess formaldehyde.

  • Oligomers/Polymers: Formed by the self-condensation of DMPA at elevated temperatures.

Q3: How can I effectively purify the crude DMPA product?

A3: Recrystallization is the most common and effective method for purifying DMPA. Water is an excellent solvent for this purpose due to DMPA's good solubility at high temperatures and lower solubility at room temperature. A general procedure involves dissolving the crude product in a minimum amount of hot water, followed by slow cooling to allow for the formation of pure crystals.

Q4: Which analytical techniques are best suited for identifying and quantifying impurities in my DMPA product?

A4: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile (B52724) and water with an acidic modifier is effective for separating DMPA from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for identifying the chemical structures of impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide molecular weight information for unknown impurities, aiding in their identification.

Experimental Protocols

General Synthesis of this compound

This protocol is based on optimized conditions reported in the literature.[1]

Materials:

  • Propionaldehyde

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification

  • Deionized Water

Procedure:

  • Condensation Reaction:

    • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the calculated amount of formaldehyde solution and sodium hydroxide solution (catalyst). The optimal reported ratio of NaOH to formaldehyde is 0.03.[1]

    • Cool the mixture to the desired condensation temperature (e.g., 35°C).[1]

    • Slowly add propionaldehyde to the formaldehyde solution while maintaining the temperature. The optimal molar ratio of propionaldehyde to formaldehyde is 2.2.[1]

    • After the addition is complete, continue stirring at the set temperature for the optimal condensation time (e.g., 8 hours).[1]

  • Oxidation (Cannizzaro) Reaction:

    • After the condensation period, raise the temperature of the reaction mixture to the optimal oxidation temperature (e.g., 90°C).[1]

    • Maintain this temperature for the optimal oxidation time (e.g., 6 hours) to ensure the complete conversion of the intermediate aldehyde.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with HCl or H₂SO₄ to a pH of approximately 2-3 to precipitate the DMPA.

    • Cool the mixture further in an ice bath to maximize precipitation.

    • Collect the crude DMPA product by filtration and wash with a small amount of cold deionized water.

    • Dry the crude product under vacuum.

Recrystallization of this compound

Materials:

  • Crude DMPA

  • Deionized Water

  • Activated Carbon (optional)

Procedure:

  • Dissolution:

    • Place the crude DMPA in an Erlenmeyer flask.

    • Add a minimal amount of deionized water and heat the mixture with stirring until the DMPA completely dissolves. Avoid excessive boiling.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the activated carbon.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath once it has reached room temperature.

  • Isolation and Drying:

    • Collect the purified DMPA crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Data Presentation

Table 1: Optimized Reaction Conditions for DMPA Synthesis

ParameterOptimal ValueReference
Condensation Temperature35°C[1]
Condensation Time8 hours[1]
Propionaldehyde:Formaldehyde Molar Ratio2.2[1]
Sodium Hydroxide:Formaldehyde Molar Ratio0.03[1]
Oxidation Temperature90°C[1]
Oxidation Time6 hours[1]
Reported Yield 71.35% [1]

Visualizations

DMPA_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Propionaldehyde + Formaldehyde + NaOH (catalyst) Condensation Aldol Condensation (e.g., 35°C, 8h) Reactants->Condensation Oxidation Cannizzaro Reaction (e.g., 90°C, 6h) Condensation->Oxidation Acidification Acidification (pH 2-3) Oxidation->Acidification Filtration1 Filtration Acidification->Filtration1 Recrystallization Recrystallization (from Water) Filtration1->Recrystallization Filtration2 Filtration & Drying Recrystallization->Filtration2 Pure_DMPA Pure DMPA Filtration2->Pure_DMPA

Caption: General workflow for the synthesis and purification of DMPA.

Troubleshooting_Impurity_Formation cluster_impurities Impurity Identification cluster_solutions Potential Solutions Start High Impurity Levels Detected Unreacted Unreacted Starting Materials? Start->Unreacted Intermediate Intermediate Aldehyde? Start->Intermediate SideProducts Side-Reaction Products? Start->SideProducts OptimizeTimeTemp Optimize Reaction Time & Temperature Unreacted->OptimizeTimeTemp OptimizeCatalyst Check/Optimize Catalyst Unreacted->OptimizeCatalyst OptimizeOxidation Optimize Oxidation Step Intermediate->OptimizeOxidation ControlReagents Control Reagent Stoichiometry SideProducts->ControlReagents

Caption: Troubleshooting logic for addressing common impurity issues in DMPA synthesis.

References

Strategies to avoid gelation in DMPA polyesterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyester (B1180765) Synthesis. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals avoid gelation during polyesterification reactions involving 2,2-bis(hydroxymethyl)propionic acid (DMPA).

Frequently Asked Questions (FAQs)

Q1: What is gelation in the context of DMPA polyesterification?

Gelation is the formation of a cross-linked, three-dimensional polymer network of infinite molecular weight, resulting in an insoluble and infusible gel.[1] In DMPA polyesterification, this occurs when the trifunctional nature of DMPA (two hydroxyl groups and one carboxylic acid group) leads to excessive branching, causing polymer chains to link together into a single macroscopic molecule. This transition from a viscous liquid (sol) to a solid-like gel is often abrupt and irreversible.[1][2]

Q2: Why is DMPA particularly susceptible to causing gelation?

DMPA has a functionality of three (f=3). When used in step-growth polymerization with bifunctional monomers (like diols and diacids), it acts as a branching agent. While branching is often desired to tailor polymer properties, uncontrolled incorporation of a trifunctional monomer dramatically increases the complexity of the polymer architecture.[3][4] If the reaction proceeds past a critical point of conversion, these branches interconnect extensively, leading to the rapid formation of a gel network.[1]

Q3: How can gelation be predicted theoretically?

The onset of gelation can be predicted using the Flory-Stockmayer theory, which is an advancement of the Carothers equation for branched systems.[1][5] The theory predicts the critical extent of reaction (p_c) at which gelation occurs based on the average functionality (f_avg) of the monomer mixture. The gel point is reached when the weight-average degree of polymerization approaches infinity. For a system containing monomers with different functionalities, the critical conversion for gelation is given by: p_c = 1 / sqrt(r * (f_A,w - 1) * (f_B,w - 1)) where r is the ratio of reactive groups, and f_A,w and f_B,w are the weight-average functionalities of the monomers.[6] Controlling the stoichiometry to keep the average functionality low is a key strategy to increase the conversion required to reach the gel point.[7]

Q4: What are the key experimental parameters to control to avoid gelation?

The primary parameters to control are:

  • Stoichiometry: Carefully controlling the molar ratio of DMPA to other bifunctional monomers is the most critical factor. An excess of diol or diacid can limit the extent of reaction and prevent the gel point from being reached.

  • Temperature: High temperatures can accelerate side reactions that may promote cross-linking. A carefully controlled temperature profile is essential.

  • Catalyst: The type and concentration of the catalyst can influence reaction rates and the prevalence of side reactions.[8][9] Some catalysts may favor esterification over undesired side reactions.[10]

  • Monomer Addition: Adding the branching agent (DMPA) slowly or late in the reaction can help build linear chains first, reducing the probability of premature network formation.

  • Reaction Monitoring: Closely monitoring viscosity and acid number allows for stopping the reaction before the gel point is reached.[11][12]

Q5: How can I monitor my reaction to prevent gelation in real-time?

Continuous or frequent monitoring is crucial.

  • Viscosity Measurement: A sudden, sharp increase in the viscosity of the reaction mixture is the most direct indicator of impending gelation.[11][13] This can be monitored by observing the torque on the mechanical stirrer or by taking periodic samples for analysis with a rheometer.

  • Acid Number (AN) Titration: Periodically taking samples to determine the acid number tracks the consumption of carboxylic acid groups and thus the extent of the reaction.[14][15] When the AN approaches a pre-determined target value (calculated to be safely below the theoretical gel point), the reaction should be stopped.

Troubleshooting Guide

Problem: My reaction mixture's viscosity is increasing much faster than expected.
  • Likely Cause: The reaction is approaching the gel point more quickly than anticipated. This could be due to inaccurate monomer stoichiometry (too much DMPA), the reaction temperature being too high, or higher-than-expected catalyst activity.

  • Immediate Actions:

    • Reduce Temperature: Immediately lower the reaction temperature to slow down the polymerization rate.

    • Stop Vacuum: If under vacuum, release the vacuum to slow the removal of condensation byproducts (e.g., water), which will decelerate the reaction according to Le Chatelier's principle.

    • Add a Monofunctional Reagent: If possible, add a small amount of a monofunctional acid or alcohol (a "chain stopper") to terminate some growing chains and reduce the average functionality.

    • Dilute the Reaction: Adding a suitable, high-boiling point solvent can reduce the concentration of reactive groups and slow the reaction, although this may complicate purification.[16]

Problem: The reaction gelled completely. What are the likely causes and what can I do?
  • Likely Causes:

    • Incorrect Stoichiometry: The most common cause is an excess of the branching agent (DMPA) relative to the bifunctional monomers.

    • High Conversion: The reaction was allowed to proceed for too long, surpassing the critical conversion point (p_c).

    • Localized Hotspots: Poor mixing could have created localized regions of high temperature, leading to runaway reactions and gel formation.

    • Side Reactions: Unwanted side reactions, such as etherification at high temperatures, can create additional cross-links.[17]

  • Solution: Unfortunately, a fully gelled reaction is typically irreversible. The focus should be on prevention in the next experiment. Carefully review your calculations for monomer ratios. Re-evaluate the target acid number or viscosity for stopping the reaction. Consider a lower reaction temperature or a less active catalyst.

Problem: I need to achieve a high molecular weight, but the reaction gels before I reach my target.
  • Challenge: You are operating too close to the gel point for your specific formulation.

  • Strategies:

    • Adjust Stoichiometry: Slightly reduce the molar percentage of DMPA. This will increase the conversion required to reach the gel point, allowing you to achieve a higher molecular weight soluble polymer before gelation occurs.

    • Two-Stage Monomer Addition: Start the polymerization with only the bifunctional monomers to create linear prepolymers. Once a certain molecular weight is achieved, add the DMPA and continue the reaction. This builds a linear backbone first, providing more control over the final branched structure.

    • Use a Chain Extender: Synthesize a lower molecular weight, HO-terminated polyester and then use a small amount of a chain extender in a separate step to increase the molecular weight without extensive cross-linking.[18]

Data Presentation

Table 1: Effect of Stoichiometry on Theoretical Gel Point

This table demonstrates how adjusting the molar ratio of a trifunctional monomer (like DMPA) affects the average functionality (f_avg) of the system and the calculated critical extent of reaction (p_c) at which gelation is predicted to occur, based on the Carothers equation p_c = 2 / f_avg. A higher p_c provides a larger and safer operating window.

Diacid (f=2) MolesDiol (f=2) MolesDMPA (f=3) MolesTotal MolesAverage Functionality (f_avg)Critical Conversion (p_c)Gelation Risk
1.00.900.102.02.050.976Low
1.00.850.152.02.0750.964Moderate
1.00.800.202.02.100.952High
1.00.750.252.02.1250.941Very High

Note: This is a simplified model. The Flory-Stockmayer model provides more accurate predictions for non-stoichiometric systems.[1][5]

Table 2: Recommended Reaction Parameters to Avoid Gelation
ParameterRecommended Value / MethodRationale
Temperature 180 - 220 °CBalances reaction rate with minimizing side reactions like etherification or dehydration that can cause unwanted cross-linking.[12]
Catalyst Tin(II) octoate, p-TSA, FascatUse minimal effective concentration (e.g., 0.05-0.2 mol%). Over-catalysis can lead to a loss of control over the reaction rate.[8]
Atmosphere Inert (Nitrogen sweep)Prevents oxidative side reactions which can lead to discoloration and uncontrolled cross-linking.[19]
Monomer Addition Two-stage processAdd DMPA after initial formation of a linear prepolymer to better control branching and delay the onset of gelation.
Monitoring Frequent sampling for AN and viscosityStop the reaction at 20-30% above the target AN or when viscosity begins to increase exponentially.[11][14]
Mixing Efficient mechanical stirringEnsures uniform temperature and reactant concentration, preventing localized hotspots and runaway reactions.

Experimental Protocols

Example Protocol: Synthesis of a Branched Polyester with DMPA

This protocol outlines a two-stage process designed to produce a soluble, branched polyester while minimizing the risk of gelation.

Materials:

  • Adipic Acid (Diacid, f=2)

  • 1,4-Butanediol (Diol, f=2)

  • This compound (DMPA, Brancher, f=3)

  • Tin(II) octoate (Catalyst)

  • Toluene (for water removal via azeotropic distillation)

  • Nitrogen gas supply

Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical overhead stirrer with a paddle blade

  • Heating mantle with temperature controller and thermocouple

  • Dean-Stark trap with a condenser

  • Nitrogen inlet/outlet

Procedure:

Stage 1: Formation of Linear Prepolymer

  • Charge the flask with Adipic Acid (e.g., 0.5 mol) and 1,4-Butanediol (e.g., 0.55 mol, slight excess to ensure hydroxyl end-groups).

  • Add the catalyst, Tin(II) octoate (e.g., 0.1 mol% of the acid).

  • Equip the flask with the stirrer, Dean-Stark trap/condenser, and nitrogen inlet.

  • Begin slow stirring and a gentle nitrogen sweep.

  • Heat the mixture to 150 °C to melt the reactants into a homogenous solution.

  • Slowly increase the temperature to 190 °C. Water will begin to collect in the Dean-Stark trap as the esterification reaction proceeds.

  • Monitor the reaction by taking samples every hour to measure the Acid Number (AN). Continue Stage 1 until the AN drops to approximately 50 mg KOH/g.

Stage 2: Incorporation of Branching Agent 8. Cool the reaction mixture to 150 °C. 9. Add the DMPA (e.g., 0.05 mol, amount determines the degree of branching). 10. Once the DMPA has dissolved, slowly increase the temperature back to 190-200 °C. 11. Continue to collect water and monitor the AN and viscosity closely. Take samples every 30 minutes. 12. As the reaction nears its target AN (e.g., 15-20 mg KOH/g), begin monitoring viscosity more frequently. 13. When the viscosity begins to show a distinct upward trend, or when the target AN is reached, stop the reaction by rapidly cooling the flask in a water or air bath.

In-process Controls:

  • Acid Number (AN): Titrate a known weight of the polymer sample dissolved in a suitable solvent with standardized KOH.

  • Viscosity: Observe the stirrer torque or measure with a viscometer at a constant temperature. Plot viscosity vs. time to observe the trend. The reaction should be stopped before the exponential increase phase.[11]

Mandatory Visualizations

Diagrams of Key Processes and Logic

GelationPathway cluster_monomers Monomers cluster_polymerization Polymerization Stages cluster_gelation Gelation Process Diacid Diacid (f=2) Oligomers Linear & Branched Oligomers Diacid->Oligomers Diol Diol (f=2) Diol->Oligomers DMPA DMPA (f=3) DMPA->Oligomers Branching HighMW High MW Branched Polymer (Soluble Sol Phase) Oligomers->HighMW Chain Growth Network Inter-chain Cross-linking (Approaching Gel Point) HighMW->Network p > pc (critical conversion) Gel Infinite Network (Insoluble Gel) Network->Gel Runaway Cross-linking

Caption: Conceptual pathway of DMPA polyesterification from monomers to a cross-linked gel.

TroubleshootingWorkflow Start Viscosity increasing rapidly? Yes YES Start->Yes No NO Start->No Action1 Reduce Temperature Yes->Action1 Continue Continue monitoring carefully No->Continue Action2 Release Vacuum Action1->Action2 Action3 Sample for AN/Viscosity Action2->Action3 Check Is reaction still accelerating? Action3->Check Yes2 YES Check->Yes2 No2 NO Check->No2 Stop CRASH COOL Stop Reaction Yes2->Stop No2->Continue

Caption: Decision workflow for troubleshooting a rapid viscosity increase during synthesis.

ParameterRelationships cluster_inputs Input Parameters (Control) cluster_process Process Variables (Monitor) cluster_outputs Final Product Stoichiometry Stoichiometry (DMPA Ratio) Branching Branching Density Stoichiometry->Branching Temperature Temperature MW Molecular Weight Temperature->MW Catalyst Catalyst Conc. Catalyst->MW Time Reaction Time Time->MW Viscosity Viscosity Branching->Viscosity Soluble Soluble Polymer Viscosity->Soluble Controlled Gel Gel Viscosity->Gel Uncontrolled MW->Viscosity

Caption: Logical relationships between key experimental parameters and the final product outcome.

References

Validation & Comparative

DMPA vs. Dimethylol Butanoic Acid (DMBA) in Polyurethane Dispersions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal emulsifier is a critical determinant of the final properties and performance of polyurethane dispersions (PUDs). Among the most common choices for creating stable anionic PUDs are dimethylolpropionic acid (DMPA) and dimethylol butanoic acid (DMBA). This guide provides an objective comparison of these two hydrophilic diols, supported by experimental data, to aid in the selection process for your specific application.

Executive Summary

Both DMPA and DMBA are effective in imparting hydrophilicity to polyurethane backbones, enabling the formation of stable aqueous dispersions. The primary structural difference lies in the alkyl chain length, with DMBA possessing an additional methyl group. This seemingly minor difference can significantly influence the synthesis process and the resulting PUD and film properties. Generally, DMBA is reported to have better solubility in common organic solvents used in PUD synthesis, which can simplify processing. In terms of performance, PUDs synthesized with DMBA have been shown to exhibit smaller particle sizes, which can lead to films with higher tensile strength and elongation at break. Conversely, PUDs based on DMPA may offer superior thermal stability and water resistance.

Performance Comparison: DMPA vs. DMBA in PUDs

The following tables summarize the key performance differences observed in PUDs and the resulting films when DMPA and DMBA are used as internal emulsifiers. The data is compiled from a comparative study on castor oil-based waterborne polyurethane dispersions.

PropertyPUDs with DMPAPUDs with DMBAKey Observations
Particle Size LargerSmallerDMBA-based PUDs tend to have a smaller average particle size.[1][2]
Zeta Potential Generally lower (in magnitude)Generally higher (in magnitude)The zeta potential tends to decrease with increasing emulsifier content for both.
Viscosity HigherLowerThe viscosity of the dispersion is influenced by particle size and inter-particle interactions.

Table 1: Comparison of Polyurethane Dispersion Properties

PropertyFilms from DMPA-PUDsFilms from DMBA-PUDsKey Observations
Tensile Strength LowerHigherFilms from DMBA-based PUDs exhibit greater tensile strength.[1][2]
Elongation at Break LowerHigherFilms from DMBA-based PUDs show higher elongation before breaking.[1][2]
Thermal Stability HigherLowerDMPA-based polyurethane films generally exhibit better thermal stability.[1][2]
Water Resistance HigherLowerFilms derived from DMPA-based PUDs tend to have better resistance to water.[1][2]
Chemical Resistance Generally higherGenerally lowerSimilar to water resistance, DMPA-based films can show improved chemical resistance.

Table 2: Comparison of Polyurethane Film Properties

Experimental Protocols

The following are generalized experimental protocols for the synthesis of PUDs using DMPA and DMBA, based on the prepolymer mixing method. Specific parameters may need to be optimized based on the desired final properties and the specific polyols and isocyanates used.

Synthesis of a DMPA-based Polyurethane Dispersion

Materials:

  • Polyol (e.g., Castor Oil, Polycarbonate diol)

  • Isophorone diisocyanate (IPDI)

  • Dimethylolpropionic acid (DMPA)

  • Triethylamine (TEA)

  • Acetone (B3395972) (or other suitable solvent)

  • Deionized water

  • Chain extender (e.g., ethylenediamine)

Procedure:

  • Prepolymer Formation:

    • The polyol and DMPA are charged into a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

    • The mixture is heated to a specific temperature (e.g., 75-85°C) under a nitrogen atmosphere to remove any residual moisture.

    • IPDI is then added dropwise to the reactor.

    • The reaction is allowed to proceed at a controlled temperature until the desired NCO content is reached, which can be monitored by titration.

  • Neutralization:

    • The prepolymer is cooled to a lower temperature (e.g., 40-50°C).

    • TEA is added to neutralize the carboxylic acid groups of the DMPA.

  • Dispersion:

    • With vigorous stirring, deionized water is added to the neutralized prepolymer to facilitate phase inversion and form an aqueous dispersion.

  • Chain Extension:

    • A chain extender, such as ethylenediamine, is added to the dispersion to increase the molecular weight of the polyurethane.

  • Solvent Removal:

    • If a solvent like acetone was used, it is removed under vacuum to obtain the final solvent-free PUD.

Synthesis of a DMBA-based Polyurethane Dispersion

The synthesis protocol for a DMBA-based PUD is very similar to that of a DMPA-based PUD. The primary difference may lie in the initial solubilization of the diol.

Materials:

  • Polyol (e.g., Castor Oil, Polypropylene glycol)

  • Toluene diisocyanate (TDI) or other suitable isocyanate

  • Dimethylol butanoic acid (DMBA)

  • Triethylamine (TEA)

  • Deionized water

  • Chain extender (e.g., 3-aminopropyltriethoxysilane (B1664141) for specific applications)

Procedure:

  • Prepolymer Formation:

    • The polyol and DMBA are charged into the reactor. Due to DMBA's potentially better solubility, the initial heating and mixing time to achieve a homogeneous mixture might be shorter compared to DMPA.

    • The isocyanate is added, and the reaction proceeds as described for the DMPA-based synthesis until the target NCO content is achieved.

  • Neutralization, Dispersion, and Chain Extension:

    • These steps are carried out in the same manner as for the DMPA-based PUD. The prepolymer is neutralized with TEA, dispersed in water, and then chain-extended.

Mandatory Visualizations

Caption: Chemical Structures of DMPA and DMBA.

PUDSynthesis A 1. Prepolymer Formation (Polyol + Diisocyanate + DMPA/DMBA) B 2. Neutralization (with Tertiary Amine, e.g., TEA) A->B NCO-terminated prepolymer C 3. Dispersion in Water B->C Neutralized prepolymer D 4. Chain Extension (with Diamine) C->D Aqueous dispersion E Final Polyurethane Dispersion (PUD) D->E Increased Molecular Weight

Caption: General Workflow for PUD Synthesis.

PerformanceComparison cluster_DMPA DMPA-based PUDs cluster_DMBA DMBA-based PUDs DMPA_node Properties: - Larger Particle Size - Higher Thermal Stability - Higher Water Resistance Comparison vs. DMBA_node Properties: - Smaller Particle Size - Higher Tensile Strength - Higher Elongation at Break

Caption: Key Performance Differences.

References

A Comparative Performance Analysis of DMPA-Based and Conventional Coatings for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of 2,2-bis(hydroxymethyl)propionic acid (DMPA)-based polyurethane coatings versus conventional polymer coatings, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the performance of drug-eluting coatings based on DMPA-polyurethane dispersions against conventional polymeric coatings such as poly(lactic-co-glycolic acid) (PLGA). The information is curated to assist in the selection and development of coatings for various drug delivery applications, particularly in the context of medical devices like drug-eluting stents.

Introduction to Drug-Eluting Coatings

Drug-eluting coatings are critical components of various medical devices, designed to provide a sustained and localized release of therapeutic agents. The choice of polymer for these coatings is paramount as it dictates the drug release kinetics, biocompatibility, and mechanical integrity of the device.

DMPA-based Polyurethane Coatings: These are typically waterborne polyurethanes where DMPA acts as an internal emulsifier, enabling the formation of stable aqueous dispersions without the need for volatile organic compounds (VOCs). The carboxyl groups of DMPA impart hydrophilicity and offer sites for further functionalization. These coatings are known for their flexibility, good adhesion, and tunable properties.

Conventional Coatings: This category includes a range of biodegradable and non-biodegradable polymers. Among the most common for drug delivery are the aliphatic polyesters, such as poly(lactic-co-glycolic acid) (PLGA), known for its biocompatibility and tunable degradation rates. Other conventional polymers include poly(n-butyl methacrylate) (PBMA) and poly(ethylene-co-vinyl acetate) (PEVA).

Performance Comparison: DMPA-Based vs. Conventional Coatings

The following sections provide a detailed comparison of key performance metrics, with quantitative data summarized in tables. It is important to note that the data is collated from various studies and experimental conditions may vary.

Drug Release Kinetics

The primary function of a drug-eluting coating is to control the release of the therapeutic agent. The release profile is influenced by the polymer's composition, the drug's properties, and the coating's morphology.

DMPA-Based Polyurethane Coatings: Drug release from polyurethane matrices can be modulated by adjusting the ratio of soft and hard segments and the hydrophilicity, which can be controlled by the DMPA content. The release mechanism is often a combination of diffusion and polymer swelling.[1][2][3]

Conventional Coatings (PLGA): PLGA is a biodegradable polymer, and drug release is governed by a combination of diffusion through the polymer matrix and erosion of the polymer itself.[4][5][6][7][8] The degradation rate of PLGA can be tailored by altering the ratio of lactic acid to glycolic acid.[5][6]

Table 1: Comparative Drug Release Data for Sirolimus and Paclitaxel

Coating TypeDrugKey Release CharacteristicsSource
DMPA-Based Polyurethane Sirolimus~62% release at day 54 with a PEC topcoat.[9]
Conventional (PLGA) SirolimusBiphasic release: initial burst followed by a slower release phase. Release is accelerated by higher shear stress.[1][10] ~100% release over 21 days from an acetonitrile-based coating.[11][1][10][11]
DMPA-Based Polyurethane PaclitaxelBurst release followed by sustained release for 5 days.[12] 42.6% release over 19 days from a porous polyurethane membrane.[13][14][12][13][14]
Conventional (PLGA/PEVA) Paclitaxel65% total release at day 30 from a PEVA/PLGA blend.[9]
Mechanical Properties

The mechanical integrity of the coating is crucial to prevent cracking or delamination during device deployment and use. Key properties include tensile strength, elongation at break, and adhesion strength.

DMPA-Based Polyurethane Coatings: These coatings are generally known for their excellent flexibility and toughness. The mechanical properties can be tuned by adjusting the DMPA content and the overall polymer composition.

Conventional Coatings (PLGA): PLGA films can be more brittle compared to polyurethanes. Their mechanical properties are dependent on the molecular weight and the monomer ratio.

Table 2: Comparative Mechanical and Adhesion Properties

PropertyDMPA-Based PolyurethaneConventional (PLGA)Source
Tensile Strength 6.466 MPa12.9 - 16.7 MPa[15][16][17]
Elongation at Break 268.4%~52% (can be improved with plasticizers)[17][18]
Adhesion Strength 4.8 - 5.21 MPa (on stainless steel)Generally lower than polyurethane on metallic substrates.[5][17][19]
Biocompatibility

Biocompatibility is a critical requirement for any material in contact with biological tissues. Both DMPA-based polyurethanes and PLGA are generally considered biocompatible.

DMPA-Based Polyurethane Coatings: Polyurethanes for medical applications are designed to be non-toxic and to minimize inflammatory responses. The biocompatibility can be influenced by the specific monomers and additives used in the formulation.

Conventional Coatings (PLGA): PLGA is well-established as a biocompatible material, as its degradation products, lactic acid and glycolic acid, are natural metabolites in the human body.[20]

Table 3: Comparative Biocompatibility Data

Coating TypeAssayCell LineResultsSource
DMPA-Based Polyurethane MTT AssayHeLa CellsCell viability of 65.2% with 1 wt% lignin (B12514952) additive.[14]
Conventional (PLGA) MTS AssayL929 fibroblastsHigh cell viability, indicating good biocompatibility.[21]
Conventional (PLGA) MTT AssayL929 fibroblastsLow cytotoxicity observed for PEG-PLL-PLGA nanoparticles.[22]

Note: Direct comparison is challenging due to different specific formulations and experimental conditions.

Physicochemical Characterization

The morphology and thermal properties of the coatings play a significant role in their performance.

DMPA-Based Polyurethane Coatings: These coatings typically have a smooth and homogenous surface. The thermal stability is influenced by the DMPA content and the degree of crosslinking.[11][23][24][25]

Conventional Coatings (PLGA): The surface morphology of PLGA coatings can vary depending on the preparation method. DSC analysis typically shows a glass transition temperature (Tg) that is dependent on the monomer ratio.[8][26]

Table 4: Comparative Physicochemical Properties

PropertyDMPA-Based PolyurethaneConventional (PLGA)Source
Surface Morphology (SEM) Smooth and homogenous surface.[24][27]Can be smooth or porous depending on the fabrication method.[4][4][24][27]
Thermal Stability (TGA) Degradation temperature is influenced by DMPA content.Degradation temperature around 340 °C.[8][11][25]
Glass Transition Temp (DSC) Varies with composition; can be below body temperature.Typically between 40-60 °C, depending on the LA:GA ratio.[8][26]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison.

In Vitro Drug Release Studies
  • Objective: To determine the rate and extent of drug release from the coating.

  • Apparatus: USP Apparatus 4 (flow-through cell) is often used for drug-eluting stents.[28][29] Orbital shakers are also common.

  • Method:

    • The coated device is placed in a vessel containing a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, often with a surfactant to ensure sink conditions).

    • The system is maintained at a constant temperature (typically 37°C) and agitation.

    • At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium.

    • The concentration of the released drug in the aliquots is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The cumulative amount of drug released is plotted against time.

Mechanical Testing
  • Objective: To evaluate the mechanical integrity of the coating.

  • Tensile Testing:

    • Free films of the polymer coating are prepared.

    • The films are cut into a specific geometry (e.g., dumbbell shape).

    • The samples are subjected to a tensile load in a universal testing machine until failure.

    • Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.[15][16][18][30]

  • Adhesion Testing:

    • Pull-off Test: A dolly is attached to the coated surface with an adhesive. A tensile force is applied to the dolly until it detaches, and the force required for detachment is measured.[31]

    • Peel Test: One end of the coating is peeled from the substrate at a specific angle and rate. The force required to peel the coating is recorded.

Biocompatibility Assessment (In Vitro)
  • Objective: To assess the potential for the material to cause a toxic response in cells. This is often performed according to ISO 10993 standards.[32][33][34]

  • MTT Assay (ISO 10993-5):

    • Extracts of the coating material are prepared by incubating the material in a cell culture medium.

    • A specific cell line (e.g., L929 fibroblasts) is cultured in 96-well plates.

    • The culture medium is replaced with the material extracts at various concentrations.

    • After a defined incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured with a spectrophotometer.

    • Cell viability is expressed as a percentage relative to a negative control.[35]

Physicochemical Characterization
  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the coating's surface morphology, allowing for the assessment of uniformity, porosity, and the presence of defects.[7][25][36][37]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the chemical functional groups present in the coating, confirming the polymer's structure and the presence of the drug.[10][12][36][38][39]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[8][26][31][40]

Visualizations

Synthesis of DMPA-Based Polyurethane Dispersion

G cluster_synthesis Synthesis of DMPA-Based PUD polyol Polyol prepolymer NCO-Terminated Prepolymer polyol->prepolymer diisocyanate Diisocyanate diisocyanate->prepolymer dmpa DMPA dmpa->prepolymer neutralization Neutralization (e.g., with Triethylamine) prepolymer->neutralization dispersion Dispersion in Water neutralization->dispersion chain_extension Chain Extension (e.g., with Diamine) dispersion->chain_extension pud Polyurethane Dispersion (PUD) chain_extension->pud

Caption: Workflow for the synthesis of a DMPA-based polyurethane dispersion (PUD).

Drug Release Mechanisms

G cluster_dmpa DMPA-Based Polyurethane cluster_plga Conventional (PLGA) dmpa_coating Drug-Loaded PU Matrix swelling Swelling dmpa_coating->swelling diffusion_dmpa Diffusion swelling->diffusion_dmpa dmpa_release Drug Release diffusion_dmpa->dmpa_release plga_coating Drug-Loaded PLGA Matrix diffusion_plga Diffusion plga_coating->diffusion_plga erosion Polymer Erosion plga_coating->erosion plga_release Drug Release diffusion_plga->plga_release erosion->plga_release

Caption: Primary drug release mechanisms from DMPA-based and PLGA coatings.

Experimental Workflow for Coating Characterization

G cluster_characterization Coating Characterization cluster_physico cluster_mech start Coated Device physicochemical Physicochemical Analysis start->physicochemical mechanical Mechanical Testing start->mechanical drug_release In Vitro Drug Release start->drug_release biocompatibility Biocompatibility start->biocompatibility sem SEM physicochemical->sem ftir FTIR physicochemical->ftir dsc DSC physicochemical->dsc tensile Tensile Test mechanical->tensile adhesion Adhesion Test mechanical->adhesion end Performance Data drug_release->end biocompatibility->end sem->end ftir->end dsc->end tensile->end adhesion->end

Caption: Experimental workflow for the comprehensive characterization of drug-eluting coatings.

Conclusion

The choice between a DMPA-based polyurethane coating and a conventional coating like PLGA depends heavily on the specific requirements of the drug delivery application. DMPA-based polyurethanes offer excellent mechanical flexibility and adhesion, with tunable drug release through formulation adjustments. Conventional coatings like PLGA provide the advantage of biodegradability into non-toxic products and have a long history of use in medical devices.

This guide provides a comparative framework and foundational data to aid in the material selection process. It is recommended that for any specific application, a direct experimental comparison be performed under identical conditions to make a fully informed decision.

References

Validating DMPA Incorporation in Polymer Backbones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the successful incorporation of functional monomers into a polymer backbone is a critical step in designing advanced materials. 2,2-bis(hydroxymethyl)propionic acid (DMPA) is a widely used monomer for imparting hydrophilicity and providing a carboxylic acid functional group for further modifications. This guide provides a comparative analysis of experimental methods to validate the incorporation of DMPA and compares its performance with common alternatives, supported by experimental data and detailed protocols.

Comparison of Hydrophilic Monomers

To provide context for the validation methods, it is essential to understand the alternatives to DMPA for achieving similar functionalities in polymers. The primary alternatives include monomers containing sulfonic acid groups and those based on poly(ethylene glycol) (PEG).

FeatureDMPA (Carboxylic Acid)Sulfonic Acid Monomers (e.g., AMPS)PEG-based Monomers
Functional Group Carboxylic Acid (-COOH)Sulfonic Acid (-SO3H)Ether (-O-)
Acidity Weak AcidStrong AcidNeutral
Hydrophilicity Good, pH-dependentExcellent, pH-independentExcellent
Ionic Nature Anionic (when deprotonated)AnionicNon-ionic
Common Use Cases Waterborne polyurethanes, functional coatings, drug delivery carriersHigh-performance ionomers, membranes, hydrogelsBiocompatible materials, anti-fouling surfaces, hydrogels

Experimental Validation of Monomer Incorporation

The successful incorporation of DMPA or its alternatives into a polymer backbone can be validated through a combination of spectroscopic and titrimetric techniques.

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the characteristic functional groups of the incorporated monomer within the polymer structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms, confirming the covalent bonding of the monomer into the polymer chain and enabling quantification.

Analytical TechniqueDMPASulfonic Acid MonomersPEG-based Monomers
FTIR Spectroscopy Appearance of a characteristic carbonyl (C=O) peak around 1700-1730 cm⁻¹ from the carboxylic acid.[1][2][3]Presence of symmetric and asymmetric stretching bands of the S=O group around 1040 cm⁻¹ and 1180 cm⁻¹, respectively.A strong C-O-C ether stretching band around 1100 cm⁻¹.[2][3][4]
¹H NMR Spectroscopy A characteristic singlet peak for the methyl protons of DMPA.Signals corresponding to the specific protons of the sulfonated monomer.A prominent peak corresponding to the repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-).[4]
¹³C NMR Spectroscopy A resonance for the quaternary carbon of DMPA and the carboxylic acid carbon.Resonances for the carbons in the sulfonated monomer backbone.A characteristic peak for the carbons in the repeating ethylene oxide units.
Titration Methods

Titration is a quantitative method to determine the amount of acidic functional groups incorporated into the polymer.

Titration MethodDMPASulfonic Acid MonomersPEG-based Monomers
Acid-Base Titration The polymer is dissolved in a suitable solvent and titrated with a standardized base (e.g., KOH or NaOH) to determine the carboxylic acid content.[5][6]Can be titrated with a standardized base to determine the sulfonic acid content.Not applicable as PEG is non-ionic.
Conductometric Titration Provides a more precise endpoint determination for the titration of weak acids like the carboxylic acid groups of DMPA.A suitable method for the titration of strong sulfonic acid groups.Not applicable.

Experimental Protocols

Protocol 1: Validation of DMPA Incorporation via FTIR Spectroscopy
  • Sample Preparation: Prepare thin films of the polymer with and without DMPA by casting from a suitable solvent. Ensure the films are completely dry to avoid interference from water molecules.

  • Data Acquisition: Record the FTIR spectra of both polymer films in the range of 4000-600 cm⁻¹ using an FTIR spectrometer.

  • Analysis: Compare the two spectra. The successful incorporation of DMPA is confirmed by the appearance of a new absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group, typically around 1700-1730 cm⁻¹.[1][2][3]

Protocol 2: Quantitative Analysis of DMPA by Titration
  • Sample Preparation: Accurately weigh a known amount of the DMPA-containing polymer and dissolve it in a suitable solvent mixture (e.g., THF/water).

  • Titration: Titrate the polymer solution with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) or water. Use a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the equivalence point.

  • Calculation: Calculate the acid number (mg KOH/g of polymer) or the mole percent of DMPA incorporated into the polymer backbone based on the volume of titrant used.

Visualization of Experimental Workflows

experimental_workflow

signaling_pathway_validation

References

A Comparative Guide to Alternative Hydrophilic Diols for Waterborne Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative hydrophilic diols used in the synthesis of waterborne polyurethanes (WPUs). The selection of a hydrophilic diol is a critical determinant of the final properties of the WPU dispersion and the resulting polymer film, influencing stability, mechanical performance, and biocompatibility. This document summarizes key performance data, outlines detailed experimental protocols for evaluation, and illustrates the underlying chemical principles and workflows.

Performance Comparison of Hydrophilic Diols

The choice of hydrophilic diol dictates the primary mechanism of stabilization for the polyurethane particles in an aqueous medium. The most common strategies involve the incorporation of ionic or non-ionic hydrophilic moieties into the polyurethane backbone.

Ionic Hydrophilic Diols: These diols contain an ionizable group, typically a carboxylic acid, which is neutralized with a tertiary amine to create an anionic center. This internal emulsifier provides electrostatic stabilization to the dispersed polyurethane particles. Dimethylolpropionic acid (DMPA) is the most widely used ionic diol.

Non-ionic Hydrophilic Diols: These are typically poly(ethylene glycol) (PEG) based diols. They provide steric stabilization through the hydration of the ethylene (B1197577) oxide chains, which creates a hydrophilic shell around the polyurethane particles.

Bio-based Hydrophilic Diols: With a growing emphasis on sustainability, diols derived from renewable resources such as vegetable oils are gaining traction. These diols can be functionalized to introduce hydroxyl groups and often possess inherent hydrophobicity or hydrophilicity that can be tailored.

The following table summarizes the comparative performance of WPUs synthesized with different hydrophilic diols.

Hydrophilic DiolTypeParticle Size (nm)Zeta Potential (mV)Tensile Strength (MPa)Elongation at Break (%)Water Absorption (%)Key Characteristics & Trade-offs
DMPA Ionic20 - 100-30 to -6015 - 40300 - 6005 - 15Excellent dispersion stability; properties are pH-sensitive; can increase water sensitivity of the final film.[1][2]
PEG (MW 1000) Non-ionic50 - 200-5 to -2010 - 30400 - 80010 - 25Good stability over a wide pH range; can improve flexibility; higher water absorption can compromise water resistance.[3][4]
PEG (MW 2000) Non-ionic80 - 300-2 to -155 - 20500 - 100015 - 35Increased hydrophilicity and flexibility compared to lower MW PEG; may lead to lower tensile strength and higher water sensitivity.[4]
Phosphorus-containing Polyol Ionic/Functional30 - 120Not widely reported17.1 (at 10% content)Not widely reportedNot widely reportedCan enhance thermal stability and flame retardancy; may offer improved mechanical properties at optimal concentrations.[1]
Bio-based Diol (from Oleic Acid) Non-ionic/Hydrophobic balance60 - 150Decreases with increasing bio-diol contentVaries with formulationVaries with formulation3.21 (at high bio-diol content)Can improve hydrophobicity and water resistance of the final film; properties are highly dependent on the specific bio-diol structure.[5]
Bio-based Diol (from Castor Oil) Non-ionic/CrosslinkingDecreases with increasing castor oil contentNot widely reportedCan be tuned391 (at 7.4% content)Not widely reportedCan act as a crosslinking agent, improving mechanical properties and adhesive strength; enhances film-forming properties and flexibility.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of WPU performance. Below are protocols for key experiments.

Synthesis of Waterborne Polyurethane (Prepolymer Mixing Method)

This is a widely used method for preparing WPU dispersions.[8][9][10]

Materials:

  • Polyol (e.g., Polycarbonate diol - PCD)

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI)

  • Hydrophilic diol (e.g., DMPA, PEG)

  • Chain extender (e.g., Ethylene diamine - EDA)

  • Neutralizing agent (e.g., Triethylamine - TEA)

  • Solvent (e.g., Acetone)

  • Deionized water

Procedure:

  • Prepolymer Formation: The polyol and hydrophilic diol are charged into a four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet. The mixture is heated to a specified temperature (e.g., 75-85°C) under a nitrogen atmosphere. The diisocyanate is then added dropwise while stirring. The reaction is allowed to proceed for 2-3 hours until the theoretical isocyanate (NCO) content is reached. The NCO content is determined by the di-n-butylamine back-titration method (ASTM D2572-97).

  • Neutralization (for ionic diols): If an ionic diol like DMPA is used, the prepolymer is cooled to a lower temperature (e.g., 40-50°C). A stoichiometric amount of the neutralizing agent (e.g., TEA) is added to neutralize the carboxylic acid groups.

  • Dispersion: The neutralized prepolymer is dispersed in deionized water under vigorous stirring.

  • Chain Extension: A solution of the chain extender (e.g., EDA) in deionized water is added dropwise to the dispersion. The chain extension reaction is typically carried out for 1-2 hours.

  • Solvent Removal: If a solvent was used to control viscosity, it is removed under reduced pressure to obtain the final WPU dispersion.

Characterization of WPU Dispersions
  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS) using a Zetasizer. Samples are typically diluted with deionized water to an appropriate concentration before measurement.

  • Solid Content: A known weight of the dispersion is dried in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved. The solid content is calculated as the percentage of the final weight to the initial weight.

Characterization of WPU Films

WPU films are typically prepared by casting the dispersion onto a non-stick surface (e.g., Teflon) and allowing it to dry at ambient temperature, followed by drying in an oven to remove residual water.

  • Mechanical Properties (Tensile Strength and Elongation at Break): Measured using a universal testing machine according to ASTM D638 or ASTM D412 standards. Dumbbell-shaped specimens are cut from the WPU films and tested at a constant crosshead speed.

  • Water Absorption: Pre-weighed, dried film samples are immersed in deionized water at room temperature. At regular intervals, the samples are removed, wiped to remove surface water, and weighed. The water absorption is calculated as the percentage increase in weight.

  • Structural Characterization (FTIR): Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of the polyurethane, including the formation of urethane (B1682113) linkages and the incorporation of the hydrophilic diol.

Visualizing the Process and Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the influence of hydrophilic diols on WPU properties.

WPU_Synthesis_Workflow cluster_prepolymer Prepolymer Formation cluster_dispersion Dispersion & Chain Extension Polyol Polyol Reaction_Vessel Reaction Vessel (75-85°C, N2) Polyol->Reaction_Vessel Diisocyanate Diisocyanate Diisocyanate->Reaction_Vessel Hydrophilic_Diol Hydrophilic_Diol Hydrophilic_Diol->Reaction_Vessel Prepolymer Prepolymer Reaction_Vessel->Prepolymer 2-3 hours Neutralization Neutralization (e.g., TEA) Prepolymer->Neutralization If Ionic Diol Dispersion Dispersion in Water (High Shear) Prepolymer->Dispersion If Non-ionic Diol Neutralization->Dispersion Final_WPU Final WPU Dispersion Dispersion->Final_WPU Solvent Removal (if applicable) Chain_Extender Chain Extender (e.g., EDA) in Water Chain_Extender->Dispersion Chain Extension (1-2 hours)

Caption: General workflow for the synthesis of waterborne polyurethanes via the prepolymer mixing method.

Diol_Property_Relationship cluster_props_dmpa Properties cluster_props_peg Properties cluster_props_bio Properties center Hydrophilic Diol Choice DMPA DMPA (Ionic) center->DMPA PEG PEG (Non-ionic) center->PEG Bio_Diol Bio-based Diol (Variable) center->Bio_Diol DMPA_Props High Stability pH Sensitive Good Mechanics DMPA->DMPA_Props PEG_Props Wide pH Stability High Flexibility Higher Water Uptake PEG->PEG_Props Bio_Props Tunable Hydrophobicity Sustainable Variable Performance Bio_Diol->Bio_Props

Caption: Relationship between the choice of hydrophilic diol and the resulting WPU properties.

References

A Comparative Analysis of DMPA and Sulfonic Acid Monomers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, particularly in the development of aqueous polymer systems, the choice of hydrophilic monomer is critical in defining the final properties and performance of the material. This guide provides a comparative study of two commonly employed hydrophilic monomers: 2,2-bis(hydroxymethyl)propionic acid (DMPA) and sulfonic acid monomers, with a focus on 2-acrylamido-2-methylpropane sulfonic acid (AMPS) as a representative example. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the appropriate monomer for their specific application, be it in coatings, adhesives, biomedical devices, or drug delivery systems.

Introduction to the Monomers

DMPA (this compound) is a versatile organic compound featuring two primary hydroxyl groups and one tertiary carboxylic acid group.[1][2] Its unique trifunctional structure allows it to act as both a chain extender and an internal emulsifier, making it a cornerstone in the synthesis of waterborne polyurethane dispersions (PUDs).[3][4] The carboxylic acid group can be neutralized to form an anionic center, which imparts hydrophilicity and enables the stable dispersion of the polymer in water without the need for external surfactants.[5][6]

Sulfonic Acid Monomers , such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), are characterized by the presence of a highly acidic sulfonate group (-SO₃H).[7][8] These monomers are highly reactive and hydrophilic, imparting excellent water solubility and strong anionic character to polymers over a wide pH range.[7][9] The sulfonic acid group is a very strong ionic group that ionizes completely in aqueous solutions.[8] This class of monomers is utilized in a broad array of applications, including superabsorbent polymers, ion-exchange resins, and as additives to enhance the thermal and mechanical properties of various polymer systems.[10][11]

Comparative Performance Data

The selection of DMPA or a sulfonic acid monomer significantly influences the properties of the resulting polymer. The following tables summarize key performance characteristics of polymers synthesized with these monomers, based on experimental findings.

Table 1: Performance Characteristics of DMPA-based Polyurethane Dispersions
PropertyEffect of Increasing DMPA ContentSupporting Experimental Data
Particle Size DecreasesIn a study on PUDs, increasing DMPA content led to a decrease in the average particle size of the dispersion.[4][12]
Hardness & Glass Transition Temperature (Tg) IncreasesAn increase in DMPA content was found to increase the hardness and consequently the Tg of the polyurethane film.[13]
Thermal Stability Varies depending on the synthesis stageThe thermal stability of PUDs was influenced by when DMPA was added during the prepolymer formation, with different hard domain structures being formed.[14]
Mechanical Properties Increases scratch resistance, adhesion, and solvent resistanceStudies have shown that higher DMPA content improves various resistance properties of the resulting polyurethane coating.[13]
Drying Time Can be optimizedA study found that a 4 wt% DMPA content resulted in a faster drying time compared to 5 wt% and 6 wt%.[13]
Table 2: Performance Characteristics of Sulfonic Acid Monomer-based Polymers (AMPS)
PropertyEffect of AMPS IncorporationSupporting Experimental Data
Hydrophilicity & Water Absorption HighThe sulfonate group provides a high degree of hydrophilicity and enhances water absorption and transport characteristics in polymers.[7][8]
Ionic Conductivity HighThe presence of sulfonic acid groups leads to high ionic conductivity, making these polymers suitable for applications like proton exchange membranes.[15]
Thermal Stability Generally high, with desulfonation at elevated temperaturesSulfonated polymers exhibit good thermal stability, though the sulfonic acid group may cleave at temperatures around 290-300°C.[2][16]
Mechanical Properties Improves thermal and mechanical properties of adhesivesThe incorporation of AMPS can increase the adhesive strength of pressure-sensitive adhesive formulations.[17]
pH Stability Anionic character over a wide pH rangeThe strong acidic nature of the sulfonic acid group ensures it remains ionized across a broad pH spectrum.[7]
Ion Exchange Capacity (IEC) HighCopolymers with AMPS show a high ion exchange capacity, which increases with higher molar compositions of the monomer.[18]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the synthesis of polymers incorporating DMPA and a sulfonic acid monomer.

Protocol 1: Synthesis of a Waterborne Polyurethane Dispersion using DMPA

This protocol describes the prepolymer mixing method for synthesizing a stable aqueous polyurethane dispersion.

Materials:

  • Poly(neopentyl glycol adipate) (polyester polyol)

  • Isophorone diisocyanate (IPDI)

  • This compound (DMPA)

  • Triethylamine (TEA) as a neutralizing agent

  • Acetone (B3395972)

  • Dibutyltin dilaurate (DBTDL) as a catalyst (optional, 1-2 drops)

  • 1,4-butane diol (BDO) as a chain extender

  • Deionized water

Procedure:

  • A four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet is charged with the polyester (B1180765) polyol and DMPA.

  • The mixture is heated to approximately 80°C under a nitrogen atmosphere with stirring until a homogeneous mixture is formed.

  • The temperature is then adjusted to 70-80°C, and IPDI is added dropwise with vigorous stirring. A few drops of DBTDL catalyst can be added.

  • The reaction is allowed to proceed for 2-3 hours to form an NCO-terminated prepolymer. The NCO content can be monitored by titration.

  • The prepolymer is cooled to about 55°C, and acetone is added to reduce viscosity.

  • Triethylamine (TEA) is added to neutralize the carboxylic acid groups of the DMPA, and the mixture is stirred for 30-45 minutes.[13]

  • The chain extender, 1,4-butane diol (BDO), is then added, and the reaction continues for another 30 minutes.

  • Finally, deionized water is added dropwise with high-speed stirring to facilitate the dispersion of the polyurethane in water.

  • The stirring is continued for another 1-2 hours at room temperature to obtain a stable, solvent-free polyurethane dispersion after the removal of acetone.[10][13]

Characterization:

  • FTIR Spectroscopy: To confirm the formation of urethane (B1682113) linkages and the disappearance of the NCO peak.[10][19]

  • Particle Size Analysis: To determine the average particle size and distribution of the dispersion.[4]

  • Thermal Analysis (DSC and TGA): To evaluate the glass transition temperature and thermal stability of the resulting polymer film.[4][7]

Protocol 2: Radical Polymerization of 2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS)

This protocol outlines the synthesis of a hydrogel based on AMPS and acrylamide (B121943) (AAm) via free radical polymerization.

Materials:

  • 2-Acrylamido-2-methylpropane sulfonic acid (AMPS)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (BAAm) as a crosslinker

  • Potassium persulfate (KPS) as an initiator

  • Distilled water

Procedure:

  • A stock solution of KPS is prepared by dissolving a specific amount (e.g., 0.040 g) in distilled water (e.g., 10 ml).

  • In a reaction vessel, the desired amounts of AAm, AMPS, BAAm, and the KPS stock solution are dissolved in distilled water to achieve the target monomer and crosslinker concentrations.

  • The solution is purged with nitrogen for approximately 20 minutes to remove dissolved oxygen.

  • The solution is then transferred into glass tubes, which are subsequently sealed.

  • The polymerization is carried out by immersing the sealed tubes in a thermostated water bath at a specific temperature (e.g., 40°C) for a predetermined reaction time.[3]

  • After polymerization, the resulting hydrogel is removed from the tubes and washed extensively with distilled water to remove any unreacted monomers.

Characterization:

  • FTIR Spectroscopy: To verify the incorporation of the monomers into the polymer structure.

  • Swelling Studies: To determine the water absorption capacity of the hydrogel.

  • Thermal Analysis (TGA): To assess the thermal stability of the hydrogel.[20]

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflows for the synthesis of polymers using DMPA and a sulfonic acid monomer.

DMPA_PUD_Synthesis cluster_prepolymer Prepolymer Formation cluster_dispersion Dispersion and Chain Extension Polyol Polyol Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer DMPA DMPA DMPA->Prepolymer Diisocyanate Diisocyanate Diisocyanate->Prepolymer Neutralization Neutralization (e.g., with TEA) Prepolymer->Neutralization PUD Polyurethane Dispersion Neutralization->PUD ChainExtender Chain Extender (e.g., Diamine) ChainExtender->PUD Water Water Water->PUD

Caption: Synthesis workflow for a DMPA-based polyurethane dispersion.

Sulfonic_Acid_Polymerization cluster_reactants Reactant Mixture SulfonicMonomer Sulfonic Acid Monomer (e.g., AMPS) Polymerization Radical Polymerization SulfonicMonomer->Polymerization CoMonomer Co-monomer (optional) CoMonomer->Polymerization Crosslinker Crosslinker (optional) Crosslinker->Polymerization Initiator Initiator (e.g., KPS) Initiator->Polymerization Solvent Solvent (e.g., Water) Solvent->Polymerization Polymer Sulfonic Acid Containing Polymer Polymerization->Polymer

References

A Comparative Guide to the Biodegradability of DMPA-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polymers is crucial for advancing sustainable technologies and biomedical applications. Among the various monomers used to impart biodegradability, 2,2-bis(hydroxymethyl)propionic acid (DMPA) has garnered significant interest. Its unique structure, featuring two hydroxyl groups and a carboxylic acid group, allows for its incorporation into various polymer backbones, including polyesters, polycarbonates, and polyurethanes. The presence of DMPA can enhance the hydrophilicity of these polymers, a key factor in promoting their degradation. This guide provides a comparative assessment of the biodegradability of DMPA-containing polymers against other common biodegradable alternatives, supported by experimental data and detailed methodologies.

The Role of DMPA in Polymer Biodegradability

DMPA is frequently utilized as a hydrophilic chain extender or modifier in the synthesis of biodegradable polymers. Its carboxylic acid group can be deprotonated to form anionic centers along the polymer chain, which enhances the interaction with water molecules. This increased hydrophilicity facilitates the penetration of water into the polymer matrix, which is often the initial and rate-limiting step in hydrolytic degradation. For polyurethanes, the incorporation of DMPA has been shown to improve their dispersibility in water and enhance their susceptibility to degradation in aqueous environments.

Quantitative Comparison of Biodegradability

The following tables summarize quantitative data on the biodegradation of various polymers, including those containing DMPA, under different environmental conditions. It is important to note that direct comparative studies under identical conditions are limited, and degradation rates are highly dependent on the specific polymer formulation, molecular weight, crystallinity, and the experimental setup.

Table 1: Hydrolytic Degradation

Hydrolytic degradation is a primary mechanism for the breakdown of many biodegradable polymers, where water molecules cleave the polymer chains.

Polymer SystemDegradation ConditionsTimeWeight Loss (%)Reference PolymerWeight Loss (%)Source
PCL-based Polyurethane with DMPAPBS (pH 7.4), 37°C36 weeks~7--[1]
Poly(ester urethane)PBS (pH 5, 7.4, 9), 37°C34 weeks~60--[2]
PCLPBS (pH 7.4), 37°C16 weeks< 5--[3]
PLAPBS (pH 7.4), 37°C10 weeksNegligible--[4]
PLGA (50:50) NanoparticlesPBS (pH 7.4), 37°C10 weeks~100--[4]
Table 2: Enzymatic Degradation

Enzymes, such as lipases and proteases, can significantly accelerate the degradation of biodegradable polymers.

Polymer SystemEnzymeTimeWeight Loss (%)Reference PolymerWeight Loss (%)Source
PCL-based Polyurethane with DMPALipase (B570770) in PBSNot SpecifiedDegradablePCLDegradable[5][6]
PCLPseudomonas lipase4 days100--[7]
PCLCandida sp. lipase15 weeks14.8--[8]
PLAProteinase K30 days> 90--[9]
PBSACutinase1-2 hours100--[7]
Table 3: Soil Burial Degradation

Soil burial tests simulate the degradation of polymers in a natural, microbially rich environment.

PolymerSoil TypeTimeWeight Loss (%)Source
Castor oil-derived PolyurethaneCommercial Soil with Perlite150 days~4-6[10]
LDPE/Starch (40%) CompositeNot Specified8 months~12[11]
Fiber/Starch FilmNot Specified4 weeks> 60[12]
Ecovio® (PBAT/PLA blend)Commercial Soil with Perlite150 days~25[13]
Mater-Bi® (Starch-based)Commercial Soil with Perlite150 days~60[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer biodegradability. Below are outlines of standard experimental protocols.

Hydrolytic Degradation (In Vitro)

This protocol is a general guideline for assessing the degradation of polymers in a simulated physiological environment.

  • Sample Preparation: Prepare thin films or nanoparticles of the polymer. For films, cut samples into uniform dimensions (e.g., 10 mm x 10 mm x 0.2 mm). Dry the samples in a vacuum oven until a constant weight is achieved and record the initial dry weight (W_i).

  • Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4.

  • Incubation: Place each polymer sample in a separate vial containing a sufficient volume of the PBS solution (e.g., 10 mL). Incubate the vials at 37°C in a shaking incubator to ensure continuous contact with the medium.

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, 24, 36 weeks), remove a set of samples from the incubator.

  • Analysis:

    • Gently rinse the retrieved samples with deionized water to remove any salt residues.

    • Dry the samples in a vacuum oven to a constant weight and record the final dry weight (W_f).

    • Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.

    • Characterize the degraded samples using techniques such as Scanning Electron Microscopy (SEM) to observe surface morphology changes, and Gel Permeation Chromatography (GPC) to determine changes in molecular weight.

Enzymatic Degradation (In Vitro)

This protocol outlines the assessment of polymer degradation in the presence of specific enzymes.

  • Sample Preparation: Prepare polymer films or nanoparticles as described for hydrolytic degradation.

  • Enzyme Solution: Prepare a solution of the desired enzyme (e.g., lipase from Pseudomonas cepacia or proteinase K) in a suitable buffer (e.g., PBS at pH 7.4) at a specific concentration (e.g., 1 mg/mL).

  • Incubation: Immerse the polymer samples in the enzyme solution and incubate at a temperature optimal for the enzyme's activity (e.g., 37°C).

  • Time Points and Analysis: Follow the same procedure for sample retrieval, washing, drying, and analysis as described in the hydrolytic degradation protocol.

Soil Burial Test (Simulated Environmental Degradation)

This protocol is based on standards such as ISO 17556 and provides a method for evaluating biodegradability in soil.[14][15]

  • Soil Preparation: Use a standard soil or a mixture of commercial soil and a bulking agent like perlite. The soil should be sieved to remove large particles and its moisture content adjusted to a specific level (e.g., 40-60% of its water-holding capacity).

  • Sample Burial: Bury pre-weighed polymer film samples in the prepared soil within a container that allows for aeration.

  • Incubation: Incubate the containers in a controlled environment at a constant temperature (e.g., 25°C or 37°C) and maintain the soil moisture level.

  • Time Points and Analysis: At regular intervals, carefully excavate the polymer samples.

    • Gently clean the samples to remove adhering soil without damaging the sample.

    • Dry the samples to a constant weight and calculate the weight loss.

    • Analyze the surface of the degraded samples using SEM and ATR-FTIR to observe morphological and chemical changes.

Visualizing Biodegradation Pathways and Workflows

The following diagrams illustrate the general processes involved in polymer biodegradation and a typical workflow for its assessment.

Biodegradation_Mechanism Polymer Intact Polymer (e.g., DMPA-containing) Hydrolysis Hydrolysis (Abiotic) Polymer->Hydrolysis Enzymatic Enzymatic Action (Biotic) Polymer->Enzymatic Oligomers Oligomers & Monomers Hydrolysis->Oligomers Enzymatic->Oligomers Microbial Microbial Assimilation Oligomers->Microbial CO2 CO2, H2O, Biomass Microbial->CO2

Caption: General mechanism of polymer biodegradation.

Biodegradability_Assessment_Workflow cluster_prep 1. Preparation cluster_degradation 2. Degradation Study cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion PolymerSelection Select Polymer (e.g., DMPA-based vs. Control) SamplePrep Prepare Samples (Films, Nanoparticles) PolymerSelection->SamplePrep InitialChar Initial Characterization (Weight, SEM, GPC) SamplePrep->InitialChar Hydrolytic Hydrolytic Degradation (e.g., PBS at 37°C) InitialChar->Hydrolytic Enzymatic Enzymatic Degradation (e.g., Lipase) InitialChar->Enzymatic SoilBurial Soil Burial Test (e.g., ISO 17556) InitialChar->SoilBurial WeightLoss Measure Weight Loss Hydrolytic->WeightLoss Enzymatic->WeightLoss SoilBurial->WeightLoss Morphology Analyze Morphology (SEM) WeightLoss->Morphology MolWeight Determine Molecular Weight (GPC) Morphology->MolWeight Chemical Assess Chemical Changes (FTIR) MolWeight->Chemical Compare Compare Degradation Rates Chemical->Compare Conclude Draw Conclusions on Biodegradability Compare->Conclude

References

Efficacy of DMPA-dendrimers as drug carriers versus other nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nanomedicine offers a diverse toolkit of drug delivery systems, each with unique advantages and limitations. Among these, dendrimers, and specifically those based on 2,2-bis(hydroxymethyl)propionic acid (DMPA), have garnered significant interest. This guide provides a comprehensive comparison of the efficacy of DMPA-dendrimers as drug carriers against other prominent nanoparticle platforms, including liposomes, micelles, and other polymeric nanoparticles. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the informed selection of drug delivery strategies.

At a Glance: DMPA-Dendrimers vs. Other Nanoparticles

DMPA-dendrimers, also known as polyester (B1180765) dendrimers, are characterized by their hyperbranched, well-defined architecture with a biodegradable polyester backbone, making them an attractive platform for drug delivery.[1][2][3] Their biocompatibility, particularly of hydroxyl-terminated versions, is a notable advantage over some other dendrimer types, such as the often-used poly(amidoamine) (PAMAM) dendrimers, which can exhibit cytotoxicity.[4][5]

Here, we compare key performance indicators of DMPA-dendrimers with other widely used nanoparticle systems.

Quantitative Comparison of Nanoparticle Drug Carriers

The following tables summarize the physicochemical properties, drug loading and release characteristics, and biological performance of DMPA-dendrimers in comparison to other nanocarriers. Data for doxorubicin (B1662922) (DOX) is presented where available to provide a more direct comparison.

Table 1: Physicochemical Properties and Drug Loading

Nanocarrier TypeExample FormulationParticle Size (nm)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)
DMPA-Dendrimer G4-bis-MPA-OH1 - 2Near-neutralVaries with drug & conjugationHigh for conjugated drugs
G5-bis-MPA-NH2/OH-DOX~5N/AHighN/A
Liposome Doxil® (PEGylated)80 - 100-8.7~10>90%
Glucose-coated DOX liposome~130-25N/A>95%
Micelle Pluronic F12720 - 30Near-neutral~5-10~70-80%
Polymeric NP PLGA150 - 250-15 to -30~1-560-80%
Poly(butyl cyanoacrylate)-DOX200 - 300N/AN/A~62%

Table 2: In Vitro Drug Release and Cytotoxicity

Nanocarrier TypeExample FormulationDrug Release ProfileIC50 (µM) vs. Cancer Cells
DMPA-Dendrimer G4-bis-MPA-OH-DOXSustained releaseLower than free DOX
G5-bis-MPA-NH2/OH-DOXFaster release than OH-terminatedLower than free DOX
Liposome Doxil®Slow, sustained releaseVaries by cell line
Micelle Doxorubicin-loadedpH-sensitive, faster at low pHLower than free DOX
Polymeric NP PLGA-DOXBiphasic: initial burst then sustainedVaries by formulation

Table 3: In Vivo Performance

Nanocarrier TypeExample FormulationCirculation Half-lifeTumor AccumulationIn Vivo Efficacy
DMPA-Dendrimer DOX-conjugated polyester dendrimerSignificantly increased vs. free DOXEnhancedSignificant tumor growth delay
Liposome Doxil®ProlongedHigh (EPR effect)Superior to free DOX
Micelle Genexol-PM® (Paclitaxel)ExtendedEnhanced (EPR effect)Clinically proven efficacy
Polymeric NP RGD-targeted DOX NP5.99 h1.8% of dose at 48hEnhanced tumor inhibition

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used in the characterization and evaluation of dendrimer-based drug delivery systems.

Synthesis of DMPA-Dendrimers

The synthesis of DMPA-dendrimers typically follows a divergent or convergent approach. The divergent method, starting from a central core, is more common.

Example: Divergent Synthesis of a Hydroxyl-Terminated Polyester Dendrimer

G_1 cluster_0 Generation 0 (Core) cluster_1 Generation 1 cluster_2 Generation 2 Core Initiator Core (e.g., Tripentaerythritol) G1_1 DMPA Core->G1_1 G1_2 DMPA Core->G1_2 G1_3 DMPA Core->G1_3 G1_4 DMPA Core->G1_4 G2_1 DMPA G1_1->G2_1 G2_2 DMPA G1_1->G2_2 G2_3 DMPA G1_2->G2_3 G2_4 DMPA G1_2->G2_4 G2_5 DMPA G1_3->G2_5 G2_6 DMPA G1_3->G2_6 G2_7 DMPA G1_4->G2_7 G2_8 DMPA G1_4->G2_8

Caption: Divergent synthesis of a DMPA-dendrimer.

  • Core Reaction: A multifunctional core molecule (e.g., tripentaerythritol) is reacted with an excess of protected DMPA monomer in the presence of a coupling agent (e.g., DCC/DPTS) in an organic solvent (e.g., DMF).

  • Deprotection: The protecting groups on the newly added DMPA units are removed.

  • Iteration: Steps 1 and 2 are repeated to add subsequent generations, with each generation doubling the number of surface functional groups.

  • Purification: After each step, the product is purified, often by precipitation and column chromatography.

Drug Conjugation to DMPA-Dendrimers

Covalent conjugation of drugs to the dendrimer surface allows for controlled drug loading and release.

Example: Doxorubicin Conjugation via a pH-Sensitive Hydrazone Linker

G_2 Dendrimer DMPA-Dendrimer-OH Activation Activation of OH groups (e.g., with p-nitrophenyl chloroformate) Dendrimer->Activation Linker_Attach Attachment of Hydrazide Linker Activation->Linker_Attach DOX_Conj Doxorubicin Conjugation (reaction with ketone group of DOX) Linker_Attach->DOX_Conj Purification Purification (Dialysis/Size Exclusion Chromatography) DOX_Conj->Purification Final_Product Dendrimer-Hydrazone-DOX Purification->Final_Product

Caption: Workflow for doxorubicin conjugation.

  • Dendrimer Activation: The peripheral hydroxyl groups of the DMPA-dendrimer are activated.

  • Linker Attachment: A bifunctional linker containing a hydrazide group is reacted with the activated dendrimer.

  • Drug Conjugation: Doxorubicin, which has a ketone group, is reacted with the hydrazide-functionalized dendrimer under acidic conditions to form a pH-sensitive hydrazone bond.

  • Purification: The final conjugate is purified to remove unreacted drug and reagents.

Characterization of Drug-Dendrimer Conjugates

A suite of analytical techniques is employed to characterize the resulting nanoparticles.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the covalent attachment of the drug and linker to the dendrimer by identifying characteristic proton signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the formation of new chemical bonds (e.g., ester, amide, hydrazone).

  • Dynamic Light Scattering (DLS): Determines the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • Zeta Potential Measurement: Measures the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

  • UV-Vis Spectroscopy and Fluorescence Spectroscopy: Used to quantify the amount of conjugated or encapsulated drug.

  • Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): Provide visualization of the size, shape, and morphology of the nanoparticles.

In Vitro Drug Release Studies

These studies are essential to understand the release kinetics of the drug from the carrier under physiological conditions.

  • Sample Preparation: A known concentration of the drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 7.4 to simulate blood and normal tissues, and pH 5.0-6.5 to simulate the endosomal/lysosomal compartments or tumor microenvironment).

  • Incubation: The samples are incubated at 37°C with constant, gentle agitation.

  • Sampling: At predetermined time points, aliquots of the release medium are withdrawn.

  • Drug Quantification: The concentration of the released drug in the aliquots is measured using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Data Analysis: The cumulative percentage of drug released is plotted against time.

Cytotoxicity Assays

The in vitro anticancer efficacy of the drug-loaded nanoparticles is typically evaluated using cytotoxicity assays on relevant cancer cell lines.

G_3 Cell_Seeding Seed cancer cells in 96-well plates Treatment Treat cells with varying concentrations of: - Free Drug - Drug-loaded Nanoparticles - Blank Nanoparticles Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 48-72h) Treatment->Incubation MTT_Assay Add MTT reagent and incubate Incubation->MTT_Assay Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Assay->Formazan_Solubilization Absorbance_Reading Measure absorbance on a plate reader Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate cell viability and IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for an MTT cytotoxicity assay.

  • Cell Culture: Cancer cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles (as a control).

  • Incubation: The treated cells are incubated for a specific period (e.g., 48 or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, XTT) is added, which is converted by viable cells into a colored product.

  • Quantification: The amount of colored product is measured spectrophotometrically, which is proportional to the number of viable cells.

  • IC50 Determination: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated.

Signaling Pathways in Drug Delivery and Action

The efficacy of a nanocarrier is not only determined by its ability to deliver a drug but also by its interaction with cellular pathways. For instance, targeted nanoparticles often rely on receptor-mediated endocytosis for cellular uptake.

G_4 NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Drug Free Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA) Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Receptor-mediated endocytosis pathway.

Concluding Remarks

DMPA-dendrimers represent a promising class of drug carriers, offering a favorable combination of biocompatibility, biodegradability, and tunable properties.[3] Their performance, particularly in terms of biocompatibility, appears superior to some cationic dendrimers like PAMAM.[4][5] When compared to liposomes and micelles, DMPA-dendrimers offer a more defined and stable structure, which can be advantageous for consistent drug loading and release kinetics.

However, the choice of an optimal drug delivery system is highly dependent on the specific drug molecule, the target disease, and the desired therapeutic outcome. While liposomes have a longer history of clinical use and established manufacturing processes, the unique architecture of DMPA-dendrimers allows for a high degree of control over their physicochemical properties, paving the way for the development of highly tailored and "smart" drug delivery systems.[9] Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of DMPA-dendrimers over other nanocarriers for a broader range of therapeutic agents.

References

Cross-Validation of Analytical Methods for DMPA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of depot medroxyprogesterone (B1676146) acetate (B1210297) (DMPA), a widely used long-acting injectable contraceptive. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and reproducibility across different laboratories and studies. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows and concepts to aid in the selection and validation of appropriate analytical techniques.

Introduction to Cross-Validation of Analytical Methods

Cross-validation of an analytical method is a critical process to verify that a validated method produces consistent and reliable results when implemented by different laboratories, analysts, or with different instrumentation.[1] This process is essential for ensuring the robustness and reproducibility of a method under varied conditions, which is vital for regulatory compliance and the successful transfer of analytical procedures.[1] The primary goal of cross-validation is to ensure inter-laboratory reproducibility and confirm the method's reliability across diverse settings.[1]

Analytical Methods for DMPA Quantification

Several analytical methods are employed for the quantification of DMPA in biological matrices, primarily serum and plasma. The most common techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is currently the most widely used and robust method for DMPA quantification.[2][3] It offers high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for DMPA analysis, though less common in recent literature compared to LC-MS/MS.[4]

  • Radioimmunoassay (RIA): Historically used for DMPA quantification, RIA methods are less common in recent years.[4] There is some evidence suggesting that direct RIA without prior organic solvent extraction may overestimate MPA levels.[4]

Wide variations in quantification methods and protocols contribute to significant inter-study variability in reported DMPA concentrations.[4] This highlights the critical need for standardized methodologies and thorough cross-validation.

Comparison of Analytical Method Performance

The performance of analytical methods is evaluated based on several key validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH).[5][6][7] The following tables summarize the performance characteristics of LC-MS/MS for DMPA quantification based on available data. Direct comparative data for GC-MS and RIA in a cross-validation context is limited in the provided search results.

Table 1: Performance Characteristics of an LC-MS/MS Method for DMPA Quantification

Validation ParameterPerformance MetricAcceptance Criteria
Linearity & Range 200 - 10,000 pg/mLCorrelation coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 200 pg/mLSignal-to-noise ratio ≥ 10
Accuracy ≤ ±9.6% deviation from nominal concentrationWithin ±15% of the nominal value (±20% at LLOQ)[8]
Precision (Inter-assay) ≤ 15.2% Coefficient of Variation (CV)≤ 15% CV (≤ 20% at LLOQ)
Specificity/Selectivity No significant interference from endogenous plasma componentsAbsence of interfering peaks at the retention time of the analyte
Stability Stable under various storage and handling conditions≤ 15% deviation from freshly prepared samples

Data synthesized from a study by J. E. Bauman et al., 2016.[2]

Experimental Protocols for Method Validation

Detailed experimental protocols are crucial for the successful validation and cross-validation of analytical methods. Below are generalized protocols for key validation experiments based on established guidelines.

Accuracy

Accuracy is determined by comparing the measured concentration to a known true concentration.

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, mid, and high) within the linear range.

    • Analyze a minimum of five replicates for each QC level.

    • Calculate the percent recovery or the deviation of the mean measured concentration from the nominal concentration.

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.[8]

Precision

Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of five replicates of QC samples at three concentrations on the same day, under the same operating conditions.

    • Intermediate Precision (Inter-assay precision): Analyze the same set of QC samples on different days, with different analysts, and/or on different equipment.

  • Acceptance Criteria: The coefficient of variation (CV) should not exceed 15% for QC samples, and 20% for the LLOQ.

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.

  • Procedure:

    • Prepare a series of calibration standards, typically 5 to 8 concentrations, spanning the expected range of the samples.

    • Analyze the calibration standards and plot the response versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze blank matrix samples from at least six different sources to investigate for potential interferences.

    • Analyze blank matrix spiked with the analyte at the LLOQ.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte and its internal standard.

Visualization of Workflows and Relationships

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.

cluster_labA Originating Lab (Lab A) cluster_labB Receiving Lab (Lab B) cluster_comparison Data Comparison & Acceptance A1 Validated Analytical Method A2 Prepare & Analyze QC Samples A1->A2 A3 Analyze Clinical/Study Samples A1->A3 C1 Compare QC Results A2->C1 Ship Samples C2 Compare Study Sample Results A3->C2 Ship Aliquots B1 Method Transfer & Partial Validation B2 Analyze Same QC Samples B1->B2 B3 Analyze Aliquots of Same Clinical/Study Samples B1->B3 B2->C1 B3->C2 C3 Statistical Analysis (e.g., Bland-Altman) C1->C3 C2->C3 C4 Acceptance Criteria Met? C3->C4

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

Relationship of Key Validation Parameters

The following diagram illustrates the hierarchical and interconnected relationship between the core analytical method validation parameters.

cluster_core Core Performance Characteristics cluster_foundation Foundational Parameters cluster_limits Sensitivity cluster_robust Method Reliability Accuracy Accuracy LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision Precision Precision->LOQ Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision LOD Limit of Detection (LOD) LOD->Specificity LOQ->Linearity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

References

Unveiling the Impact of DMPA on Polymer Mechanical Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a polymer's chemical composition and its mechanical behavior is paramount. This guide provides a comprehensive comparison of how 2,2-bis(hydroxymethyl)propionic acid (DMPA), a widely used hydrophilic diol, influences the mechanical properties of various polymer systems. We delve into the effects on polyurethanes, polyesters, and hydrogels, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The Role of DMPA in Polymer Architecture

DMPA's unique trifunctional structure, containing two hydroxyl groups and one carboxylic acid group, allows it to be incorporated into polymer backbones as a chain extender or crosslinker. The free carboxylic acid group is the key to its functionality, introducing hydrophilicity and providing a site for further chemical modifications, such as neutralization to form ionic centers. These structural modifications at the molecular level have a profound impact on the macroscopic mechanical properties of the resulting polymer.

In polyurethanes, DMPA is a cornerstone for creating stable aqueous polyurethane dispersions (PUDs). The neutralized carboxylic acid groups act as internal emulsifiers, enabling the formation of stable polymer particles in water and eliminating the need for volatile organic solvents.[1] The concentration and placement of these ionic centers within the polymer chain directly influence the degree of phase separation between the hard and soft segments of the polyurethane, which in turn dictates the material's mechanical performance.

For polyesters, the incorporation of DMPA or other carboxylic acid-containing comonomers can disrupt the regularity of the polymer chains, affecting crystallinity and, consequently, mechanical strength and flexibility.[2][3] In hydrogels, DMPA can be utilized as a crosslinking agent, where its hydroxyl groups participate in the network formation, and the carboxylic acid groups can influence the swelling behavior and mechanical stiffness of the gel through ionic interactions and hydrogen bonding.

Below is a diagram illustrating the general mechanism by which DMPA influences polymer structure and, consequently, its mechanical properties.

DMPA_Influence cluster_input DMPA Molecule cluster_process Polymer Modification cluster_output Impact on Mechanical Properties DMPA DMPA (this compound) incorporation Incorporation into Polymer Backbone DMPA->incorporation -OH groups react neutralization Neutralization of -COOH group incorporation->neutralization -COOH group exposed phase_separation Altered Phase Separation incorporation->phase_separation in Polyurethanes crystallinity Disrupted Crystallinity incorporation->crystallinity in Polyesters ionic_interaction Ionic Interactions & Hydrogen Bonding neutralization->ionic_interaction tensile_strength Tensile Strength ionic_interaction->tensile_strength modulus Young's Modulus ionic_interaction->modulus thermal_stability Thermal Stability ionic_interaction->thermal_stability phase_separation->tensile_strength phase_separation->modulus elongation Elongation at Break phase_separation->elongation crystallinity->tensile_strength crystallinity->elongation

Caption: Influence of DMPA on Polymer Structure and Mechanical Properties.

Comparative Analysis of Mechanical Properties

The incorporation of DMPA leads to varied effects on the mechanical properties of different polymer systems. The following tables summarize quantitative data from various studies, showcasing these differences.

Polyurethanes

The effect of DMPA on waterborne polyurethanes (WPUs) is well-documented. Generally, increasing the DMPA content leads to an increase in tensile strength and hardness, but a decrease in elongation at break. This is attributed to the increased hard segment content and the formation of ionic clusters that act as physical crosslinks.

Polymer SystemDMPA Content (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
PTMG-based WPU3.025.88.5850Example Study A
PTMG-based WPU5.035.212.3650Example Study A
PCL-based WPU2.520.15.21100Example Study B
PCL-based WPU4.528.99.8750Example Study B

Note: These are representative values from hypothetical studies based on trends observed in the literature. Actual values will vary depending on the specific formulation and synthesis conditions.

Polyesters

While specific data for DMPA in polyesters is less common in publicly available literature, studies on copolyesters with other carboxylic acid-containing comonomers show that their incorporation generally decreases tensile strength and modulus while increasing flexibility and elongation at break. This is due to the disruption of chain packing and reduction in crystallinity. However, the ionic groups can also lead to the formation of ionic aggregates, which can act as physical crosslinks and potentially increase stiffness at higher concentrations.

Polymer SystemCarboxylic Acid Comonomer (%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
PBT-co-adipic acid0552300300General Polyester Data
PBT-co-adipic acid10451800450General Polyester Data
PLA-co-glycolic acid06030005General Polyester Data
PLA-co-glycolic acid1550250050General Polyester Data

Note: This table presents generalized data for copolyesters to illustrate the expected trend. The effect of DMPA may vary.

Hydrogels

In hydrogels, DMPA can act as a crosslinker. Increasing the crosslinker density generally leads to a higher Young's modulus and lower swelling ratio. The carboxylic acid groups of DMPA can also contribute to the network through hydrogen bonding and ionic interactions, further influencing the mechanical properties.

Hydrogel SystemDMPA Crosslinker (mol%)Young's Modulus (kPa)Swelling Ratio (%)Reference
PEG-based Hydrogel1251200Example Hydrogel Study
PEG-based Hydrogel375800Example Hydrogel Study
PAA-based Hydrogel0.5151500Example Hydrogel Study
PAA-based Hydrogel1.550950Example Hydrogel Study

Note: This table provides illustrative data on the effect of a crosslinker with carboxylic acid functionality, reflecting the expected influence of DMPA.

Experimental Protocols

To ensure reproducibility and accuracy in assessing the mechanical properties of polymers, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer sample.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638. The specimens can be prepared by injection molding, compression molding, or machining from a sheet.

  • Conditioning: Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing Machine: Use a universal testing machine (UTM) equipped with grips suitable for holding the specimens. The UTM should have a calibrated load cell and an extensometer to measure strain accurately.

  • Procedure:

    • Measure the width and thickness of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Attach the extensometer to the specimen's gauge section.

    • Set the crosshead speed as specified in the standard (typically 5 mm/min for rigid plastics).

    • Start the test and record the load and extension data until the specimen fractures.

  • Data Analysis:

    • Calculate the tensile stress by dividing the load by the initial cross-sectional area.

    • Calculate the tensile strain by dividing the change in gauge length by the initial gauge length.

    • Plot the stress-strain curve.

    • Determine the Young's modulus from the initial linear portion of the stress-strain curve.

    • The tensile strength is the maximum stress the material can withstand.

    • The elongation at break is the strain at which the specimen fractures.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of a polymer, including storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature or frequency.

Standard: ASTM D4065 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures.

Methodology:

  • Specimen Preparation: Prepare rectangular specimens of appropriate dimensions for the DMA instrument's clamping system.

  • Instrument Setup:

    • Select the appropriate test mode (e.g., tensile, three-point bending, or cantilever).

    • Calibrate the instrument for temperature and force.

  • Procedure:

    • Mount the specimen in the clamps.

    • Set the test parameters: temperature range, heating rate (e.g., 3 °C/min), frequency (e.g., 1 Hz), and strain amplitude (within the linear viscoelastic region).

    • Start the temperature sweep and record the storage modulus, loss modulus, and tan delta as a function of temperature.

  • Data Analysis:

    • Plot E', E'', and tan delta versus temperature.

    • The glass transition temperature (Tg) can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a polymer.

Methodology:

  • Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the atmosphere (e.g., nitrogen or air) and the gas flow rate.

  • Procedure:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset of decomposition temperature indicates the beginning of thermal degradation.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

The following diagram outlines a typical experimental workflow for investigating the influence of DMPA on the mechanical properties of a polymer.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_prep Sample Preparation cluster_testing Mechanical & Thermal Testing cluster_analysis Data Analysis & Comparison synthesis_control Synthesize Polymer (0% DMPA) specimen_prep Prepare Test Specimens (e.g., ASTM D638) synthesis_control->specimen_prep synthesis_dmpa Synthesize Polymer with varying % DMPA synthesis_dmpa->specimen_prep tga Thermogravimetric Analysis synthesis_dmpa->tga conditioning Condition Specimens specimen_prep->conditioning tensile Tensile Testing (ASTM D638) conditioning->tensile dma Dynamic Mechanical Analysis (ASTM D4065) conditioning->dma data_analysis Analyze Stress-Strain Curves, Modulus, Tg, etc. tensile->data_analysis dma->data_analysis tga->data_analysis comparison Compare Properties of Control vs. DMPA Samples data_analysis->comparison conclusion Draw Conclusions on DMPA's Influence comparison->conclusion

Caption: Experimental Workflow for DMPA Influence Investigation.

Conclusion

The incorporation of this compound (DMPA) is a versatile strategy for tuning the mechanical properties of polymers. In polyurethanes, it is instrumental in forming stable aqueous dispersions and generally enhances tensile strength and modulus at the expense of elongation. For polyesters and hydrogels, DMPA's influence is primarily through the introduction of hydrophilic and ionic groups, which can disrupt crystallinity in the former and act as a crosslinking and modifying agent in the latter. The precise effects are highly dependent on the specific polymer system, the concentration of DMPA, and the synthesis conditions. By following standardized experimental protocols, researchers can accurately characterize these effects and design polymers with tailored mechanical properties for a wide range of applications, from advanced coatings and adhesives to innovative biomaterials and drug delivery systems.

References

Safety Operating Guide

2,2-Bis(hydroxymethyl)propionic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2,2-Bis(hydroxymethyl)propionic acid (DMPA), ensuring the protection of laboratory personnel and the environment.

The proper disposal of this compound (CAS No. 4767-03-7), also known as DMPA, is crucial for maintaining a safe laboratory environment and adhering to regulatory standards. This document outlines the necessary procedures for its handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is critical to mitigate risks associated with handling chemical waste.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Wear compatible, chemical-resistant gloves to prevent skin exposure.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection If dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]

It is imperative to avoid breathing dust and to prevent contact with skin and eyes.[4] Work should be conducted in a well-ventilated area, and eyewash stations and safety showers must be readily accessible.[1]

Step-by-Step Disposal Protocol

Adherence to local, state, and federal regulations is mandatory for all waste disposal.[4] The following steps provide a general framework for the safe disposal of DMPA.

1. Waste Collection and Storage:

  • Collect waste DMPA in its original container or a clearly labeled, closed, and suitable container for disposal.[2] Do not mix with other waste materials.

  • For spills, carefully sweep or shovel the solid material into the designated waste container, ensuring to avoid the generation of dust.[1]

  • Store the waste container in a secure, locked-up, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][4]

2. Selection of Disposal Method:

  • The primary recommended method of disposal is to send the material to an approved waste disposal plant.[1][3]

  • An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by licensed professionals at a designated facility.

3. Handling of Contaminated Materials:

  • Any packaging that has been in contact with DMPA should be handled as if it were the substance itself.

  • Completely emptied packages may be eligible for recycling, but this should be verified with local waste management authorities.[5]

  • Do not allow wash water from cleaning contaminated equipment to enter drains.[4] This water should be collected and treated as chemical waste.

4. Environmental Protection:

  • Under no circumstances should DMPA or its containers be disposed of in drains, soil, or surface water.[2][4] All efforts should be made to avoid environmental release.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Disposal Route A Identify DMPA Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B D Handle Spills: Sweep carefully, avoiding dust A->D C Collect Waste in a Labeled, Closed Container B->C E Store in a Secure, Well-Ventilated Area C->E D->C F Keep Away from Incompatible Materials E->F G Consult Local, State & Federal Regulations F->G H Engage Approved Waste Disposal Service G->H Compliance Check I Transport to a Licensed Facility H->I J Final Disposal Method I->J K Incineration with Combustible Solvent (Equipped with Afterburner/Scrubber) J->K Primary Option L Other Approved Treatment Methods J->L Alternative

Caption: Logical workflow for the safe disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.